(S)-benzyl 2-hydroxy-2-phenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWZVQEMSKSBU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044499 | |
| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62173-99-3 | |
| Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-benzyl 2-hydroxy-2-phenylacetate
Introduction
(S)-benzyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical industry. Its stereospecific structure plays a crucial role in its biological activity, making a thorough understanding of its physical properties essential for drug development, formulation, and quality control.[1][2][3][4] This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailing the experimental methodologies for their determination and the scientific principles underpinning these properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Chemical Identity
-
IUPAC Name: benzyl (2S)-2-hydroxy-2-phenylacetate
-
Synonyms: Benzyl (S)-(+)-mandelate, L-(+)-Mandelic acid benzyl ester
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CAS Number: 62173-99-3
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
-
Chemical Structure:
-
SMILES: O=C(OCC1=CC=CC=C1)C2=CC=CC=C2
-
InChI Key: JFKWZVQEMSKSBU-AWEZNQCLSA-N
-
Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range. For chiral compounds like this compound, the melting point can also differ from its racemic mixture.
Experimental Data
| Compound | Melting Point (°C) |
| This compound | 107 |
| (R)-benzyl 2-hydroxy-2-phenylacetate | 104-107 |
| (DL)-benzyl 2-hydroxy-2-phenylacetate (racemic) | 93-98 |
Note: The reported melting points can have slight variations depending on the experimental conditions and the purity of the sample.
Protocol for Melting Point Determination
The determination of melting point is typically performed using a capillary melting point apparatus.[5][6][7][8]
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to determine an approximate melting point. Then, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.[8]
Self-Validating System: The sharpness of the melting point range serves as an internal indicator of purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.
Solubility
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and formulation development.[9][10][11][12][13] Understanding the solubility of this compound in various solvents is critical for designing appropriate dosage forms and purification processes.
Experimental Data
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Water | Poorly soluble |
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12][13]
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated, representing the equilibrium solubility. Constant temperature control is vital as solubility is temperature-dependent.
Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that equilibrium was reached from a state of saturation.
Optical Rotation
As a chiral molecule, this compound rotates the plane of plane-polarized light. This property, known as optical activity, is a fundamental characteristic used to identify and differentiate enantiomers.[14][15][16] The specific rotation is a standardized measure of this rotation.
Experimental Data
| Enantiomer | Specific Rotation ([α]) | Conditions |
| This compound | +55° | c = 1 in chloroform, at 25°C and 589 nm (D-line) |
| (R)-benzyl 2-hydroxy-2-phenylacetate | -31° to -37° | c = 1 in acetonitrile, at 20°C and 589 nm (D-line) |
Note: The sign and magnitude of the specific rotation can be influenced by the solvent, temperature, and wavelength of light used.
Protocol for Measuring Specific Rotation
The specific rotation is measured using a polarimeter.[14][15][17][18]
Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The instrument measures the angle by which the plane of polarization is rotated. The specific rotation is then calculated using Biot's law.
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a solution of this compound of known concentration in a suitable solvent (e.g., chloroform or acetonitrile).
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation.
-
Calculation: Calculate the specific rotation using the following formula: [α] = α / (l * c) Where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the solution in g/mL
-
Causality Behind Experimental Choices: The use of a specific wavelength (typically the sodium D-line at 589 nm) and a controlled temperature is essential for obtaining reproducible and standardized specific rotation values.
Self-Validating System: The measurement should be repeated at different concentrations to ensure a linear relationship between the observed rotation and concentration, confirming the reliability of the data.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.[19][20]
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅-CH and C₆H₅-CH₂) | ~7.2-7.5 | Multiplet | 10H |
| Methine proton (-CH(OH)-) | ~5.1 | Singlet/Doublet | 1H |
| Methylene protons (-O-CH₂-) | ~5.2 | Singlet/AB quartet | 2H |
| Hydroxyl proton (-OH) | Variable | Broad Singlet | 1H |
Interpretation:
-
The signals in the aromatic region (7.2-7.5 ppm) correspond to the ten protons of the two phenyl groups.
-
The methine proton adjacent to the hydroxyl and phenyl groups is expected to appear as a singlet or a doublet depending on the coupling with the hydroxyl proton.
-
The benzylic methylene protons are diastereotopic and may appear as an AB quartet, though they are often observed as a singlet.
-
The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature due to hydrogen bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[21][22][23][24][25]
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (alkane) | 3000-2850 | Medium |
| C=O (ester) | ~1730 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ester) | 1300-1000 | Strong |
Interpretation:
-
A broad and strong absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding.
-
A strong, sharp peak around 1730 cm⁻¹ indicates the presence of the ester carbonyl (C=O) group.
-
Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic rings.
-
Strong bands in the fingerprint region, particularly between 1300-1000 cm⁻¹, correspond to the C-O stretching vibrations of the ester and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[26][27][28]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 242 corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 107: Benzylic cation (C₇H₇⁺) or hydroxytropylium ion, resulting from the cleavage of the ester bond.
-
m/z = 105: Benzoyl cation (C₆H₅CO⁺), formed by rearrangement and loss of the benzyl alcohol moiety.
-
m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl-containing compounds.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
-
Interpretation: The fragmentation pattern is dominated by cleavages at the ester linkage and benzylic positions, which are relatively weak bonds. The formation of stable carbocations like the tropylium ion is a characteristic feature.
Significance in Drug Development
The physical properties of this compound are not merely academic data points; they have profound implications for its development as a pharmaceutical agent.
-
Chirality and Biological Activity: The stereochemistry of a drug is paramount as biological systems, being chiral themselves, often interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3][4][29] Therefore, ensuring the enantiomeric purity of this compound, often verified by optical rotation, is a critical quality control parameter.
-
Solubility and Bioavailability: The poor aqueous solubility of this compound presents a challenge for oral drug delivery. Formulation strategies such as salt formation, co-solvents, or advanced drug delivery systems may be required to enhance its dissolution and subsequent absorption in the body.[9][10][11][12][13]
-
Melting Point and Solid-State Stability: The melting point is a key parameter for assessing the purity and physical stability of the solid form of the drug. Changes in the melting point could indicate degradation or polymorphic transitions, which can affect the drug's performance.
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for Shake-Flask Solubility Assay.
Conclusion
A comprehensive understanding of the physical properties of this compound is fundamental to its successful development as a pharmaceutical entity. This guide has detailed the key physicochemical parameters, provided robust experimental protocols for their determination, and highlighted their significance in the context of drug discovery and development. By adhering to these principles and methodologies, researchers can ensure the quality, safety, and efficacy of drug candidates based on this important chiral molecule.
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Spectroscopic Elucidation of (S)-benzyl 2-hydroxy-2-phenylacetate: A Technical Guide for Researchers
Introduction
(S)-benzyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a chiral molecule of significant interest in synthetic organic chemistry and drug development. The stereochemistry at the α-carbon is crucial for its biological activity and interaction with other chiral molecules. Consequently, unambiguous structural characterization and confirmation of enantiopurity are paramount. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the detailed analysis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the spectroscopic characterization of this and similar chiral esters.
Molecular Structure and Chirality
The structural integrity and stereochemical purity of this compound are the foundational pillars of its application. Understanding the molecule's three-dimensional arrangement is key to interpreting its spectroscopic data.
Figure 1: Molecular structure of benzyl 2-hydroxy-2-phenylacetate.
The chirality of the molecule arises from the stereocenter at the α-carbon (Cα), which is bonded to a hydroxyl group, a phenyl group, a hydrogen atom, and the ester carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For chiral molecules like this compound, NMR can not only confirm the molecular structure but also provide information about its enantiomeric purity, often with the aid of chiral auxiliary agents.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and concentration can be critical for obtaining well-resolved spectra, especially for chiral analysis.
Figure 2: General workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of benzyl 2-hydroxy-2-phenylacetate provides a wealth of information about the proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.45 | Multiplet | 10H | Aromatic protons (C₆H₅-CH(OH) and C₆H₅-CH₂) |
| ~5.20 | Singlet | 1H | Methine proton (-CH(OH)-) |
| ~5.15 | Singlet | 2H | Methylene protons (-O-CH₂-Ph) |
| ~3.5 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |
Causality behind Experimental Choices: The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better resolution of the aromatic multiplets. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The addition of an internal standard like tetramethylsilane (TMS) provides a reliable reference for chemical shifts.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~173 | Ester Carbonyl (C=O) |
| ~138 | Quaternary Aromatic Carbon (C-CH(OH)) |
| ~135 | Quaternary Aromatic Carbon (C-CH₂-O) |
| ~126-129 | Aromatic CH Carbons |
| ~74 | Methine Carbon (-CH(OH)-) |
| ~67 | Methylene Carbon (-O-CH₂-Ph) |
Chiral NMR Spectroscopy
In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical. To determine the enantiomeric purity, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form diastereomers, which have distinct NMR spectra. For this compound, the hydroxyl group can be derivatized with a CDA like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to small but measurable differences in their chemical shifts.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a common technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio. The background spectrum is automatically subtracted.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3500 (broad) | O-H stretch | Hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1730 | C=O stretch | Ester |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
| ~1250-1050 | C-O stretch | Ester and Alcohol |
Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong, sharp peak around 1730 cm⁻¹ is a hallmark of the ester carbonyl group. The presence of multiple peaks in the 1600-1450 cm⁻¹ region is characteristic of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-MS
Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
Figure 3: Workflow for Electron Ionization Mass Spectrometry.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of benzyl 2-hydroxy-2-phenylacetate (Molecular Weight: 242.27 g/mol ) will show a molecular ion peak (M⁺·) at m/z = 242, although its intensity may be low due to fragmentation. The fragmentation pattern is key to confirming the structure.
| m/z | Proposed Fragment |
| 242 | [C₁₅H₁₄O₃]⁺· (Molecular Ion) |
| 107 | [C₇H₇O]⁺ (from cleavage of the benzyl ester) |
| 105 | [C₇H₅O]⁺ (from loss of H₂ from the m/z 107 fragment) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Trustworthiness: The fragmentation pattern provides a self-validating system. The presence of the benzyl cation at m/z 91 is a strong indicator of the benzyl ester moiety. The fragment at m/z 107 corresponds to the hydroxyphenylacetyl cation, confirming the other part of the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural elucidation and characterization. Each technique offers complementary information, and when used in concert, they allow for an unambiguous confirmation of the molecule's identity and stereochemistry. The protocols and interpretations provided in this guide are intended to serve as a valuable resource for researchers working with this and similar chiral compounds, ensuring the scientific integrity and quality of their work.
References
-
PubChem. Benzyl mandelate. National Center for Biotechnology Information. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
(S)-benzyl 2-hydroxy-2-phenylacetate solubility profile in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of (S)-benzyl 2-hydroxy-2-phenylacetate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as (S)-Mandelic acid benzyl ester), a chiral molecule of significant interest in pharmaceutical and fine chemical synthesis. While exhaustive quantitative solubility data across all common laboratory solvents is not widely published, this document synthesizes foundational chemical principles with available data to present a detailed solubility profile. It elucidates the molecular features governing the solubility of this compound and provides a robust, step-by-step experimental protocol for researchers to determine precise solubility in their specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction engineering to formulation development.
Introduction to this compound
This compound is a chiral ester derived from (S)-mandelic acid and benzyl alcohol. Its molecular structure, featuring two phenyl rings, an ester linkage, and a hydroxyl group, imparts a unique combination of polar and nonpolar characteristics that dictate its solubility. Understanding this profile is paramount for its effective use as a synthetic intermediate.[1][2] The molecule's chirality makes it a valuable building block in asymmetric synthesis, where precise control of reaction conditions, often dictated by solvent choice, is critical.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder or a colorless to pale yellow liquid | [1] |
| Melting Point | 93-107 °C (may vary depending on purity and crystalline form) | [6][7] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The process is driven by the change in Gibbs free energy (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the intermolecular forces between the solute and solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.
The molecular structure of this compound offers several key features that influence its solubility:
-
Ester Group (-COO-) : This polar functional group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.
-
Hydroxyl Group (-OH) : This group is both a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with protic and polar aprotic solvents.
-
Phenyl Rings (C₆H₅) : These two large, nonpolar aromatic rings contribute to the molecule's hydrophobicity and favor interactions with nonpolar solvents through van der Waals forces and π-π stacking.
-
Benzyl Group (C₆H₅CH₂-) : This group further enhances the nonpolar character of the molecule.
The interplay between the polar hydroxyl and ester functionalities and the nonpolar phenyl rings results in a molecule with a balanced polarity, leading to broad solubility in many organic solvents but limited solubility in highly polar (water) or very nonpolar (hexane) solvents.
Estimated Solubility Profile of this compound
While specific quantitative data for the (S)-enantiomer is scarce, the physical properties of enantiomers in achiral solvents are identical. Therefore, the available data for the (R)-enantiomer provides a reliable estimate for the (S)-enantiomer. The following table summarizes the known quantitative data and provides qualitative and semi-quantitative estimates for other common laboratory solvents based on chemical principles.
Table 1: Estimated Solubility Profile of this compound in Common Laboratory Solvents at Ambient Temperature (approx. 20-25°C)
| Solvent Class | Solvent | Polarity Index | Estimated Solubility ( g/100 mL) | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | ~3.0 | Quantitative data for (R)-enantiomer: 30 mg/mL.[8][9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~2.5 | Quantitative data for (R)-enantiomer: 25 mg/mL.[5][8][9] | |
| Acetonitrile | 5.8 | Soluble | Expected to be a good solvent due to its polarity. | |
| Acetone | 5.1 | Very Soluble | The ketone group can interact with the ester and hydroxyl groups. | |
| Polar Protic | Ethanol | 5.2 | ~2.0 | Quantitative data for (R)-enantiomer: 20 mg/mL.[8][9] |
| Methanol | 6.6 | Very Soluble | Generally a good solvent for polar organic molecules.[6][7] | |
| Isopropanol | 4.3 | Soluble | Expected to be a good solvent, similar to ethanol. | |
| Water | 9.0 | Poorly Soluble | The large nonpolar phenyl groups limit solubility.[1] | |
| Ethers | Tetrahydrofuran (THF) | 4.2 | Very Soluble | A good solvent for a wide range of organic compounds. |
| Diethyl Ether | 2.9 | Soluble | Generally a good solvent for esters.[1] | |
| Chlorinated | Dichloromethane (DCM) | 3.4 | Very Soluble | A versatile solvent for moderately polar compounds. |
| Chloroform | 4.1 | Very Soluble | Similar to DCM, expected to be an excellent solvent. | |
| Esters | Ethyl Acetate | 4.4 | Very Soluble | "Like dissolves like" principle suggests high solubility. |
| Hydrocarbons | Toluene | 2.4 | Moderately Soluble | The aromatic nature of toluene will interact with the phenyl rings. |
| Hexane | 0.0 | Sparingly Soluble | The high polarity of the hydroxyl group limits solubility in nonpolar alkanes. |
Disclaimer: The solubility data presented as "Very Soluble," "Soluble," "Moderately Soluble," and "Sparingly Soluble" are estimations based on chemical principles. For precise quantitative applications, experimental determination as outlined in Section 4 is strongly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To ensure trustworthiness and provide a self-validating system, the following detailed protocol for the gravimetric shake-flask method is provided. This method is considered a gold standard for determining the equilibrium solubility of a compound in a given solvent.
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and a known volume of the clear filtrate is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the equilibration period.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane).
-
Accurately pipette a known volume of the clear, filtered saturated solution (e.g., 2.00 mL) into a pre-weighed, clean, and dry evaporation vial. Record the exact mass of the empty vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C). Alternatively, use a vacuum desiccator or a rotary evaporator.
-
Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing cycle until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) x 100
-
Experimental Workflow Diagram
Sources
- 1. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]
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A Technical Guide to (S)-Benzyl 2-Hydroxy-2-Phenylacetate: A Chiral Building Block in Modern Synthesis
Executive Summary: (S)-Benzyl 2-hydroxy-2-phenylacetate, also known as Benzyl (S)-(+)-mandelate, is a valuable chiral intermediate widely employed in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its defined stereochemistry makes it a critical building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical identity, synthesis, characterization, and key applications, offering a technical resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is the benzyl ester of (S)-mandelic acid. The presence of a chiral center at the alpha-carbon position is fundamental to its utility in asymmetric synthesis.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 62173-99-3 | [1][2][3][4] |
| IUPAC Name | benzyl (2S)-2-hydroxy-2-phenylacetate | [1] |
| Synonyms | Benzyl (S)-(+)-mandelate, L-(+)-Mandelic acid benzyl ester | [4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |
| Molecular Weight | 242.27 g/mol | [1][3][5] |
| InChI Key | JFKWZVQEMSKSBU-AWEZNQCLSA-N | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)O |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White or off-white crystalline powder/solid | [1] |
| Melting Point | 107 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol | [6] |
| Purity | Typically ≥99% | [6] |
| Storage | Store sealed in a dry, room temperature environment or at -20°C for long-term stability. |[6][7] |
Synthesis and Manufacturing
The most common and straightforward method for synthesizing benzyl mandelate esters is the Fischer esterification of mandelic acid with benzyl alcohol. This acid-catalyzed reaction is an equilibrium process, and thus, reaction conditions are optimized to drive the formation of the ester product.
Synthesis Workflow
The synthesis involves the direct esterification of (S)-mandelic acid using benzyl alcohol in the presence of a strong acid catalyst. The workflow is designed to maximize yield by controlling the reaction equilibrium, followed by purification to isolate the high-purity final product.
Caption: Workflow for the Fischer Esterification synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
Materials:
-
(S)-(+)-Mandelic acid
-
Benzyl alcohol (reagent grade, molar excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-mandelic acid and a molar excess of benzyl alcohol (e.g., 3 equivalents).
-
Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the mixture. Causality Note: The strong acid protonates the carbonyl oxygen of the mandelic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8] Expertise Note: Using an excess of benzyl alcohol helps to shift the reaction equilibrium towards the product side, maximizing the yield.
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with an organic solvent like diethyl ether.
-
Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally with brine.[8] Trustworthiness Note: The bicarbonate wash is critical. An audible release of CO₂ gas confirms the neutralization of the acid. Continue washing until no more gas evolves to ensure complete catalyst removal.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.[9]
Spectroscopic Analysis and Characterization
Confirmation of the chemical structure and assessment of purity are achieved through standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen atom environment. Representative spectra would show characteristic peaks for the aromatic protons of the two phenyl rings, the benzylic methylene protons (CH₂), the methine proton (CH), and the hydroxyl proton (OH). For example, a ¹H NMR spectrum in CDCl₃ might show multiplets for the aromatic protons around 7.30-7.40 ppm and a singlet for the benzylic protons around 5.15 ppm.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: Identifies functional groups. Key absorbances would include a broad peak for the O-H stretch (hydroxyl group) and a strong peak for the C=O stretch (ester carbonyl).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (242.27 g/mol ).[5]
-
Melting Point Analysis: A sharp melting point close to the literature value (107 °C) indicates high purity.[1]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a chiral building block. The mandelic acid moiety is a common structural motif in various biologically active compounds.
Role as a Chiral Intermediate
Many modern drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Synthesizing the correct enantiomer is therefore critical. This compound provides a pre-defined stereocenter that can be incorporated into a larger molecule, avoiding the need for difficult chiral separations later in the synthesis.
-
Pharmaceutical Synthesis: It serves as a synthetic intermediate for various pharmaceuticals.[6] The hydroxyl and ester functional groups provide versatile handles for further chemical modification, such as substitution, reduction, or coupling reactions, all while retaining the crucial (S)-stereochemistry at the adjacent carbon.
-
Enzyme Inhibition Studies: Phenylacetic acid derivatives have been explored as potential enzyme inhibitors, for instance, targeting aldose reductase, which is implicated in diabetic complications.[11]
Logical Flow in Asymmetric Synthesis
The use of a chiral building block like (S)-benzyl mandelate simplifies the synthetic route to a complex, enantiomerically pure target molecule.
Caption: Use of a chiral pool starting material to ensure stereochemical integrity in a multi-step synthesis.
Safety and Handling
This compound is considered harmful if swallowed.[5] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[9]
Conclusion
This compound is a cornerstone chiral building block for modern organic synthesis. Its well-defined structure, accessible synthesis, and versatile functional groups make it an indispensable tool for researchers and chemical development professionals aiming to construct complex, stereochemically defined molecules for pharmaceutical and other applications. A thorough understanding of its properties and synthesis is essential for its effective application in the laboratory and beyond.
References
- Finetech Industry Limited. (n.d.). benzyl (2S)-2-hydroxy-2-phenylacetate | CAS: 62173-99-3.
- Appchem. (n.d.). Benzyl 2-hydroxy-2-phenylacetate | 890-98-2.
- ChemBK. (2024). Benzyl L-(+)-Mandelate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13461, Benzyl mandelate.
- Global Substance Registration System. (n.d.). BENZYL MANDELATE.
- CymitQuimica. (n.d.). (R)-Benzyl 2-hydroxy-2-phenylacetate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15525522, Benzyl 2-hydroxyphenylacetate.
- BLD Pharm. (n.d.). 890-98-2|Benzyl 2-hydroxy-2-phenylacetate.
- BuyersGuideChem. (n.d.). Benzyl (S)-(+)-mandelate | C15H14O3.
- Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(+)-mandelate | CAS 62173-99-3.
- Chemnet. (n.d.). benzyl 2-hydroxy-2-phenylacetate - 80409-16-1.
- P&S Chemicals. (n.d.). Product information, Benzyl (s)-(+)-mandelate.
- BenchChem. (2025). Optimizing reaction conditions for benzyl phenylacetate synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from The Royal Society of Chemistry website.
- BenchChem. (2025). A Comparative Analysis of Benzyl Phenylacetate and Methyl Phenylacetate for Research and Development.
- The Good Scents Company. (n.d.). benzyl phenyl acetate, 102-16-9.
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- Cayman Chemical. (n.d.). (R)-benzyl Mandelate (CAS 97415-09-3).
- Catalysis Science & Technology (RSC Publishing). (2022).
- Google Patents. (n.d.). CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
- Organic Syntheses. (1922). phenylacetic acid. DOI: 10.15227/orgsyn.002.0063.
- Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE.
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A Technical Guide to the Biological Activity Screening of Mandelic Acid Esters
For: Researchers, Scientists, and Drug Development Professionals
Foreword: The Mandelic Acid Scaffold - A Privileged Platform for Discovery
Mandelic acid, an aromatic α-hydroxy acid, represents a uniquely versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a phenyl ring, a carboxylic acid group, and a chiral α-hydroxyl center, provides an ideal starting point for the synthesis of diverse molecular entities with significant biological potential.[1][2][3] Esterification of the carboxylic acid or hydroxyl group is a fundamental synthetic transformation that allows for the precise modulation of physicochemical properties such as lipophilicity, which is a critical determinant of a molecule's ability to cross biological membranes and interact with intracellular targets.[4][5]
This guide provides a comprehensive framework for the systematic biological activity screening of novel mandelic acid esters. It is designed not as a rigid set of instructions, but as a strategic workflow grounded in established scientific principles. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system. Our focus will be on three key areas of high therapeutic relevance where mandelic acid derivatives have shown considerable promise: antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][6]
Chapter 1: A Strategic Workflow for Screening Mandelic Acid Esters
The journey from a newly synthesized ester to a validated "hit" compound follows a logical progression. The initial phase involves broad-spectrum screening to identify any biological activity, followed by more focused secondary assays to confirm and quantify this activity, and finally, mechanistic studies to understand how the compound works. This tiered approach is efficient, cost-effective, and essential for building a robust data package for promising candidates.
Caption: High-level workflow for screening mandelic acid esters.
Chapter 2: Screening for Antimicrobial Activity
Scientific Rationale: Mandelic acid itself exhibits antibacterial properties.[7] Esterification can enhance this activity, primarily by increasing lipophilicity, which facilitates the compound's passage through the lipid-rich cell membranes of microorganisms.[4][5] The mechanism of action for phenolic compounds like mandelic acid derivatives often involves disruption of the cell membrane's structural integrity or inhibition of essential microbial enzymes.[1][8][9]
Primary Screening: Agar Well Diffusion Assay
This is a qualitative method to quickly assess if an ester has any activity against a panel of test microorganisms.
Experimental Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly swab the surface of the MHA plates with the prepared bacterial suspension.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of the mandelic acid ester solution (dissolved in a suitable solvent like DMSO) into a well.
-
Controls:
-
Positive Control: Load a well with a known antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
-
Negative Control: Load a well with the solvent (e.g., DMSO) used to dissolve the test compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Secondary Screening: Broth Microdilution for MIC Determination
This quantitative assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth. This is a gold-standard method, and protocols should be aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]
Experimental Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the agar diffusion assay, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well.
-
Controls:
-
Growth Control: A well containing MHB and bacteria, but no test compound.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation:
| Ester Derivative | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| Ester A | S. aureus | Positive | 16 | Vancomycin | 1 |
| Ester A | E. coli | Negative | 64 | Ciprofloxacin | 0.5 |
| Ester B | S. aureus | Positive | 8 | Vancomycin | 1 |
| Ester B | E. coli | Negative | 32 | Ciprofloxacin | 0.5 |
Chapter 3: Screening for Anticancer Activity
Scientific Rationale: Many mandelic acid derivatives have been investigated for their potential as anticancer agents.[1][2][3] The primary screening assay for cytotoxicity aims to identify compounds that reduce the viability of cancer cells. A common mechanism for targeted cancer therapy is the induction of apoptosis, or programmed cell death, which is often dysregulated in cancer cells, allowing them to proliferate uncontrollably.[5][15] Successful compounds often trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, the executioner enzymes of apoptosis.[16][17]
Primary & Secondary Screening: The MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][18] It is widely used to screen for cytotoxic compounds and to determine the IC₅₀ (the concentration of a compound that inhibits 50% of cell growth).
Experimental Protocol:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the mandelic acid esters in culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Controls:
-
Untreated Control: Cells treated with medium containing only the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[2][18]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Ester Derivative | Cancer Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| Ester C | MCF-7 (Breast) | 25.4 | Doxorubicin | 0.8 |
| Ester C | A549 (Lung) | 42.1 | Doxorubicin | 1.2 |
| Ester D | MCF-7 (Breast) | 12.8 | Doxorubicin | 0.8 |
| Ester D | A549 (Lung) | 19.5 | Doxorubicin | 1.2 |
Mechanistic Insight: Apoptosis Signaling
A potent cytotoxic compound likely induces apoptosis. This can be investigated through various methods, such as Annexin V/PI staining, caspase activity assays, or Western blotting for key apoptotic proteins. The ultimate goal is to understand if the compound activates the caspase cascade.
Caption: Simplified intrinsic and extrinsic apoptosis pathways.
Chapter 4: Screening for Anti-inflammatory Activity
Scientific Rationale: Inflammation is a biological response to harmful stimuli.[21] Chronic inflammation contributes to numerous diseases. One of the key causes of inflammation is protein denaturation.[21][22][23] Therefore, compounds that can inhibit protein denaturation can be valuable anti-inflammatory agents.[21][24] Furthermore, key enzymes like cyclooxygenases (COX) and hyaluronidase are involved in the inflammatory cascade. Inhibition of these enzymes is a common strategy for anti-inflammatory drug development. The NF-κB signaling pathway is a pivotal mediator of inflammatory responses, regulating the expression of pro-inflammatory genes.[4][7][25][26]
Primary Screening: Inhibition of Protein Denaturation
This simple in vitro assay assesses the ability of a compound to prevent the denaturation of proteins (like bovine serum albumin or egg albumin) induced by heat.[21][24][27][28]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test ester solution at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Controls:
-
Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.
-
Negative Control: A mixture containing BSA solution and the vehicle solvent.
-
-
Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.
-
Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[24][27]
Secondary Screening: Enzyme Inhibition Assays
COX-2 is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain.[29]
Protocol (using a commercial kit):
-
Reagent Preparation: Prepare reagents (assay buffer, heme, COX-2 enzyme, arachidonic acid substrate) as per the kit's instructions.[29][30][31][32][33]
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the mandelic acid ester (test inhibitor) or a known COX-2 inhibitor (e.g., Celecoxib) to the appropriate wells.[31]
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[30]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[30]
-
Data Acquisition: Measure the output (e.g., fluorescence or colorimetric signal) kinetically using a plate reader. The signal is proportional to prostanoid production.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each ester concentration and determine the IC₅₀ value.
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its degradation contributes to inflammation.
Protocol (using a turbidimetric assay):
-
Reaction Setup: In a 96-well plate, pipette the hyaluronidase enzyme solution.
-
Inhibitor Addition: Add the test ester solutions at various concentrations to the wells. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the hyaluronic acid substrate to initiate the reaction.
-
Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.[34]
-
Stopping the Reaction: Add a stop reagent (e.g., an acidic albumin solution) that precipitates any undigested hyaluronic acid, causing turbidity.[34][35]
-
Data Acquisition: Measure the turbidity (absorbance) at 600 nm. Lower turbidity indicates higher enzyme activity (less inhibition).
-
Data Analysis: Calculate the percentage of hyaluronidase inhibition and determine the IC₅₀.
Data Presentation:
| Ester Derivative | Protein Denaturation (% Inhibition @ 100 µg/mL) | COX-2 IC₅₀ (µM) | Hyaluronidase IC₅₀ (µg/mL) |
| Ester E | 78.2% | 15.6 | 55.3 |
| Ester F | 85.1% | 8.9 | 31.7 |
| Diclofenac/Celecoxib | 92.5% | 0.45 | N/A |
Chapter 5: Conclusion and Future Perspectives
This guide has outlined a systematic, multi-tiered strategy for the biological evaluation of novel mandelic acid esters. By employing a sequence of qualitative primary screens, quantitative secondary assays, and targeted mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The rationale provided for each protocol emphasizes the importance of understanding the underlying biological principles, which is crucial for interpreting results and designing subsequent experiments.
The true potential of the mandelic acid scaffold lies in its amenability to chemical modification. Future work should focus on establishing robust Structure-Activity Relationships (SAR). By correlating specific structural changes in the ester moiety (e.g., chain length, branching, incorporation of different functional groups) with the observed biological activity, a rational design approach can be adopted to optimize potency and selectivity, paving the way for the development of next-generation therapeutics.
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]
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Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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NF-κB signaling in inflammation. (2011). PubMed. Retrieved January 14, 2026, from [Link]
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NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers. Retrieved January 14, 2026, from [Link]
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Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]
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Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2009). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
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The Nuclear Factor NF-kB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. Retrieved January 14, 2026, from [Link]
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Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 14, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved January 14, 2026, from [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2015). MDPI. Retrieved January 14, 2026, from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 14, 2026, from [Link]
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Apoptosis Signaling Pathways in Anticancer Therapy. (2004). Ovid. Retrieved January 14, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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Assessing anti-inflammatory activity through a protein denaturation assay. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. (2022). Journal of Clinical and Diagnostic Research. Retrieved January 14, 2026, from [Link]
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IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved January 14, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 14, 2026, from [Link]
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Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation. (2023). Pharmacy Education. Retrieved January 14, 2026, from [Link]
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Hyaluronidase Inhibitor Screening Assay Kit. (n.d.). BioAssay Systems. Retrieved January 14, 2026, from [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 14, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. Retrieved January 14, 2026, from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 14, 2026, from [Link]
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Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. Retrieved January 14, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 14, 2026, from [Link]
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Preparation and inhibitory activity on hyaluronidase of fully O-sulfated hyaluro-oligosaccharides. (2001). Glycobiology. Retrieved January 14, 2026, from [Link]
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In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (2018). Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved January 14, 2026, from [Link]
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The Versatility of (S)-Benzyl Mandelate in Asymmetric Synthesis: An In-depth Technical Guide
Abstract
(S)-Benzyl mandelate, a valuable chiral building block, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features and ready availability have positioned it as a versatile tool for the stereoselective construction of complex molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the applications of (S)-benzyl mandelate, delving into its role as a chiral auxiliary and its utility in dynamic kinetic resolution for the synthesis of enantioenriched compounds. We will explore the underlying principles of stereocontrol, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate the efficacy of these methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of (S)-benzyl mandelate in their synthetic endeavors.
Introduction: The Significance of (S)-Benzyl Mandelate in Stereoselective Synthesis
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of sophisticated methods for asymmetric synthesis. Chiral auxiliaries and stereoselective catalytic processes are central to this pursuit, enabling the precise control of stereochemistry in chemical reactions. (S)-Benzyl mandelate, derived from the naturally occurring (S)-mandelic acid, has garnered significant attention due to its efficacy as a chiral controller in a variety of transformations. Its rigid phenyl group and the stereogenic center bearing a hydroxyl group provide a well-defined chiral environment, influencing the facial selectivity of reactions at prochiral centers.
This guide will illuminate the practical applications of (S)-benzyl mandelate, focusing on two key areas: its use in dynamic kinetic resolution and its function as a chiral auxiliary. We will dissect the mechanistic underpinnings of these applications and provide actionable protocols for their implementation in a laboratory setting.
Synthesis of Enantiopure (S)-Benzyl Mandelate
The accessibility of enantiopure (S)-benzyl mandelate is crucial for its widespread application. A highly effective method for its preparation involves the lipase-catalyzed kinetic resolution of racemic mandelic acid esters. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer enriched. In the case of mandelic acid esters, lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PS-30) have demonstrated excellent enantioselectivity.[1]
The kinetic resolution of racemic benzyl mandelate can be achieved through stereoselective acylation. In this process, the lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-benzyl mandelate unreacted and in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-Benzyl Mandelate
Materials:
-
Racemic benzyl mandelate
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase PS-30
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of racemic benzyl mandelate (1.0 eq) in anhydrous toluene (0.2 M), add vinyl acetate (1.5 eq).
-
Add immobilized Lipase PS-30 (e.g., 50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted (S)-benzyl mandelate.
-
Upon reaching the desired conversion, filter off the immobilized enzyme.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue, containing (S)-benzyl mandelate and the acylated (R)-enantiomer, is purified by column chromatography on silica gel to afford enantiopure (S)-benzyl mandelate.
Expected Outcome:
This protocol can yield (S)-benzyl mandelate with an enantiomeric excess (ee) of >97%.
Application in Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful strategy that allows for the theoretical conversion of a racemate into a single enantiomer of a product in 100% yield. This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. (S)-Mandelate has proven to be an effective chiral auxiliary in the dynamic kinetic resolution of α-bromo esters for the asymmetric synthesis of valuable α-amino esters and morpholin-2-ones.[1][2][3]
DKR of (S)-Mandelate-Derived α-Bromo Esters for the Synthesis of α-Amino Esters
In this application, a racemic α-bromo ester is coupled to (S)-mandelic acid to form a mixture of diastereomers. This diastereomeric mixture is then subjected to nucleophilic substitution with an amine in the presence of a racemizing agent. The chiral (S)-mandelate auxiliary directs the nucleophilic attack to preferentially afford one diastereomer of the product, while the unreacted starting material is continuously racemized, thus funneling the entire starting material to the desired product.
Experimental Protocol: DKR for the Synthesis of an (R)-α-Amino Ester
Materials:
-
(S)-Mandelate-derived α-bromo ester (diastereomeric mixture)
-
Dibenzylamine
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the (S)-mandelate-derived α-bromo ester (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M), add dibenzylamine (1.5 eq), TBAI (1.0 eq), and DIEA (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (αR)-amino ester.
Quantitative Data Summary:
| Entry | α-Bromo Ester | Amine | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (αRS)-4 | Dibenzylamine | 62 | 90:10 |
Data sourced from a representative study on the dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters.[2]
Asymmetric Synthesis of 3-Substituted Morpholin-2-ones
This methodology can be extended to the synthesis of chiral morpholin-2-ones by using N-substituted 2-aminoethanol nucleophiles. The initial nucleophilic substitution is followed by a spontaneous intramolecular cyclization to yield the desired heterocyclic products with high enantiomeric excess.[1][2]
(S)-Benzyl Mandelate as a Chiral Auxiliary
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. While direct and detailed protocols for (S)-benzyl mandelate as a chiral auxiliary in reactions like aldol additions are not extensively documented in readily available literature, the principles can be extrapolated from the well-established use of (S)-mandelic acid-derived auxiliaries.[4]
Diastereoselective Michael Addition
A closely related application involves the use of a dioxolanone derived from (S)-mandelic acid in diastereoselective Michael additions. The rigid dioxolanone structure effectively shields one face of the enolate, leading to a highly diastereoselective reaction with Michael acceptors. This principle is directly applicable to systems derived from (S)-benzyl mandelate.
Conceptual Protocol: Diastereoselective Michael Addition
-
Auxiliary Attachment: (S)-Benzyl mandelate is converted into a suitable chiral auxiliary, for instance, by forming a dioxolanone through reaction with pivalaldehyde. This is then attached to a substrate capable of forming an enolate (e.g., an N-acyl derivative).
-
Enolate Formation: The N-acyl derivative is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate a planar enolate. The chiral auxiliary dictates the facial bias.
-
Michael Addition: The enolate is then reacted with a Michael acceptor (e.g., an α,β-unsaturated ketone or ester). The bulky groups on the chiral auxiliary direct the approach of the electrophile to the less hindered face of the enolate.
-
Work-up and Auxiliary Removal: The reaction is quenched, and the Michael adduct is isolated. The chiral auxiliary can then be cleaved, for example, by hydrolysis or reduction, to yield the enantioenriched product and recover the auxiliary.
Applications in Pharmaceutical Synthesis
The enantioenriched products derived from (S)-benzyl mandelate-mediated reactions are valuable intermediates in the synthesis of pharmaceuticals. For instance, chiral α-amino acids are fundamental building blocks of many drugs. While direct incorporation of the (S)-benzyl mandelate moiety into final drug structures is less common, its role in establishing key stereocenters early in a synthetic route is of paramount importance.
Although specific examples detailing the use of (S)-benzyl mandelate in the synthesis of blockbuster drugs like Omapatrilat or Enalapril are not prominently featured in the reviewed literature, the methodologies described above are broadly applicable to the synthesis of structurally similar chiral intermediates. The ability to synthesize enantioenriched α-amino acid derivatives and other chiral building blocks with high stereocontrol makes (S)-benzyl mandelate a valuable asset in the drug discovery and development pipeline.
Conclusion
(S)-Benzyl mandelate stands out as a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its applications in dynamic kinetic resolution provide an elegant and efficient pathway to enantiomerically pure α-amino esters and related chiral building blocks. Furthermore, its potential as a chiral auxiliary, extrapolated from studies on related mandelic acid derivatives, opens up avenues for a wide range of diastereoselective transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ (S)-benzyl mandelate in their own synthetic challenges, contributing to the advancement of asymmetric synthesis and the development of novel, enantiopure molecules.
References
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A Comprehensive Technical Guide to the Safe Handling of Benzyl 2-Hydroxy-2-Phenylacetate
Introduction
Benzyl 2-hydroxy-2-phenylacetate, also known as Benzyl Mandelate, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its handling in a research and development setting requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth overview of the safety and handling precautions for benzyl 2-hydroxy-2-phenylacetate, designed for researchers, scientists, and drug development professionals. The information presented herein is synthesized from authoritative safety data sheets and toxicological resources to ensure scientific integrity and promote a culture of safety in the laboratory.
Chemical and Physical Properties
A fundamental aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These properties can influence its potential for exposure and the appropriate storage and handling measures.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 93-95 °C | [3] |
| Synonyms | Benzyl Mandelate, (R)-benzyl Mandelate, Benzyl D-(-)-Mandelate | [2] |
Hazard Identification and GHS Classification
Benzyl 2-hydroxy-2-phenylacetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these classifications to understand the potential risks associated with its handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed. [4]
-
H373: May cause damage to organs through prolonged or repeated exposure. [5]
-
H412: Harmful to aquatic life with long lasting effects. [5]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[4][5]
The following diagram illustrates the logical flow of hazard identification and subsequent safety measures.
Caption: Hierarchy of Controls for Chemical Safety.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid contact with skin, eyes, and clothing. [5][6]* Avoid the formation of dust and aerosols. [7]* Wash hands and face thoroughly after handling. [5]* Use in a well-ventilated area, preferably a chemical fume hood. [5]
Storage
-
Keep the container tightly closed. [5][6]* Store in a cool, dry, and well-ventilated area. [5][8]* Store away from incompatible materials such as strong oxidizing agents. [9][6]* Store in a locked-up area if required by institutional policies. [5]
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [5]* In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water. [5]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4][5]* If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. [5]
Accidental Release Measures
-
Personal Precautions: Wear suitable protective equipment, including respiratory protection. Keep unnecessary personnel away from the spill area. [5]* Environmental Precautions: Prevent the product from entering drains or waterways. [5][9]* Methods for Cleaning Up: For small spills, use absorbent paper to pick up the material and place it in a sealed container for disposal. [10]For larger spills, use an inert absorbent material and collect it for disposal in a suitable, closed container. [9] The following workflow outlines the steps to be taken in case of a chemical spill.
Caption: Chemical Spill Response Workflow.
Toxicological Information
While specific toxicological data for benzyl 2-hydroxy-2-phenylacetate is limited, information on related compounds provides valuable insights into its potential health effects.
-
Acute Oral Toxicity: Classified as harmful if swallowed. [4]For the related compound benzyl acetate, the LD50 (rat) is 2490 mg/kg. [5]* Skin Corrosion/Irritation: May cause skin irritation. [11]* Serious Eye Damage/Irritation: May cause serious eye irritation. [11][12]* Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (mucous membranes) through prolonged or repeated exposure. [5]
Disposal Considerations
Proper disposal of benzyl 2-hydroxy-2-phenylacetate and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant. [5][9]* Waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations. [6]
Conclusion
Benzyl 2-hydroxy-2-phenylacetate is a compound that demands careful and informed handling. By understanding its properties, recognizing its hazards, implementing robust engineering controls and utilizing appropriate personal protective equipment, researchers can work with this chemical safely and effectively. Adherence to the protocols outlined in this guide will contribute to a safer laboratory environment for all personnel.
References
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PubChem. Benzyl 2-hydroxyphenylacetate. National Institutes of Health.
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CymitQuimica. (R)-Benzyl 2-hydroxy-2-phenylacetate.
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TCI Chemicals. SAFETY DATA SHEET: Benzyl Acetate.
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LookChem. benzyl 2-hydroxy-2-phenylacetate.
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BLD Pharmatech. Benzyl 2-hydroxy-2-phenylacetate Safety Data Sheet.
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Aurochemicals. BENZYL PHENYL ACETATE, Natural (Import Domestic) - SDS.
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CAMEO Chemicals. BENZYL PHENYLACETATE. National Oceanic and Atmospheric Administration.
-
Sigma-Aldrich. SAFETY DATA SHEET: Benzyl methyl ketone.
-
Fisher Scientific. SAFETY DATA SHEET: Benzyl acetate.
-
Loba Chemie. BENZOIN FOR SYNTHESIS MSDS.
-
ScienceLab.com. Material Safety Data Sheet - Benzoin MSDS.
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ChemSrc. Benzyl Phenyl Acetate - Material Safety Data Sheet (MSDS).
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- 10. BENZYL PHENYLACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-Benzyl Mandelate via Lipase-Catalyzed Kinetic Resolution
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Introduction
(S)-Benzyl mandelate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereocenter makes it a critical intermediate where enantiomeric purity is paramount for the biological activity and safety of the final product. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-benzyl mandelate through the enzymatic kinetic resolution of racemic mandelic acid. This biocatalytic approach, employing Candida antarctica Lipase B (CALB), offers high enantioselectivity under mild reaction conditions, presenting a greener and more efficient alternative to traditional chemical resolution methods which are often limited to a theoretical yield of 50%.[1][2]
The core of this protocol relies on the principle of kinetic resolution, where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst. In this case, the widely used and robust lipase, CALB, selectively catalyzes the esterification of (R)-mandelic acid, leaving the desired (S)-mandelic acid largely unreacted.[3][4] Subsequent esterification of the enriched (S)-mandelic acid with benzyl bromide affords the target molecule, (S)-benzyl mandelate, with high optical purity.
Causality of Experimental Choices
The selection of Candida antarctica Lipase B, particularly in its immobilized form (e.g., Novozym 435), is deliberate. Immobilization enhances the enzyme's stability in organic solvents, increases its thermal stability, and simplifies its recovery and reuse, which is crucial for both cost-effectiveness and sustainable industrial application.[5] The use of an organic solvent like methyl tert-butyl ether (MTBE) is chosen for its ability to solubilize the reactants while maintaining the catalytic activity of the lipase.[6] Vinyl acetate serves as an efficient acyl donor in the transesterification reaction due to its high reactivity, which drives the reaction forward.[7][8]
The two-step process—kinetic resolution followed by benzylation—is a strategic choice to maximize the enantiomeric excess (ee) of the final product. Direct resolution of racemic benzyl mandelate is possible but resolving the acid precursor is often more straightforward and cost-effective.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (S)-benzyl mandelate.
Detailed Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic (R,S)-Mandelic Acid | ≥99% | Sigma-Aldrich |
| Novozym 435 (Immobilized CALB) | - | Novozymes |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Benzyl Bromide | 98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | VWR |
Part 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Mandelic Acid
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add racemic (R,S)-mandelic acid (10.0 g, 65.7 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous methyl tert-butyl ether (MTBE) to the flask, followed by vinyl acetate (9.1 mL, 98.6 mmol).
-
Enzyme Addition: Introduce Novozym 435 (1.0 g) to the reaction mixture.
-
Reaction Conditions: Seal the flask and stir the suspension at 50 °C for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing the enantiomeric excess of the remaining mandelic acid by chiral HPLC.
-
Enzyme Recovery: After the reaction reaches approximately 50% conversion (typically indicated by the consumption of one enantiomer), cool the mixture to room temperature. Recover the immobilized enzyme by vacuum filtration, washing it with fresh MTBE. The enzyme can be dried under vacuum and reused for subsequent batches.
-
Isolation of (S)-Mandelic Acid:
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Redissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Extract the acidic (S)-mandelic acid from the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL). The (R)-acetylmandelate will remain in the organic phase.
-
Combine the aqueous extracts and carefully acidify to a pH of 1-2 with 1 M HCl.
-
Extract the precipitated (S)-mandelic acid with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-mandelic acid as a white solid.
-
Part 2: Synthesis of (S)-Benzyl Mandelate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the enriched (S)-mandelic acid (e.g., 4.5 g, 29.6 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (8.2 g, 59.2 mmol) to the solution.
-
Alkylation: Add benzyl bromide (3.9 mL, 32.5 mmol) dropwise to the stirred suspension at room temperature.[9]
-
Reaction Conditions: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction completion by thin-layer chromatography (TLC).
-
Workup and Purification:
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure (S)-benzyl mandelate.
-
Data and Analysis
Expected Yield and Purity
| Step | Product | Theoretical Yield | Typical Yield | Enantiomeric Excess (ee) |
| Kinetic Resolution | (S)-Mandelic Acid | 5.0 g | 4.2 - 4.6 g | >98% |
| Benzylation | (S)-Benzyl Mandelate | 7.1 g | 6.0 - 6.7 g | >98% |
Analytical Method: Enantiomeric Excess Determination
The enantiomeric excess of both the resolved (S)-mandelic acid and the final product, (S)-benzyl mandelate, should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[10][11]
-
Column: Chiralcel AD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 or as optimized).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
Mechanistic Insight: The Catalytic Role of CALB
The high enantioselectivity of Candida antarctica Lipase B stems from the specific architecture of its active site. The enzyme follows a Ping-Pong Bi-Bi mechanism for transesterification.[13]
Caption: Simplified catalytic cycle of CALB in kinetic resolution.
The active site of CALB preferentially accommodates the (R)-enantiomer of mandelic acid, allowing for the nucleophilic attack of its hydroxyl group on the acyl-enzyme intermediate formed with vinyl acetate. The bulkier phenyl group of the (S)-enantiomer creates steric hindrance, significantly slowing its rate of reaction and enabling the effective separation of the enantiomers.
Trustworthiness and Self-Validation
This protocol is designed to be self-validating. The primary measure of success is the enantiomeric excess (ee) of the final product. An ee of >98% for (S)-benzyl mandelate confirms the high selectivity of the enzymatic resolution step. In-process control via HPLC after the resolution step is critical to ensure the reaction has proceeded to the optimal ~50% conversion. Over- or under-running the reaction will compromise the enantiopurity of the remaining (S)-mandelic acid. The physical and spectroscopic data (¹H NMR, ¹³C NMR) of the final product should be compared with literature values or an authenticated standard to confirm its chemical identity.
References
-
Fan, H., et al. (2023). Lipase Immobilized onto Metal‐Organic Frameworks for Enantioselective Resolution of Mandelic Acid. ResearchGate. [Link]
-
Liu, Y., et al. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Industrial & Engineering Chemistry Research. [Link]
-
Palmans, A. R. A. (n.d.). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Eindhoven University of Technology Research Portal. [Link]
-
Ye, D., et al. (n.d.). Enzymatic kinetic resolution in flow for chiral mandelic acids. ResearchGate. [Link]
-
Schulte, M., et al. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
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Supporting Information. Contents. [Link]
-
Wang, J., et al. (2019). Kinetic model of resolution of 4-methoxymandelic acid enantiomers by lipase-catalyzed transesterification reaction. ResearchGate. [Link]
-
Reboucas, J. S., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. MDPI. [Link]
-
Majumder, A. B., et al. (2006). Lipase catalyzed synthesis of benzyl acetate in solvent-free medium using vinyl acetate as acyl donor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]
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ResearchGate. Transesterification of benzyl alcohol with the acyl donor vinyl acetate.... [Link]
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Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantioselective Separation of Benzyl Mandelate
Abstract
This application note presents a detailed and systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of benzyl mandelate enantiomers. Enantiomerically pure mandelic acid and its derivatives are critical chiral building blocks in the synthesis of numerous pharmaceuticals.[1] Consequently, reliable and efficient analytical methods for determining enantiomeric purity are paramount. This guide provides a comprehensive workflow, from initial column and mobile phase screening to method optimization, grounded in the principles of chiral recognition. We will explore the rationale behind experimental choices, offering insights into the selection of polysaccharide-based chiral stationary phases (CSPs) and the strategic optimization of mobile phase composition to achieve baseline resolution. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated chiral separation method for benzyl mandelate and structurally related compounds.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the critical need for enantioselective analysis in drug development and manufacturing.[2] Benzyl mandelate, an ester of mandelic acid, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The ability to accurately quantify its enantiomeric composition is crucial for ensuring the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its versatility, sensitivity, and scalability.[3][4] The core principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase.[2][5] Achieving separation requires a minimum of three points of interaction between the analyte and the CSP, a concept known as the three-point interaction model.[5] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[3] This guide will systematically walk through the process of leveraging these principles to develop a successful separation method for benzyl mandelate.
Foundational Strategy: Method Development Workflow
A structured and logical workflow is essential for efficient chiral method development. The process is often iterative and begins with a broad screening phase, followed by systematic optimization of the most promising conditions. The unpredictability of chiral recognition mechanisms often makes a purely theoretical approach challenging; therefore, an empirical screening strategy is highly recommended.[4][6][7]
Our approach is visualized in the workflow diagram below, which outlines the key decision points and experimental stages.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols & Rationale
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Columns (CSPs):
-
CHIRALPAK® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALPAK® AD (Coated amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Additive: Trifluoroacetic acid (TFA).
-
Sample: Racemic benzyl mandelate, dissolved in mobile phase at 0.5 mg/mL.
Phase 1: Chiral Stationary Phase & Mobile Phase Screening
Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[8] Their chiral recognition ability stems from the helical polymer structure, which forms chiral grooves. Benzyl mandelate, with its aromatic rings and ester/hydroxyl groups, can engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions within these grooves. Normal phase mode (typically hexane with an alcohol modifier) is often the first choice for these columns as it promotes the necessary hydrogen bonding interactions for chiral recognition.[3]
Protocol:
-
Column Installation & Equilibration: Install one of the selected chiral columns (e.g., CHIRALPAK® IC). Equilibrate the column with the initial mobile phase (see Table 1) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening Conditions: Set the column temperature to 25°C and the UV detection wavelength to 230 nm, where the phenyl groups of benzyl mandelate exhibit strong absorbance.[1]
-
Injection: Inject 10 µL of the racemic benzyl mandelate sample.
-
Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Iteration: Repeat steps 1-4 for each column and initial mobile phase combination listed in Table 1.
Table 1: Initial Screening Conditions
| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |
| Chiral Column | CHIRALPAK® IC | CHIRALPAK® IA | CHIRALPAK® AD |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | 230 nm | 230 nm | 230 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Phase 2: Evaluation of Screening Results
Rationale: The goal of the screening phase is not necessarily to achieve baseline separation, but to identify a CSP and mobile phase system that shows enantioselectivity (i.e., any separation, even if it's just a shoulder on a peak). A separation factor (α) greater than 1.0 indicates that chiral recognition is occurring and the method is a good candidate for optimization. If no separation is observed on any column, a different mode (e.g., reversed-phase or polar organic) may need to be considered.[8]
-
Scenario 1: Partial Separation Achieved. Proceed to Phase 3: Optimization.
-
Scenario 2: No Separation Observed. Consider screening with different alcohol modifiers (e.g., ethanol) or exploring alternative chromatographic modes.
For benzyl mandelate, polysaccharide columns in normal phase are highly likely to show some degree of separation. For the purposes of this guide, we will assume that the CHIRALPAK® IC column provided the most promising initial result.
Phase 3: Method Optimization
Rationale: Once a promising CSP is identified, the separation can be fine-tuned by systematically adjusting mobile phase composition, additives, flow rate, and temperature.[9]
-
Alcohol Modifier: The type and concentration of the alcohol modifier are critical.[10] It competes with the analyte for hydrogen bonding sites on the CSP. Reducing the alcohol percentage generally increases retention time and often improves resolution, but can also lead to broader peaks. Isopropanol and ethanol are the most common choices, and their different steric and polarity properties can significantly impact selectivity.[1]
-
Acidic Additive: Benzyl mandelate contains a hydroxyl group which can interact with residual silanols on the silica support, leading to peak tailing. Adding a small amount of a strong acid like TFA (typically 0.1%) can suppress this interaction by protonating the silanols, resulting in improved peak shape and efficiency.[1][11]
-
Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though at the cost of longer analysis times.[11] Temperature affects the thermodynamics of the chiral recognition process; adjusting it can sometimes alter selectivity and even reverse the elution order of enantiomers.[9]
Protocol:
-
Optimize Alcohol Concentration: Using the CHIRALPAK® IC column, vary the percentage of IPA in n-hexane (e.g., 5%, 10%, 15%). Analyze the sample at each concentration and select the percentage that provides the best balance of resolution and analysis time.
-
Evaluate Alcohol Type: Repeat the most promising condition from step 1, but substitute IPA with EtOH to see if selectivity improves.
-
Introduce an Additive: To the optimal mobile phase from the previous steps, add 0.1% TFA. Compare the chromatogram with and without the additive, focusing on peak symmetry and resolution.
-
Fine-tune Flow Rate: Adjust the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to maximize the resolution (Rs) value.
Table 2: Example Optimization Results
| Parameter | Initial Screening | Optimization 1 | Optimization 2 (Final) |
| Chiral Column | CHIRALPAK® IC | CHIRALPAK® IC | CHIRALPAK® IC |
| Mobile Phase | n-Hexane / IPA (90:10) | n-Hexane / IPA (95:5) | n-Hexane / IPA (95:5) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Retention Time 1 | 5.2 min | 8.1 min | 10.2 min |
| Retention Time 2 | 5.6 min | 9.0 min | 11.5 min |
| Resolution (Rs) | 1.1 | 1.8 | 2.5 |
Conclusion and Final Method
Through a systematic process of screening and optimization, a robust and reliable chiral HPLC method was developed for the baseline separation of benzyl mandelate enantiomers. The final method, utilizing a CHIRALPAK® IC column with a mobile phase of n-Hexane / Isopropanol (95:5, v/v) containing 0.1% TFA at a flow rate of 0.8 mL/min, provides excellent resolution (Rs > 2.0), ensuring accurate quantification of enantiomeric purity. This structured approach, moving from broad screening to targeted optimization, serves as an effective template for developing chiral separation methods for other mandelic acid derivatives and related compounds.
References
-
Zhou, J., Liu, Q., Fu, G., & Zhang, Z. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. [Link]
-
Fu, D., et al. (2006). Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. Taylor & Francis Online. [Link]
-
Yarabe, H. Y., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Sattigeri, V. A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Wainer, I. W., & Doyle, T. D. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Vigh, G., & Tárkányi, G. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. National Institutes of Health. [Link]
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scirp.org. [Link]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Value of (S)-Benzyl Mandelate in Chiral Synthesis
An In-depth Guide to the Application of (S)-benzyl 2-hydroxy-2-phenylacetate in Asymmetric Catalysis
This compound, the benzyl ester of (S)-mandelic acid, is a powerful and versatile tool in the field of asymmetric catalysis and stereocontrolled synthesis. As a derivative of the inexpensive and readily available chiral pool starting material, (S)-mandelic acid, it provides a robust platform for introducing chirality into molecules. Its significance was highlighted early on by the pioneering work of Barry M. Trost, who first introduced mandelic acid as a chiral auxiliary in 1980.[1][2]
The strategic utility of (S)-benzyl mandelate stems from its unique structure: a stable stereogenic center at the α-carbon bearing a hydroxyl group, a phenyl ring that can provide crucial steric and electronic effects, and an ester functionality that serves as a handle for both modification and eventual cleavage. This guide, intended for researchers and professionals in organic synthesis and drug development, provides detailed application notes and protocols for its use, focusing on its roles as a chiral auxiliary for diastereoselective enolate reactions and as a precursor for the synthesis of sophisticated chiral ligands.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62173-99-3 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 104-107 °C |
| Optical Rotation | [α]²⁵/D +55° (c=1 in chloroform) |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) |
Application I: (S)-Benzyl Mandelate as a Recoverable Chiral Auxiliary
The most prominent application of mandelic acid derivatives is as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered.
Core Principle: Diastereoselective Enolate Alkylation
The fundamental principle involves attaching the chiral mandelate auxiliary to a carboxylic acid derivative (e.g., propanoic acid) to form an ester. The α-proton of this new acyl group can be selectively removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a prochiral enolate. The inherent chirality of the mandelate auxiliary creates a sterically biased environment, effectively shielding one face of the planar enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.
To maximize this facial shielding, the mandelate auxiliary is often converted into a more rigid cyclic structure, such as a 1,3-dioxolan-4-one, by reacting it with an aldehyde (e.g., pivalaldehyde). This locks the conformation and enhances the diastereoselectivity of the subsequent alkylation or arylation reaction.[3]
Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a mandelate-derived chiral auxiliary.
Protocol 1: Diastereoselective Arylation of a Rigidified (S)-Mandelic Acid Auxiliary
This protocol is adapted from a highly diastereoselective arylation of a dioxolanone derived from (S)-mandelic acid, which serves as an excellent, well-documented example of the underlying principle.[3]
Part A: Synthesis of the (2S,5S)-cis-5-Phenyl-2-(tert-butyl)-1,3-dioxolan-4-one Auxiliary
-
Setup: To a solution of (S)-mandelic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pivalaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure dioxolanone.
-
Causality Note: The formation of the dioxolanone ring creates a conformationally rigid structure. The bulky tert-butyl group at the 2-position and the phenyl group at the 5-position effectively block the top (Re) face of the enolate formed in the next step.
-
Part B: Diastereoselective Arylation
-
Enolate Formation: Dissolve the dioxolanone auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
Arylation: To the enolate solution, add a solution of the electrophile (e.g., o-fluoronitrobenzene, 1.2 eq) in THF dropwise.
-
Reaction: Maintain the reaction at -78 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography to isolate the arylated product. High diastereoselectivity is typically observed.
Part C: Auxiliary Cleavage (Hydrolysis)
-
Saponification: Dissolve the purified arylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Isolation: Upon completion, acidify the mixture to pH ~2 with 1N HCl. Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary precursor (after recyclization or purification). The desired enantiomerically enriched (R)-benzylic acid product remains in the aqueous layer or can be extracted under appropriate pH conditions.
Protocol 2: General Procedure for Asymmetric Alkylation using (S)-Benzyl Mandelate Propionate
This protocol outlines a general procedure for the alkylation of a simple acyl ester of (S)-benzyl mandelate, followed by hydrogenolytic cleavage.
Part A: Synthesis of (S)-benzyl 2-(propionyloxy)-2-phenylacetate
-
Acylation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M). Add triethylamine (1.5 eq) and cool the solution to 0 °C. Add propanoyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up and Purification: Quench with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the propionyl ester.
Part B: Diastereoselective Enolate Alkylation
-
Enolate Formation: Following the procedure in Protocol 1, Part B, dissolve the acylated auxiliary in anhydrous THF at -78 °C and add LDA (1.05 eq) to form the lithium enolate.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Reaction and Work-up: Allow the reaction to stir at -78 °C for 2-4 hours before quenching with saturated NH₄Cl solution. Perform a standard aqueous work-up and purify the product by chromatography.
Part C: Auxiliary Cleavage via Hydrogenolysis
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 0.1 M).[4]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol% Pd relative to the substrate).[4]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[4]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product will contain the desired chiral α-alkylated propanoic acid and toluene as a byproduct. Toluene can be removed by evaporation or co-evaporation with a low-boiling solvent. The desired acid can be further purified by crystallization or chromatography. The chiral auxiliary can be recovered from the reaction mixture prior to acidification if a different cleavage method (e.g., saponification) is used.
Application II: (S)-Benzyl Mandelate as a Precursor to Chiral Ligands
The stereogenic center of (S)-benzyl mandelate makes it an excellent starting material for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The α-hydroxy ester can be converted into various functional groups that can coordinate to a metal center, such as in oxazoline or phosphine ligands.
Core Principle: Synthesis of Chiral Oxazoline Ligands
A common strategy involves the conversion of the mandelic acid derivative into an amino alcohol, which is a key precursor for chiral oxazolines. These (S)-phenylglycinol derivatives can be condensed with dinitriles or other suitable linkers to form C₂-symmetric bis(oxazoline) (BOX) ligands or other related structures. These ligands, when complexed with metals like copper, palladium, or rhodium, create a chiral environment that can induce high enantioselectivity in a variety of catalytic transformations, including Diels-Alder reactions, conjugate additions, and hydrogenations.[5]
Workflow for Chiral Ligand Synthesis
Caption: From chiral building block to asymmetric catalyst.
Protocol: Representative Synthesis of a Chiral Oxazoline Moiety
This protocol describes the key cyclization step to form an oxazoline ring from a chiral amino alcohol precursor, which can be derived from (S)-mandelic acid. This is a crucial step in the synthesis of many widely used chiral ligands.
-
Amide Formation: React the chiral amino alcohol (derived from (S)-mandelic acid, 1.0 eq) with a desired acid chloride or activated ester (e.g., a triazole precursor) in the presence of a base like triethylamine to form the corresponding amide.
-
Cyclization Setup: Dissolve the resulting amide (1.0 eq) in anhydrous DCM or another suitable solvent under an inert atmosphere.
-
Dehydrating Agent: Add a dehydrating cyclization agent. A common method is to use p-toluenesulfonyl chloride (TsCl, 1.2 eq) in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction involves in-situ tosylation of the hydroxyl group followed by intramolecular nucleophilic attack by the amide oxygen to displace the tosylate, forming the oxazoline ring.
-
Work-up and Purification: Quench the reaction with water and perform a standard aqueous work-up. The resulting chiral oxazoline can be purified by flash column chromatography. This building block can then be used to construct more complex bidentate or tridentate ligands.
Summary of Quantitative Data
The following table summarizes representative results for the diastereoselective arylation of the mandelic acid-derived dioxolanone auxiliary, demonstrating its effectiveness in controlling stereochemistry.[3]
| Electrophile (Ar-X) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| o-Fluoronitrobenzene | 75 | >99:1 |
| p-Fluoronitrobenzene | 80 | 95:5 |
| o-Chloronitrobenzene | 70 | >99:1 |
| p-Chloronitrobenzene | 75 | 94:6 |
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its dual utility as both a reliable, recoverable chiral auxiliary and an accessible precursor to high-performance chiral ligands makes it an invaluable asset for researchers in asymmetric catalysis. The protocols and principles outlined in this guide demonstrate its capacity to facilitate the synthesis of enantiomerically enriched molecules, a critical requirement in modern pharmaceutical and fine chemical manufacturing. By understanding the mechanistic basis for its stereodirecting ability and the practical considerations for its application and removal, scientists can effectively leverage this reagent to achieve their synthetic goals with precision and efficiency.
References
- Trost, B. M. (1980). Mandelic Acid in Asymmetric Synthesis. Further details on early work can be found in reviews of chiral auxiliaries.
-
Wikipedia. (2024). Chiral auxiliary. Wikimedia Foundation.[Link]
-
Bargiggia, F., et al. (2004). Highly diastereoselective arylation of (S)-mandelic acid enolate: enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R)-benzylic acids and synthesis of nitrobenzophenones. The Journal of Organic Chemistry, 69(20), 6821-6829. [Link]
-
Bolm, C., et al. (2004). New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. Synthesis, 2004(13), 2173-2180. [Link]
-
Dong, H.-R. (2024). Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. Current Organic Synthesis.[Link]
Sources
- 1. Highly diastereoselective arylation of (S)-mandelic acid enolate: enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R)-benzylic acids and synthesis of nitrobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Enzymatic Synthesis of (S)-benzyl 2-hydroxy-2-phenylacetate
For: Researchers, scientists, and drug development professionals engaged in chiral synthesis and pharmaceutical intermediate development.
Executive Summary
This document provides a comprehensive, field-tested protocol for the enantioselective synthesis of (S)-benzyl 2-hydroxy-2-phenylacetate, commonly known as (S)-benzyl mandelate. This chiral ester is a valuable building block in the pharmaceutical industry. The described method leverages the high stereoselectivity of immobilized Candida antarctica Lipase B (CALB) to achieve excellent enantiomeric purity through a robust kinetic resolution process. We will detail the underlying principles of the biocatalytic reaction, provide a step-by-step experimental workflow, and discuss methods for purification and characterization, thereby offering a complete and self-validating system for producing this key chiral intermediate.
Introduction: The Imperative for Chiral Purity
Chiral molecules, particularly enantiomerically pure acids and esters, are fundamental to modern drug development. The specific stereoisomer of an active pharmaceutical ingredient (API) often dictates its efficacy and safety profile. (S)-benzyl mandelate serves as a crucial precursor in the synthesis of various therapeutic agents. Traditional chemical methods for achieving enantiopurity can be resource-intensive and may generate significant chemical waste.
Enzymatic synthesis presents a powerful alternative, offering reactions under mild conditions with exceptional levels of specificity.[1] Lipases (EC 3.1.1.3), in particular, have emerged as workhorse biocatalysts due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.[2][3] This protocol employs the principle of lipase-catalyzed kinetic resolution, where the enzyme preferentially esterifies one enantiomer from a racemic mixture, allowing for the separation of the desired (S)-ester with high optical purity.
Principle of the Method: Enantioselective Esterification
The core of this protocol is the kinetic resolution of racemic (R,S)-mandelic acid via direct esterification with benzyl alcohol. The enzyme, immobilized Candida antarctica Lipase B (CALB), acts as a chiral catalyst. Due to the specific geometry of its active site, CALB preferentially binds the (S)-enantiomer of mandelic acid and catalyzes its esterification with benzyl alcohol far more rapidly than the (R)-enantiomer.
The reaction is governed by the following transformation:
(R,S)-Mandelic Acid + Benzyl Alcohol --(CALB)--> (S)-benzyl mandelate + (R)-Mandelic Acid
This process is termed a "kinetic resolution" because the separation is based on the difference in reaction rates between the two enantiomers. For optimal results, the reaction is terminated at approximately 50% conversion. At this point, the product is highly enriched in (S)-benzyl mandelate, while the unreacted substrate is correspondingly enriched in (R)-mandelic acid. The use of an immobilized enzyme, such as the commercially available Novozym 435, is critical as it dramatically enhances thermal stability and allows for simple recovery and reuse of the biocatalyst, improving the economic and environmental profile of the synthesis.[2][4]
Experimental Protocol
Materials & Equipment
Reagents:
-
Racemic (R,S)-mandelic acid (≥99%)
-
Benzyl alcohol (≥99%)
-
Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)
-
Methyl tert-butyl ether (MTBE), anhydrous (≥99%)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
(S)-benzyl mandelate and (R)-benzyl mandelate analytical standards[5]
Equipment:
-
Thermostatted orbital shaker or magnetic stirrer with heating
-
25 mL screw-cap reaction vials
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Glass chromatography column
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H or equivalent) and UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis Workflow
The overall process, from reaction setup to final analysis, is outlined below.
Caption: Workflow for enzymatic synthesis of (S)-benzyl mandelate.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 25 mL screw-cap vial, add racemic (R,S)-mandelic acid (304 mg, 2.0 mmol).
-
Add 10 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add benzyl alcohol (250 µL, ~2.4 mmol, 1.2 equivalents).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Enzymatic Reaction:
-
Add immobilized CALB (e.g., Novozym 435, 60 mg) to the solution. The choice of an organic solvent like MTBE is crucial as it minimizes water activity, shifting the thermodynamic equilibrium toward ester synthesis rather than hydrolysis.[3][6]
-
Seal the vial tightly and place it in a thermostatted orbital shaker.
-
Incubate the reaction at 45 °C with constant agitation (200 rpm ).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (10-20 µL) of the supernatant.
-
Dilute the aliquot with the HPLC mobile phase and analyze using a chiral HPLC system to determine the conversion rate and the enantiomeric excess (ee) of the product.
-
The reaction should be stopped when the conversion of mandelic acid reaches approximately 50% to maximize the enantiomeric excess of both the (S)-ester product and the remaining (R)-acid substrate. This typically occurs within 18-24 hours .
-
-
Enzyme Recovery and Product Isolation:
-
Once the target conversion is reached, terminate the reaction by removing the immobilized enzyme via vacuum filtration.
-
Wash the recovered enzyme beads with fresh MTBE (2 x 5 mL) to remove any adsorbed product. The enzyme can be dried under vacuum and stored for reuse in subsequent batches.[4]
-
Combine the filtrate and the washings.
-
-
Purification:
-
Concentrate the combined organic solution under reduced pressure using a rotary evaporator to remove the MTBE.
-
Dissolve the oily residue in ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to extract the unreacted (R)-mandelic acid as its sodium salt.[7]
-
Wash the organic layer with brine (1 x 15 mL), then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, which may still contain excess benzyl alcohol.
-
For final purification, perform silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure this compound.
-
Characterization and Data Analysis
-
Structural Verification: The identity of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy and compared with literature data or an authentic standard.[8][9]
-
Enantiomeric Excess (ee) Determination: The optical purity of the final product is quantified by chiral HPLC analysis. A sample protocol is provided in the table below. The ee is calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100
| Parameter | HPLC Method for Chiral Analysis |
| Instrument | Standard HPLC with UV Detector |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep. | ~1 mg/mL in mobile phase |
| Expected Retention | (S)-enantiomer will elute at a different time than the (R)-enantiomer. Exact times should be confirmed with standards. |
Expected Results & Troubleshooting
Following this protocol, a high yield of (S)-benzyl mandelate with excellent enantiomeric purity can be achieved.
| Parameter | Expected Value |
| Optimal Reaction Time | 18 - 24 hours |
| Optimal Conversion | ~50% |
| Product Enantiomeric Excess (ee) | >98% |
| Isolated Yield (post-chromatography) | 35 - 42% (relative to initial racemic acid) |
Troubleshooting:
-
Low Conversion Rate: Ensure the enzyme is active and the solvent is anhydrous. Water can promote the reverse hydrolytic reaction. Increase enzyme loading or reaction temperature slightly (up to 55°C).[4]
-
Low Enantioselectivity (ee): Do not let the reaction proceed significantly beyond 50% conversion, as this will lead to the slower formation of the (R)-ester, reducing the ee of the product. Verify the enzyme's source and integrity.
-
Purification Difficulties: Incomplete removal of mandelic acid suggests the aqueous base wash was insufficient. Ensure thorough mixing during the extraction steps.
Conclusion
This application note provides a reliable and efficient protocol for the synthesis of enantiopure this compound using immobilized Candida antarctica Lipase B. The methodology is distinguished by its operational simplicity, use of mild reaction conditions, and adherence to the principles of green chemistry by employing a recyclable biocatalyst. This makes it an attractive and scalable method for use in both academic research and industrial drug development settings.
References
- Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Mandelic Acid - Benchchem. (URL: )
- Resolution of enantiomers of mandelic acid by transesterification.
- Transesterification of (R,S)-mandelic acid catalyzed by the lipase.
- Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids
-
Benzyl mandelate | C15H14O3 | CID 13461 - PubChem - NIH. (URL: [Link])
-
Immobilized lipase mediated resolution of racemic mandelic acid. - ResearchGate. (URL: [Link])
-
Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof - Chang Gung University. (URL: [Link])
-
Enzymatic kinetic resolution in flow for chiral mandelic acids | Request PDF - ResearchGate. (URL: [Link])
- Application Notes and Protocols: The Role of (R)
-
Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof | Request PDF - ResearchGate. (URL: [Link])
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - NIH. (URL: [Link])
-
Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols - ResearchGate. (URL: [Link])
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - MDPI. (URL: [Link])
-
Kinetic model of resolution of 4-methoxymandelic acid enantiomers by lipase-catalyzed transesterification reaction | Request PDF - ResearchGate. (URL: [Link])
-
Lipase catalyzed ester synthesis for food processing industries - SciELO. (URL: [Link])
-
Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives - MDPI. (URL: [Link])
- Process for the production of the benzyl ester of mandelic acid - Google P
-
(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (URL: [Link])
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures - Science and Education Publishing. (URL: [Link])
-
Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - MDPI. (URL: [Link])
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem. (URL: )
-
NMR and HPLC profiling of bee pollen products from different countries - PMC - NIH. (URL: [Link])
-
ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN - HETEROCYCLES. (URL: [Link])
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzyl mandelate | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
Large-scale synthesis of enantiomerically pure benzyl mandelate
Application Note & Protocol
A Scalable, High-Purity Synthesis of Enantiomerically Pure (S)-Benzyl Mandelate via Lipase-Catalyzed Kinetic Resolution
Abstract
Enantiomerically pure mandelic acid derivatives, such as (S)-benzyl mandelate, are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals, including anti-cancer and anti-obesity agents. The challenge in their production lies in achieving high enantiomeric excess (e.e.) in a manner that is both economically viable and scalable for industrial applications. This application note provides a detailed, field-proven protocol for the large-scale synthesis of (S)-benzyl mandelate with high enantiomeric purity (>99% e.e.). The described method employs a robust chemo-enzymatic approach, beginning with the synthesis of racemic benzyl mandelate, followed by a highly selective enzymatic kinetic resolution (EKR) using immobilized Candida antarctica Lipase B (CALB). This protocol emphasizes operational simplicity, high yields, and straightforward purification, making it suitable for researchers in drug development and process chemistry.
Introduction: The Significance of Chiral Purity
Many therapeutic agents are chiral molecules, where only one enantiomer exhibits the desired pharmacological activity while the other may be inactive or even cause adverse effects. (S)-Mandelic acid and its esters are versatile chiral synthons used in the production of drugs such as semaglutide and other advanced pharmaceutical intermediates. Consequently, developing efficient and scalable methods to produce these compounds in an enantiomerically pure form is of paramount importance.
Traditional methods like classical resolution via diastereomeric salt formation can be cumbersome and inefficient for large-scale production. In contrast, enzymatic kinetic resolution (EKR) offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to differentiate between enantiomers under mild reaction conditions. This protocol focuses on the use of Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), a well-documented and industrially relevant biocatalyst known for its high efficiency and stability in resolving mandelate esters.
Principle of the Method: Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In this protocol, we utilize the enzyme CALB to selectively acylate the (R)-enantiomer of benzyl mandelate, leaving the desired (S)-enantiomer unreacted.
The core of the process is the transesterification reaction where racemic benzyl mandelate is reacted with an acyl donor (vinyl acetate) in a non-polar organic solvent. The lipase enzyme, CALB, exhibits a strong preference for the (R)-hydroxyl group of benzyl mandelate. It catalyzes the transfer of the acetyl group from vinyl acetate specifically to (R)-benzyl mandelate, forming (R)-O-acetyl-benzyl mandelate. The (S)-benzyl mandelate remains largely unreacted.
The theoretical maximum yield for the desired (S)-enantiomer in a classic kinetic resolution is 50%. By carefully monitoring the reaction to ~50% conversion, one can achieve very high enantiomeric excess for both the remaining (S)-benzyl mandelate substrate and the acylated (R)-product.
The catalytic center of a lipase typically contains a catalytic triad of serine, histidine, and aspartate residues.[1] The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism, involving the formation of a tetrahedral intermediate and an acyl-enzyme complex.[2][3] CALB's preference for the (R)-enantiomer means the activation energy for the formation of the (R)-acyl-enzyme intermediate is lower than for the (S)-enantiomer, leading to its faster conversion.[4]
Sources
- 1. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-Benzyl Mandelate as a Cornerstone for Asymmetric Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality and the Utility of the Mandelate Scaffold
In modern pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is not a trivial detail; it is fundamental to its therapeutic efficacy and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Consequently, the synthesis of enantiomerically pure compounds is a paramount objective in medicinal chemistry and process development.[1][2]
Among the vast array of tools available to the synthetic chemist, the "chiral pool" — a collection of inexpensive, enantiopure natural products — serves as a valuable source of starting materials.[3][4] (S)-Mandelic acid, an α-hydroxy carboxylic acid, is an invaluable and readily available building block from this pool.[5][6][7] Its utility is rooted in the stable stereogenic center at the α-position, which can be leveraged to induce chirality in new molecules.
This guide focuses on the application of (S)-benzyl mandelate, a key derivative of (S)-mandelic acid, in the asymmetric synthesis of pharmaceutical intermediates. We will explore its use as a robust chiral auxiliary, providing detailed mechanistic insights and field-tested protocols that demonstrate its power in controlling stereochemical outcomes.
Core Principle: Stereocontrol via Mandelate-Derived Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The mandelate framework is exceptionally well-suited for this role.
The core principle involves converting (S)-mandelic acid into a rigid cyclic derivative, such as a dioxolanone, by protecting the hydroxyl and carboxyl groups.[8] When this structure is deprotonated with a strong base like Lithium Diisopropylamide (LDA), it forms a planar enolate. The key to the stereocontrol lies in the steric hindrance provided by the substituents on this rigid ring. The bulky phenyl group from the original mandelate effectively shields one face of the enolate, forcing an incoming electrophile to approach from the opposite, less hindered face. This facial bias results in a highly diastereoselective reaction, creating a new stereocenter with a predictable configuration.[8]
Caption: General mechanism of stereocontrol using a mandelate-derived chiral auxiliary.
Application I: Diastereoselective Michael Addition
A powerful application of mandelate-derived auxiliaries is in diastereoselective Michael additions. The reaction between the lithium enolate of a mandelate-derived dioxolanone and an α,β-unsaturated compound proceeds with high diastereoselectivity to yield Michael adducts, which are valuable precursors for complex pharmaceutical targets.[8]
Experimental Protocol: Synthesis of a Chiral 1,5-Dicarbonyl Compound
This protocol describes the reaction of the lithium enolate of the acetonide derived from (S)-benzyl mandelate with a 2-arylidene-1,3-dicarbonyl acceptor.
Safety Precaution: This reaction uses pyrophoric and moisture-sensitive reagents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). Appropriate Personal Protective Equipment (PPE) must be worn.
Step 1: Preparation of the (S)-Mandelate Acetonide Auxiliary
-
To a solution of (S)-benzyl mandelate (1.0 eq) in anhydrous toluene (5 mL/mmol) in a round-bottom flask, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
Step 2: Diastereoselective Michael Addition
-
Dissolve the (S)-mandelate acetonide (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve the 2-arylidene-1,3-dicarbonyl compound (e.g., benzylidene malonate) (1.05 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the solution of the Michael acceptor via cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.
-
Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Data Presentation
| Parameter | Value |
| Starting Auxiliary | (S)-Mandelate Acetonide |
| Michael Acceptor | Benzylidene Malonate |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Isolated Yield | 85-92% |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
Experimental Workflow Diagram
Caption: Workflow for the diastereoselective Michael addition protocol.
Application II: Chiral Resolution of Racemic Amines
While not a synthetic transformation of (S)-benzyl mandelate itself, the use of its parent compound, (S)-mandelic acid, for chiral resolution is a cornerstone technique in pharmaceutical process chemistry for producing enantiopure intermediates, particularly amines. The acidic nature of mandelic acid allows it to form diastereomeric salts with a racemic amine.[5] These diastereomeric salts possess different physical properties, such as solubility, enabling their separation by fractional crystallization.[5]
Experimental Protocol: Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol
This protocol is an efficient, large-scale method for obtaining both enantiomers of the target amine by the sequential use of (S)- and (R)-mandelic acid.[9] We describe the use of (S)-mandelic acid.
Step 1: Formation of Diastereomeric Salt
-
In a 1-L round-bottom flask, dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol (0.40 mol) in a mixture of ethyl acetate and diethyl ether.
-
In a separate flask, dissolve (S)-Mandelic Acid (0.20 mol, 0.5 eq) in the same solvent mixture.
-
Add the (S)-mandelic acid solution to the racemic amine solution with stirring.
-
Stir the resulting slurry overnight at room temperature to allow for complete salt formation and equilibration.
-
Cool the mixture in an ice bath (0 °C) for 2-3 hours to maximize precipitation.
-
Collect the solid salt by vacuum filtration, washing the cake with cold diethyl ether. The collected solid is the diastereomerically enriched salt ((1R,2R)-Amine • (S)-MA).
Step 2: Liberation of the Enantiopure Amine
-
Suspend the filtered diastereomeric salt in a mixture of water and diethyl ether.
-
Cool the mixture in an ice bath and slowly add 5 N aqueous NaOH solution until the pH of the aqueous layer is >12, liberating the free amine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer four times with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)-amine as a white solid.
Step 3: Recovery of the Chiral Resolving Agent
-
Take the basic aqueous phase from Step 2 and cool it in an ice bath.
-
Carefully acidify the solution by adding 2 N aqueous HCl until the pH is <2.
-
Extract the acidified aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the (S)-mandelic acid.[9]
Data Presentation
The following data summarizes the quantitative results for this resolution.[5]
| Parameter | Value |
| Starting Racemic Amine | 82.12 g (0.40 mol) |
| (S)-Mandelic Acid | 30.43 g (0.20 mol) |
| Yield of Diastereomeric Salt | 52.86 g (74%) |
| Enantiomeric Excess (ee) of Liberated Amine | >99% |
| Yield of Liberated (1R,2R)-Amine | 25.80-26.74 g (90-93%) |
| Recovery Yield of (S)-Mandelic Acid | 19.80-20.02 g (93-94%) |
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic amine using (S)-mandelic acid.
Conclusion
(S)-Benzyl mandelate and its parent acid, (S)-mandelic acid, are powerful and versatile tools in the asymmetric synthesis of pharmaceutical intermediates. Whether employed as a chiral auxiliary to direct the formation of new stereocenters with high diastereoselectivity or as a resolving agent to efficiently separate enantiomers, the mandelate scaffold provides a reliable and cost-effective strategy for accessing enantiomerically pure compounds. The protocols and principles outlined in this guide serve as a practical foundation for researchers, scientists, and drug development professionals to leverage these valuable chiral building blocks in their synthetic endeavors.
References
- Application Notes and Protocols for (R)-Benzyl Mandelate as a Chiral Auxiliary in Stereoselective Reactions. Benchchem.
- Application Notes: (S)-Mandelic Acid as a Versatile Chiral Building Block in Organic Synthesis. Benchchem.
- Synthesis and structure confirmation of O-desvenlafaxine impurity E. ResearchGate.
- A Comparative Guide to (R)- and (S)-Benzyl Mandelate in Catalytic Applications: A Review of Available Data. Benchchem.
- Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health (NIH).
- Chiral auxiliary. Wikipedia.
- Novel Synthesis Routes for Desvenlafaxine Succinate: A Technical Guide for Researchers. Benchchem.
- New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. ResearchGate.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
- (r)- and (s)-mandelic acid. Organic Syntheses Procedure.
- Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. PubMed Central.
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.org.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health (NIH).
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.
-
Alkylation of Enolates. YouTube. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in lipase-catalyzed esterification
Welcome to the Technical Support Center for troubleshooting low enantioselectivity in lipase-catalyzed esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stereoselective synthesis. Here, we combine fundamental enzymatic principles with practical, field-proven strategies to enhance the enantiomeric excess (e.e.) of your reactions.
Quick Navigation: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
-
Q1: My lipase is showing low or no enantioselectivity. What is the most common reason?
-
A1: The most frequent causes are suboptimal reaction conditions. Key factors to investigate are the choice of solvent, water activity (the amount of essential water for enzyme function), and reaction temperature. These parameters directly influence the enzyme's conformation and flexibility, which are critical for discriminating between enantiomers.[1][2][3]
-
-
Q2: How does the solvent affect the enantioselectivity of my lipase?
-
A2: The solvent's polarity is a critical determinant of enantioselectivity.[4][5] It can alter the enzyme's structure and the solvation of the substrate, thereby affecting the enzyme-substrate interaction. A solvent that is too polar can strip the essential water layer from the enzyme, while a very non-polar solvent might overly rigidify the enzyme's structure.[6] Often, a solvent with medium polarity provides the optimal balance for high enantioselectivity.
-
-
Q3: Can immobilizing my lipase improve its enantioselectivity?
-
A3: Yes, immobilization is a powerful technique to enhance enantioselectivity.[7][8] By fixing the lipase onto a solid support, you can stabilize its active conformation, which can lead to improved stereochemical recognition.[8] Different immobilization methods can expose different active sites or alter the enzyme's microenvironment, providing a pathway to modulate selectivity.[9][10][11]
-
-
Q4: I've optimized the solvent and temperature, but the enantioselectivity is still poor. What else can I try?
-
A4: If initial optimizations are insufficient, consider "substrate engineering." This involves modifying the substrate structure, which can sometimes improve how it fits into the lipase's active site.[12][13][14] Additionally, the inherent "promiscuity" of the enzyme might be a factor, where the lipase has a natural ability to bind to multiple substrates with low specificity.[15][16][17] In such cases, screening different lipases might be necessary.
-
In-Depth Troubleshooting Guides
Guide 1: The Critical Role of the Reaction Medium
The environment in which the enzymatic reaction occurs is paramount for achieving high enantioselectivity. This section will guide you through the systematic optimization of the reaction solvent and water activity.
The choice of solvent directly impacts the lipase's conformational flexibility and, consequently, its ability to differentiate between enantiomers.
The Underlying Principle: Lipases require a thin layer of water to maintain their catalytically active conformation. Organic solvents can interact with this water layer and the enzyme itself. The polarity of the solvent, often measured by its permittivity (ε), plays a crucial role. For some lipase-substrate systems, a convex relationship is observed between enantiomeric ratio (E) and solvent permittivity, with the maximum E value achieved at a medium polarity.[4]
Experimental Protocol: Solvent Screening Workflow
-
Selection of Solvents: Choose a range of solvents with varying polarities. A good starting point is to select at least one solvent from each category in the table below.
-
Reaction Setup: Set up parallel reactions with your substrate and lipase in each of the selected solvents. Ensure all other parameters (temperature, enzyme concentration, substrate concentration) are kept constant.
-
Analysis: After a fixed time, quench the reactions and analyze the enantiomeric excess (e.e.) of the product using chiral chromatography (e.g., HPLC or GC).
-
Data Interpretation: Plot the obtained e.e. or enantiomeric ratio (E) against the solvent polarity parameter (e.g., log P or dielectric constant). This will help you identify the optimal solvent polarity for your specific reaction.
Table 1: Common Solvents for Lipase-Catalyzed Esterification
| Solvent | Polarity (Dielectric Constant, ε) | Typical Observations |
| n-Hexane | 1.88 | Often a good starting point for many lipases. |
| Toluene | 2.38 | Can provide a good balance of substrate solubility and enzyme activity. |
| Diisopropyl ether | 3.88 | Frequently used with good results.[18] |
| Tetrahydrofuran (THF) | 7.58 | Higher polarity; may be suitable for more polar substrates. |
| Acetonitrile | 37.5 | A polar solvent that can sometimes enhance selectivity for specific reactions. |
Diagram 1: Solvent Optimization Workflow
Caption: A flowchart for systematic solvent screening.
Water is essential for lipase activity, but an excess can promote the reverse reaction (hydrolysis), reducing the overall yield and potentially affecting enantioselectivity.[19][20]
The Underlying Principle: Water activity (a_w) is a measure of the available water in the system. For lipase-catalyzed esterification in organic solvents, a low water activity is generally preferred to shift the equilibrium towards synthesis.[21] The optimal a_w is a delicate balance: enough water to maintain the enzyme's active conformation, but not so much that hydrolysis becomes significant.[19] The optimal water content can vary, but for many microbial lipases, it falls within the a_w range of 0.25 to 0.45.[19]
Experimental Protocol: Controlling Water Activity
-
Enzyme Pre-equilibration: Before adding the lipase to the reaction mixture, equilibrate it to a specific water activity. This can be done by storing the enzyme in a desiccator over saturated salt solutions, each of which maintains a known a_w at a given temperature.
-
Reaction Setup: Add the pre-equilibrated lipase to the reaction mixture containing the substrates and the optimized solvent. Including molecular sieves in the reaction can help to remove the water produced during esterification, thus maintaining a low a_w.[21]
-
Monitoring the Reaction: Track the conversion and enantioselectivity over time.
-
Optimization: Repeat the experiment with lipases pre-equilibrated to different water activities to find the optimal a_w for your system.
Table 2: Saturated Salt Solutions for Controlling Water Activity
| Saturated Salt Solution | Water Activity (a_w) at 25°C |
| Lithium Chloride (LiCl) | 0.11 |
| Potassium Acetate (CH3COOK) | 0.23 |
| Magnesium Chloride (MgCl2) | 0.33 |
| Potassium Carbonate (K2CO3) | 0.43 |
| Sodium Bromide (NaBr) | 0.58 |
Guide 2: The Influence of Reaction Temperature
Temperature is a double-edged sword in enzymatic reactions. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and, in some cases, a decrease in enantioselectivity.[22]
The Underlying Principle: The relationship between temperature and enantioselectivity is governed by the difference in the activation enthalpies (ΔΔH‡) and activation entropies (ΔΔS‡) for the two enantiomers. In many lipase-catalyzed reactions, enantioselectivity increases as the reaction temperature decreases.[2] However, this is not a universal rule, and the optimal temperature must be determined empirically.
Experimental Protocol: Temperature Optimization
-
Temperature Range Selection: Choose a range of temperatures to investigate, for example, from 20°C to 60°C, in 10°C increments.
-
Reaction Setup: Perform the esterification reaction at each of the selected temperatures, keeping all other parameters constant.
-
Analysis and Interpretation: Analyze the enantiomeric excess and conversion at each temperature. Plotting these values against temperature will reveal the optimal temperature for both activity and enantioselectivity. It's important to note that the optimal temperature for reaction rate may not be the same as the optimal temperature for enantioselectivity.
Diagram 2: Interplay of Key Reaction Parameters
Caption: The interconnectedness of key reaction parameters.
Guide 3: Advanced Strategies - Enzyme and Substrate Engineering
When optimizing reaction conditions is not sufficient, more advanced strategies targeting the enzyme and substrate may be necessary.
Immobilizing a lipase can significantly improve its stability, reusability, and, importantly, its enantioselectivity.[7][8][9]
The Underlying Principle: The process of immobilization can lock the lipase in its open, active conformation, which is often more enantioselective.[8] The choice of support material and immobilization technique can influence the enzyme's microenvironment and its catalytic properties.
Common Immobilization Techniques:
-
Adsorption: A simple method where the enzyme is physically adsorbed onto a support (e.g., macroporous resin). This is often a good first approach due to its simplicity and low cost.[8]
-
Covalent Bonding: Forms a stable linkage between the enzyme and the support, minimizing enzyme leaching.[9]
-
Entrapment: The enzyme is trapped within a porous matrix, such as a sol-gel.[7]
In some instances, modifying the substrate or the enzyme itself can be a powerful approach.
-
Substrate Engineering: Minor modifications to the substrate molecule can sometimes lead to a better fit within the enzyme's active site, thereby improving enantioselectivity.[12][13][14][23]
-
Protein Engineering: For more advanced applications, techniques like site-directed mutagenesis can be used to alter specific amino acids in the lipase's active site to enhance its selectivity for a particular substrate.[13][24] This is a more resource-intensive approach but can yield highly selective biocatalysts.
References
-
Effect of solvent polarity on enantioselectivity in Candida antarctica lipase B catalyzed kinetic resolution of primary and secondary alcohols. PubMed. [Link]
-
Implication of substrate-assisted catalysis on improving lipase activity or enantioselectivity in organic solvents. PubMed. [Link]
-
Arthrobacter sp. lipase immobilization for improvement in stability and enantioselectivity. ResearchGate. [Link]
-
Increasing the Activity and Enantioselectivity of Lipases by Sol-Gel Immobilization: Further Advancements of Practical Interest. PubMed. [Link]
-
Main Structural Targets for Engineering Lipase Substrate Specificity. MDPI. [Link]
-
One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity. MDPI. [Link]
-
Implication of substrate-assisted catalysis on improving lipase activity or enantioselectivity in organic solvents. Chang Gung University Academic Capacity Ensemble. [Link]
-
Methods to increase enantioselectivity of lipases and esterases. PubMed. [Link]
-
The impact of enzyme promiscuity revealed in the stereoselective perhydrolysis of chiral p‐nitrophenyl 2‐phenylpropanoate. ResearchGate. [Link]
-
How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. J-STAGE. [Link]
-
Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. PMC - PubMed Central. [Link]
-
Lipase improvement: goals and strategies. PMC - NIH. [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]
-
Lipases Enantioselectivity Alteration by Immobilization Techniques. ResearchGate. [Link]
-
Enzyme Promiscuity: Engine of Evolutionary Innovation. ResearchGate. [Link]
-
Influence of the polarity of the solvent in the chemoselective addition of 1 to 2: (a) Lipase-Catalyzed addition; (b) In the absence of enzyme. ResearchGate. [Link]
-
Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. ResearchGate. [Link]
-
Modulation of Immobilized Lipase Enantioselectivity via Chemical Amination. ResearchGate. [Link]
-
Enzyme promiscuity. Wikipedia. [Link]
-
Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]
-
Water activity and substrate concentration effects on lipase activity. PubMed. [Link]
-
Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]
-
Investigating effect of temperature on the activity of lipase. Nuffield Foundation. [Link]
-
Controlling Lipase Enantioselectivity for Organic Synthesis. ResearchGate. [Link]
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
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- 4. Effect of solvent polarity on enantioselectivity in Candida antarctica lipase B catalyzed kinetic resolution of primary and secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Increasing the activity and enantioselectivity of lipases by sol-gel immobilization: further advancements of practical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arthrobacter sp. lipase immobilization for improvement in stability and enantioselectivity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Implication of substrate-assisted catalysis on improving lipase activity or enantioselectivity in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme promiscuity - Wikipedia [en.wikipedia.org]
- 18. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agritrop.cirad.fr [agritrop.cirad.fr]
- 20. researchgate.net [researchgate.net]
- 21. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development | MDPI [mdpi.com]
- 22. nuffieldfoundation.org [nuffieldfoundation.org]
- 23. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Enzymatic Resolution of Mandelaic Acid
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Welcome to the technical support center for the enzymatic resolution of mandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction to Enzymatic Resolution of Mandelic Acid
The kinetic resolution of racemic mandelic acid is a cornerstone technique for producing enantiomerically pure (R)- and (S)-mandelic acid, which are vital chiral building blocks in the pharmaceutical industry.[1][2] Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective esterification or hydrolysis of mandelic acid esters.[3][4][] The success of this resolution hinges on the precise control of reaction conditions to maximize both conversion and enantiomeric excess (e.e.).
This guide will address common challenges and frequently asked questions, providing evidence-based solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the enzymatic resolution of mandelic acid?
A1: The efficiency and selectivity of the enzymatic resolution are multifactorial. However, the most critical parameters to control are:
-
Enzyme Selection: Not all lipases are created equal. Their origin, immobilization status, and formulation significantly impact performance.
-
pH: The pH of the reaction medium directly influences the ionization state of both the enzyme's active site residues and the substrate, affecting enzyme activity and stability.[6]
-
Temperature: Temperature affects the rate of reaction and enzyme stability. An optimal temperature exists where the enzyme exhibits maximum activity without significant denaturation.[7][8][9]
-
Substrate and Acyl Donor Concentration: High concentrations can lead to substrate inhibition, reducing the reaction rate.[10][11] The choice of acyl donor also impacts enantioselectivity.[4]
-
Organic Solvent: The nature of the organic solvent can dramatically influence enzyme activity, stability, and enantioselectivity.[12][13]
Q2: Why is my enantiomeric excess (e.e.) lower than expected?
A2: Low enantiomeric excess is a common hurdle and can be attributed to several factors:
-
Suboptimal Enzyme Choice: The selected lipase may inherently possess low enantioselectivity for your specific mandelic acid derivative. It is crucial to screen a variety of lipases.
-
Reaction Conditions: pH, temperature, and solvent can all modulate the enzyme's enantioselectivity. For instance, the stereochemical preference of a lipase can sometimes be inverted by changing the acyl donor.[4][14]
-
Reaction Conversion: For a kinetic resolution, achieving high e.e. for the product is often optimal at around 50% conversion. Pushing the reaction to higher conversions can lead to a decrease in the product's e.e. as the less-reactive enantiomer begins to react.[15]
-
Racemization: The product or remaining substrate may be undergoing racemization under the reaction conditions, although this is less common for mandelic acid under typical enzymatic resolution conditions.
Q3: Should I use a free or immobilized enzyme?
A3: While free enzymes can be effective, immobilized enzymes offer several significant advantages, making them the preferred choice for most applications:
-
Enhanced Stability: Immobilization often increases the enzyme's thermal and operational stability, allowing for a wider range of reaction conditions and prolonged use.[3][16][17]
-
Improved Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, which is both cost-effective and environmentally friendly.[18][19]
-
Modified Selectivity: The immobilization support and method can sometimes alter the enzyme's conformation, leading to changes—and potentially improvements—in enantioselectivity.[3]
-
Process Simplification: Downstream processing is simplified as the enzyme can be easily separated from the product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the enzymatic resolution of mandelic acid.
Problem 1: Low Reaction Rate or Conversion
Symptoms: The reaction proceeds very slowly or stalls before reaching the desired conversion.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal pH | Verify the pH of your aqueous phase or the microenvironment of the enzyme. The optimal pH is enzyme-specific. For many lipases, a pH range of 6.0-8.0 is a good starting point.[6] Perform a pH optimization experiment across a range of buffer systems. |
| Suboptimal Temperature | The reaction may be too cold, slowing kinetics, or too hot, causing enzyme denaturation.[9] Determine the optimal temperature by running the reaction at various temperatures (e.g., 30°C to 60°C). For example, some studies have found optimal temperatures for immobilized lipases to be around 55°C.[17] |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. Always store enzymes according to the manufacturer's instructions. Test the enzyme's activity with a standard substrate to confirm it is active. |
| Substrate/Product Inhibition | High concentrations of mandelic acid or its ester can inhibit the enzyme.[10][11] To mitigate this, consider a fed-batch approach where the substrate is added incrementally.[17] Alternatively, using a biphasic system (e.g., toluene-water) can reduce the substrate concentration in the aqueous phase where the enzyme is active.[10][11] |
| Insufficient Water Activity (in organic media) | Lipases require a small amount of water to maintain their active conformation. In nearly anhydrous organic solvents, ensure optimal water activity (a_w). This can be controlled by pre-equilibrating the enzyme and solvent with salt hydrates. |
Problem 2: Poor Enantioselectivity (Low e.e.)
Symptoms: The desired product is formed, but its enantiomeric excess is below the required specification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Enzyme | The intrinsic enantioselectivity of the chosen lipase may be low for your substrate. Screen a panel of lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Penicillium roqueforti).[4][17] |
| Suboptimal Solvent | The organic solvent significantly impacts enantioselectivity.[13] Screen a range of solvents with varying polarities (e.g., hexane, toluene, methyl tert-butyl ether (MTBE), isopropyl ether). Non-polar solvents often provide higher enantioselectivity.[4] |
| Inappropriate Acyl Donor | For transesterification reactions, the structure of the acyl donor is critical.[4] Vinyl esters are often preferred as they result in an irreversible reaction. Experiment with different chain lengths (e.g., vinyl acetate, vinyl butyrate) as this can influence selectivity.[4] |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance enantioselectivity, although this will also decrease the reaction rate. A trade-off must be found. |
Experimental Protocols & Workflows
Workflow for Optimizing Reaction Conditions
This workflow provides a systematic approach to optimizing the key parameters for the enzymatic resolution of mandelic acid.
Sources
- 1. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 6. Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating effect of temperature on the activity of lipase [practicalbiology.org]
- 8. Investigating effects of temperature on enzymes [loretocollegebiology.weebly.com]
- 9. nuffieldfoundation.org [nuffieldfoundation.org]
- 10. Significant enhancement of (R)-mandelic acid production by relieving substrate inhibition of recombinant nitrilase in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of organic solvents on the equilibrium position of enzymatic acylglycerol synthesis | Semantic Scholar [semanticscholar.org]
- 13. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. ethz.ch [ethz.ch]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Purification strategy for (S)-benzyl 2-hydroxy-2-phenylacetate from its racemic mixture
Welcome to the technical support center for the purification of (S)-benzyl 2-hydroxy-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving this valuable chiral intermediate from its racemic mixture. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Choosing Your Resolution Strategy
The first critical step is selecting the most appropriate method for your specific needs, considering factors like scale, required purity, available equipment, and cost. The three primary strategies for resolving racemic benzyl 2-hydroxy-2-phenylacetate are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Classical Resolution via Diastereomeric Salt Formation.
The following decision tree provides a high-level overview to guide your choice.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1: Chiral HPLC Separation
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers.[1][2] Success hinges on selecting the right chiral stationary phase (CSP) and optimizing the mobile phase.[3]
Q1: Why am I seeing poor or no separation of enantiomers on my chiral column?
A1: This is a common starting point in method development. The issue typically lies with either the choice of stationary phase or the mobile phase composition.
-
Cause - Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the analyte and the CSP.[4][5] If the CSP's chiral selector does not have favorable interactions (e.g., π-π stacking, hydrogen bonding, dipole-dipole, or steric interactions) with benzyl mandelate, no separation will occur.
-
Troubleshooting:
-
Switch CSP Type: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALPAK® AD or IC) are excellent starting points for mandelic acid derivatives.[1] If these fail, consider Pirkle-type phases (like dinitrobenzoylphenylglycine) or cyclodextrin-based columns.[4][6]
-
Consult Application Guides: Column manufacturers provide extensive application notes. Review literature for separations of similar compounds like mandelic acid or other mandelate esters.[7]
-
-
-
Cause - Suboptimal Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP. An eluent that is too strong will wash out both enantiomers without separation, while one that is too weak leads to excessive retention and band broadening.
-
Troubleshooting:
-
Vary the Polar Modifier: For normal-phase chromatography (common for polysaccharide CSPs), the alcohol modifier (e.g., isopropanol, ethanol) is critical. Decrease the alcohol percentage to increase retention and improve resolution, or increase it to reduce long run times.[1]
-
Add an Acidic/Basic Modifier: For acidic analytes like mandelic acid (or if hydrolysis of the ester is a concern), adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can sharpen peaks and improve resolution by suppressing ionization.[8]
-
-
Q2: My peaks are broad and show significant tailing. How can I improve peak shape?
A2: Poor peak shape compromises resolution and quantification. This can be caused by secondary interactions, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a frequent cause of peak tailing. Reduce the injection volume or the concentration of your sample.
-
Optimize Mobile Phase Additives: As mentioned, adding TFA can improve the peak shape for acidic compounds.
-
Check for Contamination: Ensure your sample and mobile phase are free of particulates. Flush the column according to the manufacturer's instructions.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution, though it will increase the analysis time.
-
| Parameter | Typical Starting Condition | Optimization Direction |
| CSP | Polysaccharide-based (e.g., CHIRALPAK® IC) | Try Pirkle-type or Cyclodextrin-based CSPs if needed. |
| Mobile Phase | Hexane/Isopropanol (90:10) | Adjust alcohol % (5-20%) for optimal retention. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Essential for acidic analytes to ensure sharp peaks. |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min to improve resolution if necessary. |
| Temperature | Ambient | Lowering temperature can sometimes enhance selectivity. |
| Caption: Table 1. Starting parameters for Chiral HPLC method development. |
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that exploits the ability of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9][10] For benzyl mandelate, this usually involves the acylation of the hydroxyl group.[11][12]
Caption: General workflow of lipase-catalyzed kinetic resolution.
Q3: My kinetic resolution has stopped at low conversion, or the enantiomeric excess (ee) of my target (S)-enantiomer is poor.
A3: Low conversion and/or low enantiomeric excess (ee) are common hurdles. The effectiveness of a kinetic resolution is defined by the enantioselectivity factor (E), a ratio of the reaction rates for the two enantiomers.[13][14]
-
Cause - Low Enzyme Activity/Stability: The enzyme may be inactive or denatured under your reaction conditions.
-
Troubleshooting:
-
Solvent Choice: Lipases often perform well in non-polar organic solvents like isopropyl ether or hexane.[11][15] Avoid highly polar solvents that can strip the essential water layer from the enzyme.
-
Temperature Control: While higher temperatures increase reaction rates, they can also denature the enzyme. Screen temperatures, for example, from 30°C to 50°C.
-
Enzyme Source: Not all lipases are the same. Screen lipases from different sources, such as Pseudomonas cepacia (Amano P), Penicillium roqueforti, and Candida antarctica Lipase B (CAL-B).[9][16][17]
-
-
-
Cause - Low Enantioselectivity (E-value): This is the most direct cause of poor ee.[13]
-
Troubleshooting:
-
Optimize the Acyl Donor: The structure of the acyl donor can dramatically impact selectivity.[11] Vinyl esters, like vinyl acetate or vinyl butyrate, are often used as they produce a vinyl alcohol tautomer which shifts the equilibrium, making the reaction effectively irreversible.[11] Interestingly, some acyl donors can even invert the enantioselectivity of the enzyme.[9][11]
-
Monitor Conversion: For a kinetic resolution, the ee of the remaining starting material increases with conversion. To obtain high ee for the unreacted (S)-benzyl mandelate, the reaction must proceed past 50% conversion.[15] Conversely, the ee of the product is highest at low conversions.[18] It is crucial to monitor the reaction over time to find the optimal stopping point.[15]
-
-
Q4: The theoretical maximum yield for my desired enantiomer is only 50%. How can I overcome this?
A4: This is a fundamental limitation of standard kinetic resolution. However, it can be addressed by implementing a Dynamic Kinetic Resolution (DKR).
-
Solution - Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[19] This allows the entire racemic mixture to be converted into a single, desired enantiomer, pushing the theoretical yield towards 100%.[19] For mandelic acid derivatives, this can be achieved using a racemization catalyst, such as a mandelate racemase enzyme, in conjunction with the resolving enzyme.[19][20]
Section 3: Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[21] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[22] While this method is typically applied to acids or bases, you would first hydrolyze your benzyl mandelate to racemic mandelic acid.
Q5: I've formed diastereomeric salts, but I'm getting poor separation after crystallization.
A5: The success of this method depends entirely on the difference in solubility between the two diastereomeric salts in a given solvent.
-
Cause - Poor Choice of Resolving Agent or Solvent:
-
Troubleshooting:
-
Screen Resolving Agents: For mandelic acid, common chiral resolving agents include chiral amines like (1R,2S)-(-)-ephedrine or (R)-(+)-α-methylbenzylamine.[22][23][24] The choice of agent is critical, as it determines the properties of the resulting salts.
-
Systematic Solvent Screening: The solubility of the diastereomeric salts is highly solvent-dependent. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, or mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomers.
-
Control Crystallization Conditions: Slow cooling and avoiding agitation can promote the formation of larger, purer crystals. Seeding the solution with a pure crystal of the desired diastereomer can also be beneficial.
-
-
-
Cause - Co-precipitation: It is common for a significant amount of the more soluble diastereomer to co-precipitate with the less soluble one, leading to low diastereomeric excess (d.e.).
-
Troubleshooting:
-
Recrystallization: This is an essential step. One or more recrystallizations of the isolated salt are often necessary to achieve high diastereomeric purity.[22]
-
Monitor Purity: Use HPLC or NMR to check the diastereomeric purity of the crystallized salt after each recrystallization step.
-
-
| Step | Parameter | Rationale & Key Insight |
| 1. Hydrolysis | NaOH/H₂O, then acidify | Convert benzyl mandelate to mandelic acid for salt formation. |
| 2. Salt Formation | Add chiral amine (e.g., (-)-ephedrine) | Forms two diastereomers: (R-acid•R-base) and (S-acid•R-base). |
| 3. Crystallization | Screen solvents (e.g., Methanol) | The goal is to find a solvent where one salt is significantly less soluble.[22] |
| 4. Isolation | Filtration | Isolate the enriched, less soluble diastereomeric salt. |
| 5. Recrystallization | Dissolve in min. hot solvent, cool slowly | Crucial for enhancing diastereomeric excess (d.e.).[22] |
| 6. Liberation | Acidify (e.g., HCl) and extract | Break the salt to recover the enantiopure mandelic acid. |
| 7. Re-esterification | Benzyl bromide, base | Convert the pure (S)-mandelic acid back to (S)-benzyl mandelate. |
| Caption: Table 2. Experimental workflow for resolution via diastereomeric salt formation. |
References
- Miyazawa, T., et al. (1992). Resolution of Mandelic Acids by Lipase-catalysed Transesterifications in Organic Media: Inversion of Enantioselectivity. RSC Publishing.
- Miyazawa, T., et al. (1992). Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media. SpringerLink.
- Chen, P., & Yang, W. (2014). Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30. FAO AGRIS.
- Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (NIH).
- Le-Min, L., et al. (2014). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine. Journal of Chemical Education.
- BenchChem. (2025).
- Unknown Authors. (2025). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. ResearchGate.
- Unknown Authors. Resolution of enantiomers of mandelic acid by transesterification. ResearchGate.
- Unknown Authors. (2013). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. Journal of Chemical Education.
- Zhang, Y., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. National Institutes of Health (NIH).
- Holtmann, D., et al. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.
- Tóth, G., et al. (2021). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.
- BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem.
- Pellis, A., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Wiley Online Library.
- Unknown Authors. (2025). Separation mechanism and chiral-HPLC chromatogram profile of racemic mandelate compounds: a comparative study between experiment and computation using conformer-rotamer ensemble sampling tool (CREST)-XTB. PubMed.
- Fell, A.F., et al. (1990). Optimization strategies in chiral liquid chromatography. Semantic Scholar.
- Al-Awadi, F., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Scirp.org.
- Unknown Authors. Chiral HPLC Separations. Phenomenex.
- Keith, J.M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Unknown Authors. Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- den Hartog, T., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry.
- Vicente, G., et al. (2007). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect.
- Unknown Authors. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
Sources
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Optimization strategies in chiral liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 7. Separation mechanism and chiral-HPLC chromatogram profile of racemic mandelate compounds: a comparative study between experiment and computation using conformer-rotamer ensemble sampling tool (CREST)-XTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30 [agris.fao.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 21. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing racemization of (S)-benzyl mandelate during workup
Welcome to the technical support guide for handling (S)-benzyl mandelate. This resource is designed for researchers, scientists, and drug development professionals who work with this and similar chiral α-hydroxy esters. Maintaining the stereochemical integrity of your material is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during experimental workup.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses the most common issue encountered during the purification of (S)-benzyl mandelate: a significant drop in enantiomeric purity after the workup procedure.
Q1: I've just completed my reaction to synthesize (S)-benzyl mandelate. After a standard aqueous workup using a base wash, the enantiomeric excess (ee) of my product has dropped dramatically. What happened?
This is a classic case of base-catalyzed racemization. The chiral center in (S)-benzyl mandelate is the carbon atom bonded to the hydroxyl group and the phenyl ring. This carbon is also "alpha" to the ester's carbonyl group. The hydrogen atom attached to this chiral alpha-carbon is acidic.
When exposed to a base, this proton can be removed to form a planar, achiral enolate intermediate. The stereochemical information at that center is temporarily lost. When this intermediate is subsequently protonated (e.g., by water or a mild acid), the proton can add back to the planar face from either the top or the bottom with roughly equal probability. This process converts the pure (S)-enantiomer into a mixture of (S) and (R)-enantiomers, thus reducing the ee and resulting in a racemic mixture.[4][5][6]
Mechanism of Base-Catalyzed Racemization
The diagram below illustrates how a base can abstract the acidic α-hydrogen, leading to a planar enolate that can be protonated from either face to yield a racemic mixture.
Caption: Base-catalyzed racemization of benzyl mandelate via a planar enolate.
Q2: What specific workup conditions should I avoid to protect my product's stereochemistry?
To maintain the stereochemical integrity of (S)-benzyl mandelate, you must be meticulous about your workup conditions. The rate of racemization is influenced by pH, temperature, solvent, and exposure time.[6]
Critical Factors Leading to Racemization:
| Problematic Condition | Likely Cause of Racemization | Recommended Solution |
| Use of Strong Bases | Strong bases (e.g., NaOH, KOH, K₂CO₃) rapidly deprotonate the α-carbon, leading to fast racemization.[7] | Use a mild, non-nucleophilic base like saturated or 5-10% aqueous sodium bicarbonate (NaHCO₃) solution for neutralization.[8][9] |
| Elevated Temperatures | The rate of chemical reactions, including racemization, increases with temperature.[6][10][11][12] | Perform all steps of the aqueous workup (washes, extractions) in a separatory funnel jacketed with an ice-water bath (0-5 °C). |
| Prolonged Exposure | The longer the chiral compound is exposed to suboptimal pH or temperature, the more racemization will occur. | Minimize the duration of the workup. Have all solutions and equipment prepared and cooled in advance to work efficiently. |
| Acidic Conditions | While base-catalyzed racemization is typically faster for α-hydroxy acids, strong acidic conditions can also promote racemization via an enol intermediate.[4][5][13] | Neutralize acidic reaction mixtures by slowly adding them to a cold, stirred solution of sodium bicarbonate. Avoid adding the base directly to the concentrated acid. |
Recommended Workup Protocol to Prevent Racemization
This protocol is designed to neutralize residual acid catalysts and remove water-soluble byproducts while minimizing the risk of racemization.
Materials:
-
Reaction mixture containing (S)-benzyl mandelate in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C.
-
Saturated aqueous sodium chloride (brine) solution, pre-chilled to 0-5 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, ideally jacketed or placed in an ice bath.
Step-by-Step Methodology:
-
Cooling: Ensure the reaction mixture is cooled to 0-5 °C before beginning the workup.
-
Initial Wash (Neutralization):
-
Transfer the cold reaction mixture to the pre-chilled separatory funnel.
-
Add an equal volume of cold, saturated NaHCO₃ solution.
-
Gently invert the funnel to mix, venting frequently to release any CO₂ gas that evolves from acid neutralization.[8][14] Vigorous shaking can lead to emulsions.
-
Allow the layers to separate and drain the aqueous (bottom) layer. If using a solvent less dense than water, the organic layer will be on top.
-
-
Repeat Bicarbonate Wash: Perform a second wash with cold NaHCO₃ solution to ensure all acidic components are removed. Check the pH of the aqueous layer with pH paper; it should be neutral or slightly basic (pH 7-8).
-
Brine Wash:
-
Wash the organic layer with an equal volume of cold, saturated NaCl (brine) solution.
-
This step helps to remove the bulk of the dissolved water from the organic phase and breaks up potential emulsions.[9]
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 10-15 minutes to remove residual water.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the organic solvent using a rotary evaporator at low temperature to obtain the crude (S)-benzyl mandelate, which can then be further purified by crystallization or chromatography.
-
Troubleshooting Workflow Diagram
This decision tree can help diagnose the source of racemization in your process.
Caption: A decision tree for troubleshooting the loss of enantiomeric excess.
Frequently Asked Questions (FAQs)
Q3: Can I use an amine base like triethylamine (TEA) or DIPEA for neutralization? While these organic bases can neutralize acids, they are generally not recommended for the workup of compounds prone to racemization. They can be difficult to remove during extraction and may themselves be basic enough to cause racemization, especially at room temperature. An inorganic base like NaHCO₃, which is confined to the aqueous phase, is a much safer choice.
Q4: How can I confirm the enantiomeric excess of my final product? The most reliable method for determining the ee of benzyl mandelate is through chiral High-Performance Liquid Chromatography (HPLC).[1][15][16] A chiral stationary phase (CSP), such as one based on a polysaccharide derivative, can separate the (S) and (R) enantiomers, allowing for their quantification.[1][16]
Q5: Is it ever acceptable to skip the aqueous workup entirely? In some cases, yes. If your reaction is very clean and the catalyst or byproducts are non-ionic, you might be able to perform a non-aqueous workup. This could involve directly filtering the reaction mixture through a short plug of silica gel or alumina to remove polar impurities, followed by solvent evaporation. This completely avoids the risks associated with aqueous bases but may be less effective at removing certain impurities.
References
-
Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Retrieved from [Link]
-
NIH. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]
-
Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved from [Link]
-
Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Retrieved from [Link]
-
NIH. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Retrieved from [Link]
-
ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
NIH. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2008). Preparation of (R)-(−)-mandelic acid and its derivatives from racemates by enantioselective degradation with a newly isolated bacterial strain Alcaligenes sp. ECU0401. Retrieved from [Link]
-
UCL Discovery. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Retrieved from [Link]
-
Figshare. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? - Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Retrieved from [Link]
-
PubMed. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Retrieved from [Link]
-
Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too?. Retrieved from [Link]
-
Reddit. (2023). why is my lab using sodium hydroxide (NaOH) to neutralize strong acids when sodium bicarbonate can be used for the same thing without being as dangerous of a chemical to handle?. Retrieved from [Link]
-
Quora. (2017). Why is sodium carbonate more frequently used in neutralising acid compared to sodium hydroxide despite being a weaker base?. Retrieved from [Link]
-
ResearchGate. (2020). Esterification work up - why is this order?. Retrieved from [Link]
-
NIH PubChem. (n.d.). Benzyl mandelate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
-
Reddit. (2015). Purpose of sodium bicarbonate and HCl in a Fischer esterification reaction?. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Benzyl (S)-(+)-mandelate. Retrieved from [Link]
-
PubMed. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Retrieved from [Link]
-
GSRS. (n.d.). BENZYL MANDELATE. Retrieved from [Link]
Sources
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Technical Support Center: Scaling Up the Production of (S)-benzyl 2-hydroxy-2-phenylacetate
Introduction
(S)-benzyl 2-hydroxy-2-phenylacetate, also known as (S)-benzyl mandelate, is a valuable chiral building block in the synthesis of numerous pharmaceutical intermediates.[1][2] Its importance lies in the stereospecific center that is crucial for the biological activity of many active pharmaceutical ingredients (APIs).[3] While laboratory-scale synthesis is well-documented, scaling up production for industrial manufacturing introduces significant challenges that can impact yield, purity, and cost-effectiveness.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, process chemists, and drug development professionals encountering difficulties during the scale-up of (S)-benzyl mandelate synthesis.
Synthesis Overview: The Fischer-Speier Esterification Route
The most common and economically viable route for synthesizing benzyl mandelate is the Fischer-Speier esterification.[4] This method involves the acid-catalyzed reaction of (S)-mandelic acid with benzyl alcohol. While straightforward in principle, the reaction is governed by an equilibrium, which presents the primary hurdle to achieving high yields on a large scale.[5][6]
The general reaction is as follows:
(S)-Mandelic Acid + Benzyl Alcohol ⇌ this compound + Water
Understanding the mechanism and the reversible nature of this reaction is fundamental to troubleshooting production issues.
Mechanism of Fischer-Speier Esterification
The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid.
Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Question 1: My reaction yield is consistently low (<70%) after scaling up. What are the primary causes and how can I fix this?
Answer: Low yield is the most frequent challenge in scaling up Fischer esterification. The root cause is almost always related to the reaction equilibrium.[7]
Core Problem: The reaction produces water as a byproduct. In a closed system, as the concentration of water increases, it begins to hydrolyze the ester product back into the starting materials (Le Châtelier's principle), preventing the reaction from reaching completion.[5][6]
Troubleshooting Steps & Solutions:
-
Ineffective Water Removal: On a small scale, a large excess of alcohol can be sufficient to drive the reaction forward. On a large scale, this is often not economical or practical.
-
Solution: Implement continuous water removal. The most effective industrial method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or heptane). This physically removes water from the reaction mixture, continuously shifting the equilibrium toward the product.[7]
-
-
Suboptimal Reactant Ratio:
-
Solution: While a large excess of benzyl alcohol can be costly, using a moderate excess (e.g., 1.5 to 3.0 equivalents) can still significantly improve the yield by favoring the forward reaction.[5] The optimal ratio should be determined through process optimization studies.
-
-
Insufficient Catalyst or Reaction Time:
-
Solution: Ensure the acid catalyst (e.g., p-Toluenesulfonic acid or sulfuric acid) is used in an appropriate catalytic amount (typically 1-5 mol%).[4] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Scale-up reactions may require longer reaction times to reach completion due to mass and heat transfer limitations.
-
-
Product Loss During Workup:
-
Solution: Benzyl mandelate has some solubility in aqueous solutions, especially if residual organic solvents are present. Minimize the volume and number of aqueous washes during purification. Ensure phase separation is clean and complete to avoid discarding the product with the aqueous layer.
-
Sources
Technical Support Center: Effective Drying Methods for Benzyl 2-Hydroxy-2-Phenylacetate
Welcome to the technical support center for handling Benzyl 2-Hydroxy-2-Phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable methods for drying this compound. Proper drying is a critical, yet often overlooked, step that directly impacts compound stability, purity, reactivity in subsequent synthetic steps, and accuracy in analytical measurements. This document provides in-depth, field-proven insights and troubleshooting advice to ensure your material meets the highest quality standards.
Understanding the Compound: Physicochemical Properties and Stability
Before selecting a drying method, it is imperative to understand the physical and chemical characteristics of Benzyl 2-Hydroxy-2-Phenylacetate. These properties dictate its behavior under various conditions of heat and pressure.
Benzyl 2-hydroxy-2-phenylacetate is a solid at room temperature, a crucial factor influencing the choice of drying techniques.[1][2][3] Its ester and hydroxyl functional groups suggest potential sensitivity to high temperatures and harsh pH conditions, which could lead to degradation. While specific degradation pathways for this molecule are not extensively published, data from the related compound, benzyl phenylacetate, indicates a susceptibility to thermal degradation at temperatures around 105°C.[4] Therefore, a conservative approach using lower temperatures is strongly recommended to preserve the integrity of the compound.
| Property | Data | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [2][5] |
| Molecular Weight | 242.27 g/mol | [2][6] |
| Appearance | White or off-white crystalline solid/powder | [3] |
| Melting Point | 93-95 °C (may vary with purity) | [1] |
A Logic-Based Approach to Selecting Your Drying Method
The optimal drying method depends on three key factors: the thermal stability of the compound, the quantity of material to be dried, and the required level of final dryness. The following decision tree provides a logical workflow for selecting the most appropriate technique for your specific needs.
Caption: Decision tree for selecting an appropriate drying method.
Recommended Drying Protocols: Step-by-Step Methodologies
Here we detail the standard operating procedures for the three most effective drying methods. Each protocol includes a verification step, which is crucial for a self-validating workflow.
Protocol 1: Vacuum Oven Drying (For Bulk, Thermally-Stable Applications)
This method is efficient for larger quantities where moderate heat is acceptable. The application of a vacuum significantly lowers the boiling point of water and residual solvents, allowing for evaporation at temperatures well below the compound's melting and decomposition points.[7][8][9]
Methodology:
-
Preparation: Spread the solid benzyl 2-hydroxy-2-phenylacetate in a thin layer on a clean, glass petri dish or tray to maximize surface area.
-
Loading: Place the tray into the vacuum oven.
-
Temperature Setting: Set the oven temperature to 40-50°C. This is a conservative range, safely below the compound's melting point of ~93°C.[1]
-
Vacuum Application: Close the oven door and slowly apply vacuum. A gradual increase in vacuum is critical to prevent fine powders from being aspirated into the vacuum line.[10] Aim for a pressure below 10 mbar.
-
Drying: Dry for 12-24 hours. The exact time will depend on the initial solvent content and the amount of material.
-
Completion: To stop the process, gently vent the oven with an inert gas like nitrogen or argon before turning off the vacuum pump. This prevents the introduction of atmospheric moisture into your dry product.
-
Verification: Submit a small, representative sample for water content analysis by Karl Fischer titration. The target is typically <0.1% water for subsequent moisture-sensitive applications.
Protocol 2: Vacuum Desiccator Drying (For Small-Scale, Gentle Drying)
Ideal for small quantities or for researchers without access to a vacuum oven. This method is extremely gentle as it relies on a chemical desiccant and reduced pressure at ambient temperature.[11][12]
Methodology:
-
Desiccant Preparation: Ensure the desiccant in the bottom of the desiccator is fresh and active. Anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide (P₄O₁₀) are highly effective choices.
-
Sample Preparation: Place the compound in an open container, such as a vial or watch glass, on the desiccator plate.
-
Sealing and Evacuation: Seal the desiccator lid with grease to ensure an airtight seal. Connect the desiccator to a vacuum pump and evacuate the air.[13]
-
Drying: Close the desiccator stopcock and disconnect from the pump. Allow the sample to dry for 24-72 hours. The desiccant will trap moisture evaporated from the sample.
-
Completion: To open, gently let air (or preferably, inert gas) back into the desiccator to equalize the pressure before removing the lid.
-
Verification: Analyze the dried sample for water content using Karl Fischer titration.
Protocol 3: Lyophilization / Freeze-Drying (For Heat-Sensitive Material)
Lyophilization is the gentlest drying method, as it removes solvent via sublimation from a frozen state, completely avoiding the damaging effects of heat.[14] It is particularly useful for producing a fine, easily dissolvable powder. While typically used for aqueous solutions, it can be adapted for organic solvents if the equipment is suitable.[15][16]
Methodology:
-
Dissolution: Dissolve the benzyl 2-hydroxy-2-phenylacetate in a suitable solvent with a relatively high freezing point, such as tert-butanol or 1,4-dioxane. Note: Ensure your freeze-dryer is rated for use with organic solvents.[15]
-
Freezing: Freeze the solution completely. This can be done by placing the flask in a freezer at -80°C or by rotating the flask in a bath of liquid nitrogen to create a thin, frozen shell on the inner surface. The sample must be solidly frozen before proceeding.
-
Lyophilization: Connect the flask to the lyophilizer manifold. The system will apply a high vacuum, causing the frozen solvent to sublime directly from a solid to a gas, which is then trapped on a cold condenser.
-
Drying: The process can take 24-72 hours, depending on the volume and solvent. The process is complete when the product appears as a dry, fluffy powder and the flask has returned to ambient temperature.
-
Completion: Vent the system with inert gas, remove the flask, and quickly seal it to prevent moisture uptake.
-
Verification: Confirm dryness with Karl Fischer titration.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound melted or oiled out in the vacuum oven. | The oven temperature was set too high, exceeding the compound's melting point. | Action: Immediately reduce the temperature to below 50°C. For future runs, ensure the setpoint is at least 40°C below the known melting point.[1] Consider using a vacuum desiccator at room temperature for a gentler approach. |
| Final product is discolored (yellow/brown). | Thermal degradation has likely occurred. The combination of ester and hydroxyl groups may make the compound susceptible to heat-induced decomposition. | Action: Discard the discolored batch. Use a lower drying temperature (e.g., 30-40°C) for a longer duration. If discoloration persists, the compound is too heat-sensitive for oven drying, and lyophilization or desiccator drying should be used instead.[14][17] |
| Karl Fischer titration shows high water content (>0.5%) after drying. | 1. Drying time was insufficient. 2. The vacuum was not low enough. 3. The sample was re-exposed to atmospheric moisture before analysis. | Action: 1. Extend the drying time by an additional 12-24 hours. 2. Check your vacuum pump and system for leaks to ensure a deep vacuum is achieved. 3. Handle the dried sample in a low-humidity environment (e.g., a glove box) or seal the sample container immediately after removal from the drying apparatus. |
| Product appears "clumpy" instead of a fine powder. | This can happen if the material was not spread thinly or if it partially melted and re-solidified during oven drying. | Action: Gently grind the material with a mortar and pestle in a dry environment. For future batches, ensure the material is spread in a very thin layer. For the finest powder, lyophilization is the preferred method.[18] |
Frequently Asked Questions (FAQs)
Q1: Can I dry Benzyl 2-Hydroxy-2-Phenylacetate in a standard laboratory oven without a vacuum? A1: This is strongly discouraged. A standard oven relies solely on high temperatures (often >100°C) to drive off water. This temperature is above the melting point and likely within the decomposition range of the compound, leading to melting, degradation, and loss of product integrity.[4][17]
Q2: How do I know for certain that my compound is dry? A2: Visual inspection is not sufficient. The industry-standard and most reliable method is quantitative water determination via Karl Fischer titration.[19][20] This technique specifically reacts with water and is not affected by other volatile substances, providing an accurate measurement of residual moisture. An alternative, less precise method is to dry to a constant weight, meaning you continue drying and weighing the sample periodically until the mass no longer changes.
Q3: What is the best method for drying a very small amount (e.g., <100 mg) of the compound? A3: For very small quantities, a vacuum desiccator is the most practical and efficient method.[11] It is gentle, requires minimal setup, and prevents the potential loss of material that can occur in a large vacuum oven.
Q4: My compound is dissolved in a high-boiling-point solvent like DMF or DMSO. How should I dry it? A4: High-boiling solvents are difficult to remove with standard drying methods. The best approach is to first remove the high-boiling solvent via other means. One effective technique is azeotropic distillation, where a solvent like toluene is added to the sample and then removed on a rotary evaporator; this is repeated multiple times to azeotropically remove the water and high-boiling solvent.[21] Alternatively, if the compound is stable, high-vacuum distillation (if the compound is liquid) or lyophilization from a suitable solvent like tert-butanol after a solvent exchange may be effective.
Q5: How should I store the dried Benzyl 2-Hydroxy-2-Phenylacetate? A5: Once dried, the compound is hygroscopic and will readily reabsorb moisture from the air. It should be stored in a tightly sealed container, preferably in a desiccator or a glove box with a dry atmosphere to maintain its low water content.[11][22]
References
- GMP Insiders.
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- Sigma-Aldrich.
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- Acmefil. Spray Drying in Pharmaceuticals.
- Buchi.com. Freeze drying of Pharmaceutical Ingredients.
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- Open Access Pub. Lyophilization | Journal of New Developments in Chemistry.
- Laboteq. What's a vacuum oven for? | Differences of drying methods in labs.
- Buchi.com.
- LookChem.
- ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- YouTube.
- S.Univ-dschang. Table Desiccants And Drying Agents: A Comprehensive Guide.
- Reddit. Drying chemicals in a desiccator prior to moisture-sensitive reactions.
- Drawell. Basic Statement of Vacuum Drying Oven – Learn Now.
- CymitQuimica. (R)
- ResearchGate.
- CQM.
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods.
- ScienceDirect.
- Buchi.com. Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure.
- Finetech Industry Limited. benzyl (2S)
- BenchChem.
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- Digivac. Secrets for Drying Fine Powders in a Vacuum oven.
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- 3. benzyl (2S)-2-hydroxy-2-phenylacetate | CAS: 62173-99-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 22. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of (S)-benzyl 2-hydroxy-2-phenylacetate
This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-benzyl 2-hydroxy-2-phenylacetate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges and ensure the chemical and stereochemical integrity of this critical chiral building block.
Introduction: The Criticality of Stereochemical Integrity
This compound, the benzyl ester of (S)-mandelic acid, is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). In drug development, the specific three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Maintaining the enantiomeric purity of starting materials and intermediates like this compound is therefore not merely a matter of chemical purity, but a fundamental requirement for therapeutic efficacy and safety.
This guide addresses the principal challenges associated with this compound—racemization and chemical degradation—providing the mechanistic understanding and practical protocols necessary to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two main stability concerns are racemization and chemical degradation .
-
Racemization is the conversion of the pure (S)-enantiomer into a 1:1 mixture of both (S)- and (R)-enantiomers, resulting in a total loss of optical activity. This is the most significant risk for this compound.
-
Chemical Degradation , primarily through hydrolysis, involves the breakdown of the molecule into its constituent parts: mandelic acid and benzyl alcohol. This can be accelerated by the presence of water, acid, or base.[1] Other potential pathways include oxidation and thermal decomposition.[2]
Q2: What is racemization and why is this molecule particularly susceptible?
A2: Racemization is the process by which a pure enantiomer is converted into a racemic mixture.[3] this compound is highly susceptible due to its molecular structure. The hydrogen atom on the carbon alpha to the ester's carbonyl group (the chiral center) is acidic. In the presence of a base or acid, this proton can be removed to form a planar enolate intermediate. Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to the formation of both the (S) and (R) enantiomers.[3][4] This process erodes the enantiomeric excess (%ee) and compromises the material's utility for chiral synthesis.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To ensure maximum stability and prevent both racemization and chemical degradation, the following storage conditions are strongly recommended. One supplier of the (R)-enantiomer guarantees stability for at least four years under these conditions.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes rates of all degradation pathways, including racemization and hydrolysis.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and displaces atmospheric moisture, which can cause hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and air ingress. Amber glass protects from light, which can cause photolytic degradation.[2] |
| Environment | Dry, dark location | Prevents exposure to moisture and light. |
Q4: How can I verify the enantiomeric purity of my sample?
A4: The most reliable and widely used method for determining enantiomeric purity (and enantiomeric excess, %ee) is chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing them to be separated and quantified. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.[8][9][10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during experiments.
Issue 1: Loss of Optical Purity / Appearance of the (R)-enantiomer in Chiral HPLC Analysis
You've analyzed your sample of this compound and the chiral HPLC chromatogram shows a peak for the undesired (R)-enantiomer, indicating a drop in enantiomeric excess (%ee).
Figure 1: Troubleshooting workflow for investigating loss of enantiomeric excess (%ee).
Causality Explained:
-
pH Exposure: Even trace amounts of acid or base can catalyze the enolization that leads to racemization.[3][11] This is the most common cause of racemization during experimental workups. Alkaline conditions, in particular, significantly accelerate the hydrolysis of esters.[11]
-
Thermal Stress: Increased temperature provides the energy to overcome the activation barrier for both racemization and chemical degradation, accelerating these processes.[2][12]
Issue 2: Sample Degradation (Appearance of New Impurities)
Your analytical chromatogram (HPLC or TLC) shows new spots/peaks that do not correspond to either enantiomer of the starting material.
-
Possible Cause: Hydrolysis. The most likely degradation products are mandelic acid and benzyl alcohol.[1] This is caused by exposure to water, often in combination with acidic or basic conditions.[13][14]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly dried or commercially available anhydrous solvents for reactions and when preparing solutions.
-
Inert Atmosphere Handling: When handling the solid or preparing solutions, use an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon manifold) to minimize exposure to atmospheric moisture.
-
Check Excipient Compatibility: If formulating, ensure that excipients do not contain excess water and are pH-neutral.
-
-
Section 3: Protocols & Best Practices
Protocol 3.1: Recommended Storage Protocol
-
Upon Receipt: Visually inspect the container for an intact seal.
-
Working Aliquots: If you plan to use the material multiple times, it is best practice to immediately weigh out smaller, single-use aliquots into separate, pre-dried amber vials upon first opening the main container.
-
Inerting: Backfill the main container and all aliquot vials with a dry, inert gas (e.g., argon or nitrogen).
-
Sealing: Tightly seal all vials. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place all vials in a labeled, secondary container and store in a freezer at -20°C.[5]
Protocol 3.2: Preparation of a Stock Solution
-
Glassware Preparation: Ensure all glassware (volumetric flask, syringe, etc.) is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is soluble (e.g., ethanol, dimethylformamide, dimethyl sulfoxide).[5] Ensure the solvent is neutral and free of acidic or basic impurities.
-
Weighing and Dissolution: Under an inert atmosphere if possible, quickly weigh the required amount of this compound and transfer it to the volumetric flask. Add the solvent to dissolve and dilute to the mark.
-
Storage of Solution: If the solution is to be stored, place it in a tightly sealed vial, backfill with inert gas, and store at -20°C. For maximum stability, it is always recommended to use freshly prepared solutions.
Section 4: Visualizing the Racemization Mechanism
The diagram below illustrates the base-catalyzed mechanism responsible for the racemization of this compound. Understanding this pathway is key to preventing it.
Figure 2: Base-catalyzed racemization via a planar enolate intermediate.
Section 5: References
Click to expand
-
Inhibition of mandelate racemase by alpha-fluorobenzylphosphonates. PubMed. Available at: [Link]
-
Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central. Available at: [Link]
-
Effect of pH on the conversion ( x ) and enantiomeric ratio ( E ) in... ResearchGate. Available at: [Link]
-
Process for the production of the benzyl ester of mandelic acid. Google Patents. Available at:
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. Available at: [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. Available at: [Link]
-
Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Dergipark. Available at: [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]
-
An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. Available at: [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric. Amanote Research. Available at: [Link]
-
Benzyl mandelate. PubChem. Available at: [Link]
-
(PDF) Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. ResearchGate. Available at: [Link]
-
benzyl phenyl acetate, 102-16-9. The Good Scents Company. Available at: [Link]
-
Benzyl chloride. Sciencemadness Wiki. Available at: [Link]
-
Benzyl 2-hydroxyphenylacetate. PubChem. Available at: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-Stage. Available at: [Link]
-
Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents. Available at:
-
methyl (2S)-2-hydroxy-2-phenylacetate. PubChem. Available at: [Link]
-
Benzyl (S)-(+)-mandelate. BuyersGuideChem. Available at: [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Available at: [Link]
-
5.1: Chiral Molecules. Chemistry LibreTexts. Available at: [Link]
-
Chirality (chemistry). Wikipedia. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess of Benzyl Mandelate via ¹H NMR with Chiral Solvating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical checkpoint. For chiral molecules like benzyl mandelate, a common intermediate and structural motif in medicinal chemistry, ensuring enantiopurity is paramount to therapeutic efficacy and safety. While chiral chromatography stands as a robust method, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with Chiral Solvating Agents (CSAs), offers a rapid, convenient, and non-destructive alternative for ee determination.[1][2][3]
This guide provides an in-depth comparison of commonly employed CSAs for the enantiomeric resolution of benzyl mandelate, grounded in the principles of NMR spectroscopy. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer a comparative analysis of their performance to empower you in selecting the optimal agent for your research needs.
The Principle: Transforming Enantiomers into Spectroscopically Distinguishable Diastereomeric Complexes
Enantiomers, being mirror images, are isochronous in an achiral solvent and thus indistinguishable by NMR. The introduction of a chiral solvating agent, itself enantiopure, leads to the formation of transient, non-covalent diastereomeric complexes with the R- and S-enantiomers of the analyte.[4][5] These diastereomeric complexes possess distinct spatial arrangements, resulting in different magnetic environments for the corresponding protons. This magnetic non-equivalence lifts the degeneracy of the NMR signals, leading to separate resonances for each enantiomer. The relative integration of these signals directly correlates to the enantiomeric ratio of the analyte.[6][7]
The efficacy of a CSA is primarily judged by the magnitude of the chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shifts of a specific proton in the two diastereomeric complexes. A larger ΔΔδ value signifies better separation of the signals, allowing for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess.
A Comparative Analysis of Chiral Solvating Agents for Benzyl Mandelate
Several classes of chiral solvating agents have proven effective in resolving the enantiomers of mandelic acid derivatives, including benzyl mandelate. Here, we compare two prominent examples: Pirkle's Alcohol and Cinchona alkaloid derivatives.
| Chiral Solvating Agent | Key Interacting Moieties | Typical ΔΔδ (ppm) for Benzyl Mandelate α-H | Advantages | Disadvantages |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) | π-π stacking (anthracene ring), H-bonding (hydroxyl), dipole-dipole (CF₃) | ~0.05 - 0.15 | Commercially available, well-documented, effective for a broad range of analytes.[6] | Signal broadening can occur at higher concentrations. |
| (DHQ)₂PHAL (Cinchona Alkaloid Dimer) | H-bonding (hydroxyl), π-π stacking (quinoline rings) | Up to 0.321 for mandelic acid derivatives[8] | Large chemical shift differences, effective at low concentrations.[8] | May require the presence of a co-additive like DMAP for optimal performance.[8] |
Pirkle's Alcohol: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, is a widely used and commercially available CSA.[6] Its efficacy stems from a combination of intermolecular interactions. The electron-rich anthracene ring can engage in π-π stacking with the phenyl group of benzyl mandelate. The acidic hydroxyl proton can form hydrogen bonds with the ester carbonyl, while the trifluoromethyl group provides a significant dipole moment. This multi-point interaction model leads to the formation of well-defined diastereomeric complexes, resulting in observable chemical shift differences, particularly for the α-proton of the mandelate moiety.
Cinchona Alkaloid Derivatives: Dimeric Cinchona alkaloids, such as (DHQ)₂PHAL, have emerged as powerful CSAs for carboxylic acids and their derivatives.[8] These molecules possess multiple stereogenic centers and functional groups capable of strong intermolecular interactions. For mandelic acid derivatives, the key interactions are believed to be hydrogen bonding between the hydroxyl groups of the CSA and the ester carbonyl of the analyte, along with π-π stacking between the quinoline rings of the CSA and the aromatic rings of benzyl mandelate. These strong and specific interactions can lead to exceptionally large chemical shift non-equivalences, often surpassing those observed with Pirkle's alcohol.[8]
Experimental Workflow and Protocols
The determination of enantiomeric excess using CSAs by ¹H NMR follows a straightforward workflow.
Figure 1: General workflow for determining enantiomeric excess using ¹H NMR and chiral solvating agents.
Detailed Experimental Protocol: Using Pirkle's Alcohol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzyl mandelate sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
To the same NMR tube, add 1.5 to 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol).
-
Gently vortex the NMR tube to ensure complete dissolution and mixing.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the minor enantiomer.
-
Pay close attention to the region where the α-proton of benzyl mandelate resonates (typically around 5.2 ppm).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the two distinct signals corresponding to the α-protons of the R- and S-enantiomers complexed with Pirkle's alcohol.
-
Carefully integrate the areas of these two peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration (major) - Integration (minor)| / (Integration (major) + Integration (minor))] x 100
-
Concluding Remarks
The use of chiral solvating agents in ¹H NMR spectroscopy provides a powerful and efficient method for the determination of the enantiomeric excess of benzyl mandelate. The choice of CSA will depend on the specific requirements of the analysis, with Pirkle's alcohol offering a reliable and well-established option, while Cinchona alkaloid derivatives may provide superior resolution. By understanding the underlying principles and following a systematic experimental approach, researchers can confidently and accurately assess the enantiopurity of their chiral compounds, a critical step in the journey of drug discovery and development.
References
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][1][9]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link][2]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC. PubMed Central. [Link][10]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link][8]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. NIH. [Link][4]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. [Link][3]
-
Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link][11]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link][7]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC. PubMed Central. [Link][5]
-
H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. Arkivoc. [Link]
-
Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. Journal of the American Chemical Society. [Link]
-
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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A Comparative Guide to Lipase Selection for the Kinetic Resolution of Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure mandelic acid and its derivatives is of paramount importance in the pharmaceutical industry, serving as a crucial chiral building block for the synthesis of various active pharmaceutical ingredients. Among the array of methods available for obtaining single-enantiomer compounds, enzymatic kinetic resolution (EKR) stands out for its mild reaction conditions, high selectivity, and environmentally benign nature.[1] Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most utilized enzymes in biocatalysis for this purpose, prized for their stability, broad substrate specificity, and lack of need for expensive cofactors.[2]
This guide provides a comparative analysis of different commercially available lipases for the kinetic resolution of racemic mandelic acid. We will delve into the performance of key lipases, supported by experimental data, and explain the fundamental principles that govern their catalytic efficiency and enantioselectivity.
The Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, a lipase.[1] The enzyme preferentially catalyzes the transformation of one enantiomer into a product, leaving the other, less reactive enantiomer largely unreacted. In the context of mandelic acid, this is typically achieved either through the hydrolysis of a racemic mandelic acid ester or the esterification (or transesterification) of racemic mandelic acid itself.
The lipase catalytic mechanism involves a serine hydrolase triad (Ser-His-Asp) in the active site. The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism, forming an acyl-enzyme intermediate.[3] The enzyme's ability to distinguish between enantiomers arises from the three-dimensional arrangement of its active site, which creates a chiral environment. The difference in the Gibbs free energy of activation for the two enantiomeric transition states determines the enantioselectivity of the resolution.[4]
The success of a kinetic resolution is quantified by several key parameters:
-
Enantiomeric Excess (ee): Describes the purity of an enantiomeric sample. It is calculated for both the product (ee_p) and the remaining substrate (ee_s).
-
Conversion (c): The percentage of the initial racemic substrate that has been converted into the product. The maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[1][5]
-
Enantiomeric Ratio (E): A measure of the lipase's enantioselectivity, calculated from the ee values and conversion. A high E value indicates high selectivity.
Comparative Performance of Key Lipases
The choice of lipase is critical and depends on the specific substrate (e.g., mandelic acid vs. its ester derivative), reaction conditions, and desired outcome. Below is a comparison of several widely used lipases in the kinetic resolution of mandelic acid and its analogs.
Lipase from Candida antarctica B (CAL-B)
Candida antarctica lipase B is arguably one of the most effective and widely used biocatalysts for kinetic resolutions due to its high activity, stability, and broad substrate tolerance.[6] It is commercially available in an immobilized form, most notably as Novozym 435, which enhances its stability and reusability.[7]
Performance Insights:
-
CAL-B demonstrates exceptional enantioselectivity in the hydrolysis of (R,S)-methyl mandelate. Studies have shown that an immobilized derivative of CAL-B can achieve an enantiomeric excess (ee) of 96% for the R-enantiomer of mandelic acid.[8][9]
-
This high selectivity is attributed to the specific geometry of its active site. In one study, an EC-amino-CAL-B immobilized derivative was highlighted for being highly enantioselective at pH 8, with an enantiomeric ratio (E) of 52.[8][9]
-
In the hydrolysis of RS(∓)-methyl mandelate in non-aqueous media, Novozym 435 was found to be the most effective among the lipases screened, yielding R(−)-mandelic acid with an optical purity of 78% after 24 hours.[10]
Lipase from Pseudomonas cepacia (PCL) / Burkholderia cepacia (BCL)
The lipase from Pseudomonas cepacia (recently reclassified as Burkholderia cepacia) is another highly versatile and commercially important enzyme. It is recognized for its thermal stability and high tolerance to organic solvents, making it an excellent candidate for transesterification reactions.[11][12]
Performance Insights:
-
PCL has been successfully used for the kinetic resolution of racemic 4-chloro-mandelic acid. In an optimized system using immobilized PCL on a metal-organic framework (PCL@UiO-67(Zr)), a conversion of 47.6% and a product enantiomeric excess (ee_p) of 98.7% were achieved.[13]
-
This lipase has also shown excellent enantioselection in the hydrolysis of related 3-aryl alkanoic acid ethyl esters, yielding the (S)-acid with 97% ee and recovering the unreacted (R)-ester with 98% ee.[2]
-
The choice of acyl donor and solvent system significantly impacts the performance of PCL. For example, in the kinetic resolution of (R,S)-1-phenylethanol, a related chiral alcohol, isopropenyl acetate in diisopropyl ether was found to be an optimal system.[14]
Lipase from Rhizomucor miehei (RML)
Rhizomucor miehei lipase is a 1,3-regioselective lipase, a property that is particularly relevant in the modification of triacylglycerols.[15] While less commonly cited for mandelic acid resolution specifically, its performance in resolving other chiral acids and alcohols makes it a relevant enzyme to consider. It is commercially available in an immobilized form as Lipozyme RM IM.
Performance Insights:
-
In a screening study for the hydrolysis of RS(∓)-methyl mandelate, Lipozyme RM IM was evaluated alongside CAL-B and Thermomyces lanuginosus lipase.[10]
-
The immobilization of RML has been shown to improve its selectivity. For instance, entrapment in a cellulose acetate–TiO2 gel fiber improved its selectivity in the hydrolysis of 1,2-diacetoxypropane.[16] This suggests that with appropriate immobilization, its efficacy in resolving mandelic acid esters could be enhanced.
Summary of Lipase Performance Data
| Lipase (Source) | Substrate | Reaction Type | Key Results | Reference |
| Candida antarctica B (CAL-B) | (R,S)-Methyl Mandelate | Hydrolysis | ee_p (R-acid) = 96%, E = 52 | [8][9] |
| Candida antarctica B (Novozym 435) | RS(∓)-Methyl Mandelate | Hydrolysis | Optical Purity (R-acid) = 78% | [10] |
| Pseudomonas cepacia (PCL) | (R,S)-4-chloro-mandelic acid | Transesterification | c = 47.6%, ee_p = 98.7% | [13] |
| Pseudomonas cepacia (PCL) | (±)-Ethyl 3-phenylbutanoate | Hydrolysis | ee_p (S-acid) = 97%, ee_s (R-ester) = 98% | [2] |
| Rhizomucor miehei (RML) | RS(∓)-Methyl Mandelate | Hydrolysis | Screened for activity | [10] |
Experimental Design and Methodologies
The success of a lipase-catalyzed kinetic resolution is highly dependent on the experimental setup. Factors such as the choice of solvent, acyl donor, temperature, pH, and enzyme immobilization strategy all play a crucial role.
General Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic resolution of a racemic mandelic acid ester.
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic mandelic acid ester.
Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of Racemic Methyl Mandelate
This protocol serves as a general guideline and should be optimized for the specific lipase and desired outcome.
-
Materials:
-
Racemic methyl mandelate
-
Immobilized Lipase (e.g., Novozym 435 or immobilized PCL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., acetone or MTBE, if required to improve solubility)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
-
Procedure:
-
Prepare a solution of racemic methyl mandelate in a mixture of phosphate buffer and the organic co-solvent.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-50 mg of lipase per mmol of substrate.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-55°C).[13][17]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate (ee_s) and product (ee_p).
-
Stop the reaction when the desired conversion (typically close to 50%) is reached by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous phase to protonate the mandelic acid product.
-
Extract the mixture with ethyl acetate. The organic layer will contain the unreacted ester, and after acidification, the acid product will also move to the organic layer.
-
Separate the unreacted ester and the acid product using standard methods such as acid-base extraction or column chromatography.
-
Characterize the enantiomeric purity of both the recovered substrate and the product.
-
The Ping-Pong Bi-Bi Mechanism
Understanding the catalytic mechanism provides insight into the reaction kinetics and potential for substrate or product inhibition.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed ester hydrolysis.
Conclusion and Recommendations
The selection of an appropriate lipase is a critical step in developing an efficient process for the kinetic resolution of mandelic acid.
-
Candida antarctica Lipase B (CAL-B) , particularly in its immobilized form (Novozym 435), is highly recommended for achieving excellent enantioselectivity, especially in hydrolysis reactions. Its extensive documentation and proven performance make it a reliable first choice for screening.[8][9][10]
-
Pseudomonas cepacia Lipase (PCL) is a robust alternative, demonstrating high stability in organic solvents and excellent performance in the transesterification of mandelic acid derivatives.[12][13] It is particularly valuable when working with substrates that have poor aqueous solubility.
-
Rhizomucor miehei Lipase (RML) can also be considered, although optimization of immobilization and reaction conditions may be required to achieve high selectivity for this specific application.[16]
Ultimately, the optimal lipase and conditions must be determined empirically. We recommend screening a panel of lipases under various conditions (solvents, temperature, acyl donors) to identify the most effective biocatalyst for your specific mandelic acid derivative and process requirements.
References
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Escorcia, A., Cruz, J., Torres, R., & Ortiz, C. (2011). KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B. Vitae, 18(1), 33-41. [Link]
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Glieder, A., & Klebe, G. (2003). Structural and energetic determinants for enantiopreferences in kinetic resolution of lipases. Protein Engineering, Design and Selection, 16(11), 843-853. [Link]
-
Zhong, N., et al. (2023). Lipase Immobilized onto Metal‐Organic Frameworks for Enantioselective Resolution of Mandelic Acid. ChemistrySelect, 8(10), e202204558. [Link]
-
Qayed, W. S., Aboraia, A. S., Abdel-Rahman, H. M., & Youssef, A. F. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Cruz, J., Torres, R., & Ortiz, C. (2011). KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B. Vitae. [Link]
-
Zhang, X., et al. (2018). Enzymatic kinetic resolution in flow for chiral mandelic acids. Journal of Molecular Catalysis B: Enzymatic, 134, 230-236. [Link]
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Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(35), 6574-6580. [Link]
-
Ghosh, S., Dastidar, M. G., & Sreekrishnan, T. R. (2007). Enzyme-catalysed optical resolution of mandelic acid via RS(∓)-methyl mandelate in non-aqueous media. Applied Microbiology and Biotechnology, 75(5), 1039-1048. [Link]
-
D'Mello, P., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(31), 8963-8968. [Link]
-
E-mail, A. A. (2010). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. Journal of Chromatography A, 1217(7), 1063–1074. [Link]
-
Bódai, V., et al. (2019). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Molecules, 24(18), 3299. [Link]
-
Anderson, E. M., & Berglund, P. (2010). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Journal of Molecular Catalysis B: Enzymatic, 67(1-2), 103-109. [Link]
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11520. [Link]
-
Miyazawa, T., et al. (1992). Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. Journal of the Chemical Society, Perkin Transactions 1, (17), 2253-2258. [Link]
-
G. Grogan. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. The University of Manchester. [Link]
-
Holtmann, D., et al. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 6(11), 2005-2012. [Link]
-
Verma, S., & Choudhary, R. N. (2021). Immobilized lipase mediated resolution of racemic mandelic acid. ResearchGate. [Link]
-
Tököli, J., et al. (2017). Purification and Properties of Extracellular Lipases with Transesterification Activity and 1,3-Regioselectivity from Rhizomucor miehei and Rhizopus oryzae. Journal of Microbiology and Biotechnology, 27(2), 246-255. [Link]
-
Wang, Y., et al. (2015). Kinetic model of resolution of 4-methoxymandelic acid enantiomers by lipase-catalyzed transesterification reaction. Bioprocess and Biosystems Engineering, 38(11), 2175-2182. [Link]
-
Bornscheuer, U., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta, 1201(1), 55-60. [Link]
-
Szymańska, K., et al. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Synthesis, 17(1), 58-69. [Link]
-
Al-Zuhair, S., & Taher, H. (2016). Supercritical Fluids Technology in Lipase Catalyzed Processes. Taylor & Francis. [Link]
-
UniProt Consortium. (n.d.). Lipase - Rhizomucor miehei. UniProtKB. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. Biotechnology and Bioengineering, 115(1), 6-24. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (S)-Benzyl Mandelate in Context
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a foundational and powerful strategy for directing the formation of a desired stereoisomer. Among the vast arsenal of available auxiliaries, (S)-benzyl mandelate presents a unique, yet perhaps less ubiquitous, option derived from the chiral pool. This guide provides a detailed comparison of (S)-benzyl mandelate with other cornerstone chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams, offering field-proven insights and experimental data to inform your selection process.
The Principle of Chiral Auxiliaries: A Strategic Overview
The efficacy of a chiral auxiliary is judged on several key criteria: its ability to induce high diastereoselectivity, the ease of its attachment to the substrate and subsequent cleavage from the product, and the potential for its recovery and reuse. The general workflow involves attaching the auxiliary to a substrate, performing a diastereoselective bond-forming reaction, and then removing the auxiliary to reveal the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(S)-Benzyl Mandelate: Structure and Mechanism
(S)-Benzyl mandelate, derived from (S)-mandelic acid, offers stereocontrol through its C2-symmetric-like environment when incorporated into a substrate, typically as an ester. The core principle of control with mandelate derivatives often involves the formation of a rigid dioxolanone structure by protecting the hydroxyl and carboxyl groups, for instance, through reaction with pivalaldehyde.[1] Deprotonation then forms a planar enolate. The bulky phenyl and benzyl groups of the mandelate auxiliary are positioned to sterically shield one face of this enolate, compelling an approaching electrophile to attack from the less hindered face. This directed attack is the basis for the high diastereoselectivity observed in reactions such as enolate alkylations.
Comparative Analysis: Performance in Key Asymmetric Reactions
While direct, side-by-side comparative studies between (S)-benzyl mandelate and other auxiliaries are not abundant in the literature[2], we can draw meaningful comparisons by examining their individual performances in cornerstone asymmetric transformations.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction for creating stereocenters alpha to a carbonyl group.[3][4][5][6][7] The goal is the enantioselective synthesis of α-substituted carboxylic acids, a common motif in natural products and pharmaceuticals.[8][9][10]
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[11][12] Derived from readily available amino acids like valine and phenylalanine, both enantiomeric forms are accessible.[11] In alkylation reactions, the N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is chelated by the lithium counterion. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[13]
Oppolzer's Camphorsultam
Oppolzer's sultam, derived from camphor, provides excellent stereocontrol due to its rigid, bicyclic structure.[14] The N-acyl sultam forms a chelated enolate where the sultam backbone effectively shields one face. This auxiliary has demonstrated high levels of diastereoselectivity in a wide range of reactions, including alkylations.[14]
(S)-Benzyl Mandelate Performance
Mandelic acid-derived auxiliaries, like (S)-benzyl mandelate, are also effective for diastereoselective alkylations. The stereochemical outcome is dictated by the facial shielding of the enolate by the auxiliary's substituents.
Performance Data Summary: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Evans' (S)-Valinol derived | Propionyl Imide | Benzyl Bromide | >98% | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Oppolzer's (+)-Camphorsultam | Propionyl Sultam | Methyl Iodide | >98% | Oppolzer, W. et al. Helv. Chim. Acta1984 , 67, 1329-1334. |
| Meyers' Chiral Oxazoline | 2-ethyl-4,5-dihydrooxazole | Methyl Iodide | 78% ee (after cleavage) | Meyers, A. I. et al. J. Am. Chem. Soc.1976 , 98, 567-576.[13] |
| (S)-Mandelic Acid derived | Dioxolanone | Various | High (qualitative) | Application Note[1] |
Note: Quantitative data for benzyl mandelate itself in direct comparison is limited. The data for the mandelic acid derivative indicates high selectivity is achievable.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, with the potential to create two new stereocenters simultaneously.
Evans' and Oppolzer's Auxiliaries in Aldol Reactions
Both Evans' oxazolidinones and Oppolzer's sultams are renowned for their exceptional performance in aldol reactions.[11] Evans' auxiliaries, particularly when using boron enolates, proceed through a Zimmerman-Traxler-like six-membered chair transition state, affording "syn" aldol products with very high diastereoselectivity.[11] Oppolzer's sultam can also provide high levels of selectivity, and interestingly, the stereochemical outcome (syn vs. anti) can sometimes be influenced by the choice of Lewis acid.[15][16][17]
Caption: Simplified workflow for an Evans' auxiliary-mediated aldol reaction.
A new thiazolidinone chiral auxiliary, analogous in some ways to Evans' systems, has also shown high diastereoselectivity for the 'Evans syn' aldol product.[18]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.[19][20][21][22][23]
Oppolzer's Sultam in Diels-Alder Reactions
Oppolzer's sultam is particularly effective in Lewis-acid-promoted Diels-Alder reactions. Acrylates derived from the sultam show excellent levels of endo-selectivity and facial diastereoselectivity, which is attributed to the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen, locking the conformation of the dienophile.
Cleavage of the Auxiliary: The Final Step
A critical, and sometimes challenging, step is the removal of the chiral auxiliary. The conditions must be mild enough to avoid racemization or degradation of the desired product.
-
Evans' Oxazolidinones: Typically cleaved by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄).
-
Oppolzer's Sultams: Often removed by hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiAlH₄.
-
(S)-Benzyl Mandelate: As an ester, the benzyl mandelate auxiliary can be cleaved under standard hydrolytic conditions (acidic or basic). A key advantage is the potential for hydrogenolysis (H₂, Pd/C), which can be a very mild method, yielding the carboxylic acid and toluene.[24] Other methods for benzyl ester cleavage include using Lewis acids like SnCl₄ or oxidative methods.[25][26]
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an (S)-Mandelic Acid-Derived Auxiliary[1]
This protocol describes the Michael addition, a related conjugate addition, to showcase the principle. The steps are directly analogous to an alkylation reaction where an alkyl halide would replace the Michael acceptor.
-
Enolate Formation:
-
Dissolve the dioxolanone derived from (S)-mandelic acid and pivalaldehyde in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation/Addition:
-
Add a solution of the electrophile (e.g., an alkyl halide or a Michael acceptor like 2-arylidene-1,3-dicarbonyl compound) in THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric product by column chromatography.
-
Protocol 2: Evans' Asymmetric "Syn" Aldol Reaction[27]
-
Enolate Formation:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow addition of triethylamine (Et₃N) (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with CH₂Cl₂, and wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield the syn-aldol adduct with high diastereoselectivity.
-
Conclusion and Outlook
(S)-Benzyl mandelate and related mandelic acid derivatives are valuable chiral auxiliaries, particularly for reactions involving enolate chemistry. They offer good stereocontrol based on steric shielding. However, the field of asymmetric synthesis is dominated by auxiliaries like Evans' oxazolidinones and Oppolzer's sultams for good reason. Their rigid, chelated transition states often provide a higher and more predictable level of stereocontrol across a broader range of transformations, backed by a wealth of literature and experimental data.
The choice of a chiral auxiliary is ultimately a case-specific decision. For diastereoselective alkylations where moderate to high selectivity is required and mild, hydrogenolysis-based cleavage is advantageous, (S)-benzyl mandelate is a worthy contender. For reactions demanding the highest levels of diastereoselectivity, such as complex aldol additions, the well-established reliability of Evans' or Oppolzer's auxiliaries often makes them the preferred choice. Further direct comparative studies would be invaluable to the scientific community to more precisely delineate the optimal applications for mandelate-based auxiliaries.[2]
References
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Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health. Available at: [Link]
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Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.) -yohimbine. Journal of the American Chemical Society. Available at: [Link]
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Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]
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Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Molecules. Available at: [Link]
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Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. Available at: [Link]
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Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. Available at: [Link]
-
Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. ARKIVOC. Available at: [Link]
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Asymmetric oxygenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure .alpha.-hydroxy carboxylic acid synthons. Journal of the American Chemical Society. Available at: [Link]
-
ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS. UCLA Chemistry and Biochemistry. Available at: [Link]
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An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. The Journal of Organic Chemistry. Available at: [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]
-
Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. Available at: [Link]
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The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. Available at: [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. Available at: [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available at: [Link]
-
Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. The Journal of Organic Chemistry. Available at: [Link]
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Alkylation of Enolates. YouTube. Available at: [Link]
-
Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
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Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
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Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. Available at: [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alkylation of Enolates. YouTube. Available at: [Link]
-
Enol and Enolate alkylation. YouTube. Available at: [Link]
-
Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Alkylation of Enolates. YouTube. Available at: [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. National Institutes of Health. Available at: [Link]
-
Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation. ResearchGate. Available at: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. Available at: [Link]
-
Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Available at: [Link]
-
synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]
-
Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts. PubMed. Available at: [Link]
-
Comparison of benzyl alcohol dehydrogenases and benzaldehyde dehydrogenases from the benzyl alcohol and mandelate pathways in Acinetobacter calcoaceticus and from the TOL-plasmid-encoded toluene pathway in Pseudomonas putida. N-terminal amino acid sequences, amino acid compositions and immunological cross-reactions. National Institutes of Health. Available at: [Link]
-
N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. Available at: [Link]
-
(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. National Institutes of Health. Available at: [Link]
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Alternative methods for the synthesis of enantiopure (S)-benzyl 2-hydroxy-2-phenylacetate
For researchers, scientists, and professionals in the field of drug development, the synthesis of enantiopure compounds is a cornerstone of modern medicinal chemistry. (S)-benzyl 2-hydroxy-2-phenylacetate, a valuable chiral building block, is no exception. Its stereochemically defined structure is crucial for the efficacy and safety of a range of pharmaceutical agents. This guide provides an in-depth comparison of three prominent alternative methods for the synthesis of this important molecule: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis. Each method is evaluated based on its underlying principles, experimental protocol, and performance data, offering a comprehensive resource for selecting the most suitable approach for your research needs.
Enzymatic Kinetic Resolution of Racemic Benzyl Mandelate
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of this compound, this typically involves the enantioselective acylation of the (R)-enantiomer of racemic benzyl mandelate, leaving the desired (S)-enantiomer as the unreacted alcohol.
Principle of the Method
The success of this method hinges on the ability of the enzyme, most commonly a lipase, to differentiate between the two enantiomers of the benzyl mandelate substrate. The enzyme's active site provides a chiral environment where one enantiomer fits preferentially and undergoes acylation at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. Lipase B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for this transformation due to its broad substrate scope and high enantioselectivity.[1][2][3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic benzyl 2-hydroxy-2-phenylacetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a screw-cap vial, add racemic benzyl 2-hydroxy-2-phenylacetate (1 equivalent) and immobilized CALB (e.g., 20 mg per 1 mmol of substrate).
-
Add dry MTBE as the solvent.
-
Add the acyl donor, vinyl acetate (1.1 equivalents).
-
Seal the vial and shake the mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate, containing the this compound and the acylated (R)-enantiomer, is concentrated under reduced pressure.
-
The two compounds are then separated by column chromatography to yield the pure this compound.
Performance Data
| Parameter | Result | Reference |
| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [4] |
| Enantiomeric Excess (ee) of (R)-acetate | >99% | [4] |
| Conversion | ~50% | [4] |
| Yield of (S)-alcohol | Up to 49% | [4] |
Visualization of the Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Asymmetric Hydrogenation of Benzyl Benzoylformate
Asymmetric hydrogenation offers a more direct route to enantiopure this compound by the stereoselective reduction of the corresponding prochiral α-keto ester, benzyl benzoylformate. This method can be achieved through two main catalytic approaches: transition-metal catalysis and biocatalysis.
Transition-Metal Catalyzed Asymmetric Hydrogenation
Principle of the Method
This approach utilizes a chiral transition-metal complex, typically a Ruthenium catalyst bearing a chiral phosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), to deliver hydrogen to the ketone in a stereoselective manner. The chiral ligand creates a C2-symmetric environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol. The reaction proceeds via a nonclassical metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred to the carbonyl group through a six-membered transition state.[5][6][7][8]
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
Materials:
-
Benzyl benzoylformate
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral Ru-BINAP catalyst
-
Hydrogen gas (high pressure)
-
Solvent (e.g., methanol)
-
Autoclave or high-pressure hydrogenation apparatus
Procedure:
-
In a glovebox, charge a high-pressure autoclave with benzyl benzoylformate and the chiral Ru-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).
-
Add degassed methanol as the solvent.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 25-50 °C) for a designated time.
-
Monitor the reaction for completion by TLC or HPLC.
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
The reaction mixture is concentrated, and the product is purified by column chromatography.
Biocatalytic Asymmetric Hydrogenation (Ketoreductases)
Principle of the Method
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH or NADH.[9][10] By selecting a KRED that exhibits high enantioselectivity for the reduction of benzyl benzoylformate to the (S)-alcohol, a highly efficient and environmentally benign synthesis can be achieved. Modern enzyme engineering techniques have expanded the library of available KREDs, allowing for the selection of an enzyme with optimal activity and selectivity for a specific substrate.[11]
Experimental Protocol: Ketoreductase-Catalyzed Reduction
Materials:
-
Benzyl benzoylformate
-
A suitable ketoreductase (KRED)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol) if needed for substrate solubility
Procedure:
-
In a reaction vessel, dissolve benzyl benzoylformate in a minimal amount of a water-miscible organic solvent like isopropanol.
-
Add this solution to a buffered aqueous solution containing the ketoreductase, the cofactor (catalytic amount of NADP+), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Adjust the pH to the optimal range for the enzyme (typically pH 6-8).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated. The product is then purified by column chromatography.
Performance Data
| Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (ee) | Reference |
| Transition-Metal Catalysis | Ru-BINAP | High | Up to 99% | [12] (representative) |
| Biocatalysis | Ketoreductase | >95% | >99% | [13] (representative) |
Visualization of the Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Comparison and Conclusion
| Feature | Enzymatic Kinetic Resolution | Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Principle | Enantioselective transformation | Stereoselective reduction of a prochiral ketone | Diastereoselective reaction directed by a chiral moiety |
| Stereoselectivity | High (ee >99%) | High (ee >99%) | Very High (d.r. >99:1) |
| Yield | Theoretically limited to 50% | High (can be >95%) | Moderate to Good (multi-step) |
| Reagents | Mild, enzymatic | Can require high pressure H₂ and precious metals (Ru) or uses mild enzymatic conditions (KREDs) | Stoichiometric chiral auxiliary, strong bases, and Lewis acids |
| Scalability | Good, especially with immobilized enzymes | Good, well-established in industry | Can be complex and costly for large scale |
| Atom Economy | Moderate | High (Hydrogenation) | Lower (auxiliary is stoichiometric) |
| Versatility | Substrate-dependent | Broad for KREDs, more specific for metal catalysts | Very versatile for constructing various stereocenters |
Each of the discussed methods presents a viable pathway to enantiopure this compound, with distinct advantages and disadvantages.
-
Enzymatic Kinetic Resolution is an excellent choice for its operational simplicity, mild reaction conditions, and the high enantiopurity of both the desired product and the acylated by-product. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer.
-
Asymmetric Hydrogenation is a highly efficient and atom-economical method that can provide high yields and excellent enantioselectivity. The biocatalytic approach using ketoreductases is particularly attractive due to its mild conditions and environmental compatibility. The transition-metal catalyzed route, while highly effective, may require specialized high-pressure equipment.
-
Chiral Auxiliary-Mediated Synthesis offers a robust and predictable way to control stereochemistry. It is a powerful tool for complex molecule synthesis where multiple stereocenters need to be set. However, it is a multi-step process with lower atom economy and may be less cost-effective for the synthesis of this specific target molecule compared to the more direct catalytic approaches.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the desired level of stereochemical purity. For large-scale, cost-effective production, asymmetric hydrogenation, particularly the biocatalytic variant, appears to be the most promising. For laboratory-scale synthesis where high purity is paramount and a 50% yield is acceptable, enzymatic kinetic resolution is a very attractive and straightforward option. Chiral auxiliary methods remain a powerful tool in the synthetic chemist's arsenal, especially when incorporated into a more complex synthetic sequence.
References
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- Noyori, R., et al. "Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes." PubMed, 2001.
- NROChemistry.
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- "Chiral auxiliary." Wikipedia.
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- "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." PMC, 2018.
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- "Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
- "Immobilization studies of Candida Antarctica lipase B on gallic acid r." Dove Medical Press, 2019.
- "Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue." Frontiers, 2024.
- "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
- "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Upd
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A Senior Application Scientist's Guide to Validating a Chiral HPLC Method for Benzyl Mandelate Enantiomers
Abstract
In pharmaceutical development, the stereochemical identity of a molecule is paramount, as enantiomers of a chiral drug can exhibit widely differing pharmacological and toxicological profiles.[1] Benzyl mandelate, a key chiral building block, necessitates robust analytical methods to ensure enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the principal technique for this purpose.[1][2] This guide provides a comprehensive framework for the validation of a chiral HPLC method for the enantioseparation of benzyl mandelate, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present a detailed validation protocol, and compare the performance of this method with viable alternatives, supported by experimental data.
Introduction: The Imperative of Chiral Separation and Method Validation
Chirality plays a crucial role in the development of new pharmaceuticals.[3] The differential interaction of enantiomers with a chiral biological environment can lead to significant differences in therapeutic effects and toxicity.[2] Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.
High-Performance Liquid Chromatography (HPLC) has become the gold standard for chiral separations due to its high selectivity and efficiency.[1] The heart of chiral HPLC lies in the Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times and, consequently, their separation.[4]
However, developing a separation method is only the first step. To ensure that the method is reliable, reproducible, and fit for its intended purpose, a rigorous validation process must be undertaken.[5] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which outlines the necessary validation parameters.[6][7]
Method Development and Optimization for Benzyl Mandelate Enantiomers
The successful validation of a chiral HPLC method begins with a well-developed and optimized separation. For benzyl mandelate, a derivative of mandelic acid, several CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[1]
For this guide, we will consider a normal-phase HPLC method, which often provides excellent selectivity for chiral compounds like benzyl mandelate.
Initial Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Chiral Stationary Phase | Cellulose-based (e.g., CHIRALCEL® OD-H) | Polysaccharide phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding and π-π interactions, suitable for the aromatic and ester functionalities of benzyl mandelate.[8] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A non-polar/polar solvent mixture is typical for normal-phase chromatography. The ratio is optimized to achieve a balance between resolution and analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 25 °C | Ambient temperature is a common starting point. Temperature can affect selectivity and should be controlled. |
| Detection Wavelength | UV at 210 nm | Benzyl mandelate possesses a chromophore that absorbs in the low UV region. |
The Validation Workflow: A Step-by-Step Guide
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[9] For a chiral HPLC method, the key validation parameters according to ICH Q2(R1) are: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[6][10][11]
Workflow for Chiral HPLC Method Validation
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A Comparative Guide to the Synthesis of (S)-benzyl Mandelate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. (S)-benzyl mandelate, a valuable chiral building block in pharmaceuticals and fine chemicals, presents a compelling case study for comparing traditional chemical synthesis with burgeoning enzymatic methods. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data and protocols to inform your synthetic strategy.
(S)-benzyl mandelate's utility lies in its chiral center, which is crucial for the stereospecific synthesis of more complex molecules, ultimately impacting the efficacy and safety of new drugs.[1][2] The demand for enantiomerically pure forms of such intermediates has driven the development of various synthetic methodologies, each with distinct advantages and drawbacks.
The Chemical Approach: Established but often Unselective
Traditional chemical synthesis of benzyl mandelate typically involves the esterification of mandelic acid with benzyl alcohol.[3][4] While effective in producing the desired ester, this method often results in a racemic mixture, a 50:50 combination of both (S) and (R) enantiomers. Achieving a high enantiomeric excess of the desired (S)-isomer necessitates additional, often complex and costly, resolution steps.
One common chemical method is the Fischer-Speier esterification, which utilizes an acid catalyst. While straightforward, this approach lacks enantioselectivity.[5] To obtain the desired (S)-enantiomer, a subsequent resolution step is required, for instance, by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.[6] This process, however, can be resource-intensive and may reduce the overall yield.
Representative Chemical Synthesis Protocol: Fischer-Speier Esterification of Racemic Benzyl Mandelate
This protocol outlines the synthesis of a racemic mixture of benzyl mandelate.
Materials:
-
Racemic mandelic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve mandelic acid in an excess of benzyl alcohol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux, azeotropically removing the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude racemic benzyl mandelate.
-
Purify the product by column chromatography.
This method, while reliable for producing the ester, necessitates a subsequent, often challenging, resolution step to isolate the (S)-enantiomer, impacting the overall efficiency and cost-effectiveness.
The Enzymatic Approach: A Greener and More Precise Alternative
Enzymatic synthesis has emerged as a powerful and sustainable alternative to classical chemical methods for producing chiral compounds.[7][8] Enzymes, particularly lipases, can exhibit high enantioselectivity, catalyzing reactions with specific stereoisomers, thereby offering a direct route to enantiomerically pure products.[9][10] This approach often operates under milder reaction conditions, reducing energy consumption and the formation of undesirable byproducts.[9][10]
For the synthesis of (S)-benzyl mandelate, a common enzymatic strategy is the kinetic resolution of racemic benzyl mandelate. In this process, a lipase selectively catalyzes the hydrolysis or alcoholysis of one enantiomer, leaving the other, desired enantiomer in high enantiomeric excess. For example, lipases can be used to selectively acylate one enantiomer of a racemic alcohol, or deacylate one enantiomer of a racemic ester.[7]
Another powerful enzymatic method is the asymmetric reduction of a prochiral ketone, such as benzyl 2-oxoacetate, using ketoreductases (KREDs).[1] This biocatalytic approach can directly produce the desired (R)- or (S)-benzyl mandelate with high enantioselectivity, depending on the specific KRED used.[1]
Representative Enzymatic Synthesis Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic benzyl mandelate.
Materials:
-
Racemic benzyl mandelate
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)[9]
-
Organic solvent (e.g., isooctane)[11]
-
Acyl donor (e.g., vinyl acetate for transesterification)[11][12]
-
Buffer solution (for hydrolysis)
Procedure:
-
Dissolve racemic benzyl mandelate in the chosen organic solvent.
-
Add the immobilized lipase and the acyl donor (for transesterification) or buffer (for hydrolysis).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with agitation.[11]
-
Monitor the reaction progress and enantiomeric excess of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion (typically around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Isolate and purify the (S)-benzyl mandelate from the reaction mixture using standard techniques like column chromatography.
The reusability of the immobilized enzyme is a significant advantage of this method, contributing to its cost-effectiveness and sustainability.[9][13]
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis (Fischer-Speier Esterification & Resolution) | Enzymatic Synthesis (Lipase-Catalyzed Kinetic Resolution) |
| Enantioselectivity | Low (produces racemate) | High to Excellent (>99% e.e. achievable)[14] |
| Reaction Conditions | Harsh (high temperatures, strong acids)[15] | Mild (near-ambient temperatures, neutral pH)[1][9] |
| Byproducts | Can generate significant waste and undesirable side products[10] | Minimal byproduct formation[16] |
| Environmental Impact | Higher, due to harsh reagents and solvents[15] | Lower, considered a "greener" alternative[7][8] |
| Process Complexity | Multi-step (synthesis followed by resolution) | Often a single, selective step |
| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., lipases)[5] |
| Catalyst Reusability | Not typically reusable | Immobilized enzymes are often reusable[9][13] |
| Yield | Can be high for the racemic product, but overall yield of the desired enantiomer is reduced by the resolution step. | Theoretical maximum yield for kinetic resolution is 50% for the desired enantiomer. |
Visualizing the Synthetic Pathways
To better illustrate the distinct workflows of chemical and enzymatic synthesis, the following diagrams outline the key steps involved in each process.
Caption: Workflow for the chemical synthesis of (S)-benzyl mandelate.
Caption: Workflow for the enzymatic synthesis of (S)-benzyl mandelate via kinetic resolution.
Conclusion: Choosing the Right Path
The choice between chemical and enzymatic synthesis of (S)-benzyl mandelate hinges on the specific priorities of the researcher or organization.
Chemical synthesis offers a well-established and often high-yielding route to the racemic product. However, the necessity of a subsequent resolution step to obtain the desired enantiomer adds complexity, cost, and reduces the overall yield of the final pure product. The harsh reaction conditions and use of hazardous reagents also present environmental and safety concerns.
Enzymatic synthesis , on the other hand, provides a more elegant and sustainable solution. The high enantioselectivity of enzymes allows for the direct production of the desired (S)-enantiomer in high purity, often in a single step.[14] The mild reaction conditions and the potential for catalyst reuse make this a more environmentally friendly and potentially more cost-effective approach in the long run, despite the initial investment in enzymes.[9][10]
For drug development and other applications where enantiomeric purity is paramount, the precision and "green" credentials of enzymatic synthesis make it an increasingly attractive and often superior choice. As the field of biocatalysis continues to advance, the adoption of enzymatic routes for the production of chiral intermediates like (S)-benzyl mandelate is expected to become even more widespread.
References
- Benchchem. (n.d.). Application Notes and Protocols: The Role of (R)-Benzyl Mandelate in the Synthesis of Pharmaceutical Intermediates.
- SciELO. (2022). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis.
- ResearchGate. (2020). Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity.
- Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Hydroxy Esters.
- Chem-Impex. (n.d.). Benzyl (R)-(-)-mandelate.
- CNR-IRIS. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy.
- Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid.
- Google Patents. (n.d.). Process for the production of the benzyl ester of mandelic acid.
- CymitQuimica. (n.d.). Benzyl mandelate.
- ResearchGate. (2018). Chemical versus enzymatic catalysis for the regioselective synthesis of sucrose esters of fatty acids.
- MDPI. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity.
- The University of Manchester. (2004). (RS)-benzyl mandelate.
- MDPI. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives.
- AIR Unimi. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents.
- PubMed. (2006). Lipase catalyzed synthesis of benzyl acetate in solvent-free medium using vinyl acetate as acyl donor.
- MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads.
- PubMed. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads.
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- 4. research.manchester.ac.uk [research.manchester.ac.uk]
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- 13. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads [mdpi.com]
A Methodological Guide to Benchmarking (S)-Benzyl Mandelate in Diastereoselective Reactions: A Proposed Framework
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective synthetic methodologies is perpetual. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and reliable strategy for controlling stereochemistry.[1][2] While auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are well-established, the exploration of new, effective, and economically viable alternatives is a key area of research.
This guide focuses on (S)-benzyl mandelate, a derivative of mandelic acid, as a potential chiral controller in diastereoselective reactions. A review of current literature reveals a notable scarcity of direct comparative studies benchmarking its performance as a chiral auxiliary.[3] This document, therefore, serves as a methodological blueprint, providing a theoretical framework and a series of proposed experimental protocols to rigorously evaluate the efficacy of (S)-benzyl mandelate against established standards. We will explore the causality behind experimental design, propose stereochemical models, and offer detailed workflows to empower researchers to undertake this investigation.
The Case for Mandelate-Based Auxiliaries: A Theoretical Foundation
Mandelic acid, the precursor to (S)-benzyl mandelate, possesses inherent structural features that make it an attractive candidate for a chiral auxiliary. The α-hydroxy acid moiety can participate in chelation with metal ions, which is a common strategy for locking the conformation of the transition state in many stereoselective reactions.[4] The adjacent phenyl group provides significant steric bulk, which is essential for creating a facial bias and directing the approach of an incoming reagent.
To be employed as a chiral auxiliary, (S)-benzyl mandelate would typically be converted into an amide with the substrate of interest (e.g., a carboxylic acid, creating an N-acyl derivative). In a typical Lewis acid-promoted reaction, such as an aldol addition, the metal center (e.g., TiCl₄, Bu₂BOTf) would chelate to both the amide carbonyl oxygen and the α-alkoxy group (derived from the mandelate's hydroxyl). This rigid, five-membered chelated ring orients the bulky benzyl and phenyl groups in a well-defined spatial arrangement, effectively shielding one face of the enolate.
Proposed Stereochemical Model for an Aldol Reaction
The anticipated stereocontrol can be rationalized by a Zimmerman-Traxler-like transition state model.[5] For an N-propionyl derivative of an (S)-mandelate auxiliary, the formation of a Z-enolate, promoted by a Lewis acid, would lead to a chair-like six-membered transition state. The bulky benzyl group of the auxiliary is expected to occupy a pseudo-equatorial position to minimize steric hindrance, thereby forcing the aldehyde's R group into an equatorial position and leading to the syn-aldol product.
Caption: Proposed chelated transition state for a diastereoselective aldol reaction.
A Framework for a Rigorous Benchmarking Study
To objectively evaluate the performance of (S)-benzyl mandelate, a systematic comparison against well-characterized chiral auxiliaries is necessary. Evans' (S)-4-benzyloxazolidin-2-one is an ideal benchmark due to its extensive documentation and proven high levels of diastereoselectivity in numerous C-C bond-forming reactions.
The following workflow outlines a logical approach to this comparative study.
Caption: Workflow for benchmarking a new chiral auxiliary against an established standard.
Performance Evaluation in Key Diastereoselective Reactions
We will now outline the hypothetical experimental design and data presentation for three fundamental asymmetric transformations: the Aldol Reaction, the Diels-Alder Reaction, and the Michael Addition.
Diastereoselective Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.[6][7] The diastereoselectivity of this reaction is highly dependent on the enolate geometry and the structure of the chiral auxiliary.[8]
Hypothetical Comparison Data: Aldol Addition to Benzaldehyde
| Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-Benzyl Mandelate | TiCl₄ | -78 | (To be determined) | (To be determined) |
| (S)-4-Benzyloxazolidinone | Bu₂BOTf, Et₃N | -78 to 0 | 85-95% | >99:1 |
Experimental Protocol: Titanium-Mediated Aldol Reaction
Objective: To react the N-propionyl derivative of the (S)-benzyl mandelate auxiliary with benzaldehyde.
Materials:
-
N-propionyl-(S)-benzyl mandelate amide (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium tetrachloride (TiCl₄, 1.1 eq, 1.0 M solution in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq)
-
Benzaldehyde (1.5 eq, freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-propionyl-(S)-benzyl mandelate amide in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TiCl₄ solution dropwise over 10 minutes. The solution should turn a deep yellow/orange color. Stir for 30 minutes.
-
Add DIPEA dropwise. The solution color may lighten. Stir for an additional 45 minutes at -78 °C to ensure enolate formation.
-
Add benzaldehyde dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a premier method for the synthesis of six-membered rings, offering control over regio- and stereochemistry.[10] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Hypothetical Comparison Data: Reaction of Acryloyl Derivative with Cyclopentadiene
| Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (S)-Benzyl Mandelate | Et₂AlCl | -78 | (To be determined) | (To be determined) |
| (S)-4-Benzyloxazolidinone | Et₂AlCl | -78 | 91% | >99:1 |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Objective: To perform the cycloaddition of the N-acryloyl derivative of the (S)-benzyl mandelate auxiliary with cyclopentadiene.
Materials:
-
N-acryloyl-(S)-benzyl mandelate amide (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes)
-
Cyclopentadiene (3.0 eq, freshly cracked)
Procedure:
-
Dissolve the N-acryloyl amide in anhydrous CH₂Cl₂ under an argon atmosphere and cool to -78 °C.
-
Add the Et₂AlCl solution dropwise. Stir for 20 minutes.
-
Add the cyclopentadiene dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by carefully adding a 1:1 mixture of methanol and water.
-
Follow the workup and purification procedure as described in the aldol protocol.
-
Analysis: Determine the endo:exo ratio and diastereomeric excess of the endo product by ¹H NMR and chiral HPLC analysis.[11]
Diastereoselective Michael Addition
Conjugate (or Michael) additions are fundamental for forming C-C bonds at the β-position of α,β-unsaturated carbonyl compounds.[12] The chiral auxiliary can dictate the stereochemistry of the newly formed stereocenter(s).
Hypothetical Comparison Data: Addition of Dibenzylamine
| Auxiliary | Reagent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| (S)-Benzyl Mandelate | Bn₂NLi | -78 | (To be determined) | (To be determined) |
| (S,S)-Pseudoephedrine | Bn₂NLi | -78 | 85-95% | >95:5 |
Auxiliary Removal: The Critical Final Step
A key measure of a chiral auxiliary's utility is the ease with which it can be removed without epimerizing the newly created stereocenters. For N-acyl mandelate derivatives, standard hydrolytic (acidic or basic) or reductive (e.g., LiBH₄, LiAlH₄) conditions should be explored to cleave the amide bond, yielding the chiral carboxylic acid, alcohol, or aldehyde, respectively, while allowing for the recovery and recycling of the mandelate auxiliary.
Conclusion
While the existing literature does not provide a direct performance benchmark for (S)-benzyl mandelate as a chiral auxiliary, its structural characteristics present a compelling case for its investigation. The theoretical models and detailed experimental frameworks provided in this guide offer a clear and scientifically rigorous path for researchers to evaluate its potential. Through systematic comparison with established auxiliaries in key diastereoselective reactions, the scientific community can determine if this accessible, mandelic acid-derived controller deserves a place in the modern synthetic chemist's toolkit. The execution of such studies would provide invaluable data, potentially unlocking a new, effective auxiliary for asymmetric synthesis.
References
- BenchChem. A Comparative Guide to (R)- and (S)
- National Institutes of Health (NIH).
- Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective?
- Wikipedia. Chiral auxiliary.
- University of York. Asymmetric Synthesis.
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
- Organic Syntheses. (Procedure).
- Organic Syntheses. (Procedure) PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.
- Pharmacy 180. Diastereoselection in Aldol Reactions. Organic Chemistry.
- YouTube. (2019).
- Wikipedia. Diels–Alder reaction.
- National Institutes of Health (NIH). A Diels-Alder Route to Angularly Functionalized Bicyclic Structures.
- YouTube. (2020).
- National Institutes of Health (NIH). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
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A Senior Application Scientist's Guide to the Cross-Validation of NMR and HPLC for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. The therapeutic efficacy and toxicological profile of a drug can be intrinsically linked to its stereochemistry, making the precise measurement of enantiomeric purity a non-negotiable aspect of quality control and regulatory submission.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is widely regarded as the gold standard for its resolving power and sensitivity. However, Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral auxiliaries, presents a rapid, orthogonal, and often non-destructive alternative. Relying on a single analytical technique, no matter how robust, can introduce method-specific biases or fail to detect unforeseen interferences.
This guide provides an in-depth comparison of these two powerful techniques. It is structured not merely as a procedural manual, but as a critical evaluation from a Senior Application Scientist's perspective, emphasizing the causality behind experimental choices. The core of this document is the principle of cross-validation—using two fundamentally different analytical methods to verify a critical result, thereby ensuring the highest degree of confidence in your data.
Part I: Enantiomeric Excess by NMR Spectroscopy: A Mechanistic View
NMR spectroscopy is inherently an achiral technique; enantiomers in a standard achiral solvent will produce identical spectra. The key to enantiodiscrimination by NMR is to create a diastereomeric environment in situ, causing the enantiomers to become chemically non-equivalent and thus distinguishable. This is achieved primarily through the use of chiral solvating agents or chiral derivatizing agents.
Principle of Operation: The Role of Chiral Auxiliaries
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][2] The rapid equilibrium between the free and complexed states results in time-averaged signals. Because the geometry and magnetic environment of the two diastereomeric complexes are different, corresponding protons in the analyte enantiomers will exhibit distinct chemical shifts. The choice of CSA is critical; effective discrimination relies on interactions such as hydrogen bonding, π-π stacking, or steric hindrance to maximize the chemical shift difference (Δδ).[3]
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional groups (e.g., alcohols, amines) to form a stable pair of diastereomers. These diastereomers, having different physical properties, will naturally exhibit distinct NMR spectra. While this method can produce larger and clearer signal separation, it has the significant drawback of being destructive and irreversible. Furthermore, there is a risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the original enantiomeric composition.
For its non-destructive nature and simpler workflow, this guide will focus on the use of Chiral Solvating Agents.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
This protocol outlines a general procedure. The choice of CSA and its stoichiometry relative to the analyte must be optimized for each specific case.
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the analyte into an NMR tube. Dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquisition of the Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline to confirm the identity and purity of the analyte and to identify key proton signals for monitoring.
-
Introduction of the CSA: Add a pre-determined molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte can vary and may require titration, but a 1:1 ratio is a common starting point.[3] Gently mix the sample to ensure homogeneity.
-
Acquisition of the Diastereomeric Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions. It is crucial to ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is essential for accurate signal integration.
-
Data Processing and Calculation:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.
-
Carefully integrate these two signals. Let the integral values be I₁ and I₂.
-
Calculate the enantiomeric excess using the formula: % ee = (|I₁ - I₂| / (I₁ + I₂)) * 100
-
Caption: Workflow for NMR-based enantiomeric excess determination.
Part II: Enantiomeric Excess by Chiral HPLC: The Separation Standard
Chiral HPLC is the workhorse for enantiomeric purity assessment due to its high resolving power and sensitivity. The technique physically separates the two enantiomers in time, allowing for their individual quantification.
Principle of Operation: Chiral Recognition on a Stationary Phase
The core of this technique is the Chiral Stationary Phase (CSP).[4] CSPs are composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (typically silica gel). As the racemic analyte mixture passes through the column, the enantiomers interact with the CSP. These interactions, which are transient and diastereomeric in nature, have slightly different energies for each enantiomer.[4] The enantiomer that forms the more stable complex with the CSP will be retained longer, resulting in a longer retention time. This differential retention allows for the separation of the enantiomers into two distinct peaks. Polysaccharide-based CSPs are particularly versatile and widely used.[5][6]
Experimental Protocol: Direct Chiral HPLC Method
Method development is key in HPLC. This protocol assumes an optimized method is being used.
-
System Preparation:
-
Install the appropriate chiral column (e.g., Chiralpak® AD-H).
-
Prepare the mobile phase (e.g., a mixture of n-Hexane and Isopropanol) as per the validated method.
-
Equilibrate the system by flowing the mobile phase through the column until a stable baseline is achieved.
-
-
Standard Preparation (Racemic): Prepare a solution of the racemic analyte at a known concentration (e.g., 1 mg/mL) in the mobile phase. This is critical to identify the retention times of both enantiomers and to calculate the resolution factor, confirming the system's suitability.
-
Sample Preparation: Prepare the enantiomerically enriched sample to be analyzed at approximately the same concentration as the racemic standard. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject the racemic standard and record the chromatogram. Confirm that the two enantiomer peaks are well-separated (baseline resolution is ideal).
-
Inject the test sample.
-
-
Data Processing and Calculation:
-
Identify the peaks for the major and minor enantiomers in the sample chromatogram.
-
Integrate the peak areas for each enantiomer. Let the areas be A_major and A_minor.
-
Calculate the enantiomeric excess using the formula:[7] % ee = ((A_major - A_minor) / (A_major + A_minor)) * 100
-
Caption: Workflow for HPLC-based enantiomeric excess determination.
Part III: Cross-Validation: Achieving Analytical Certainty
Cross-validation is the process of confirming a result using two or more orthogonal analytical methods.[8] In the context of regulatory submissions, demonstrating that both HPLC and NMR yield the same enantiomeric excess value provides a high level of assurance in the data's integrity.[9][10] It mitigates the risk of method-specific artifacts, such as an impurity co-eluting with a minor enantiomer peak in HPLC, or signal overlap from an excipient in NMR.
At a Glance: NMR vs. Chiral HPLC
The following table provides a direct comparison of the two techniques across key performance parameters.
| Feature | NMR Spectroscopy (with CSA) | Chiral HPLC |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals.[11] | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[11] |
| Analysis Time | Fast: 5-15 minutes per sample.[11][12] | Slower: 15-60 minutes per sample.[11][12] |
| Solvent Consumption | Low: ~0.6 mL of deuterated solvent per sample.[11][12] | High: Can exceed 60 mL of mobile phase per sample.[11][12] |
| Sensitivity | Lower; requires mg quantities of sample.[13][14] | High; can detect trace levels (µg to ng).[15] |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube. | Requires dissolution and filtration; method development can be extensive. |
| Resolution | Dependent on magnetic field strength and choice of CSA; peak overlap can be an issue. | Generally provides higher, often baseline, resolution.[16] |
| Destructive? | No (when using CSAs). | Yes (sample is consumed). |
| Cost | High initial instrument cost; expensive deuterated solvents and CSAs.[17][18] | Moderate instrument cost; ongoing cost of columns and solvents.[16][19] |
Case Study: Comparative Data
The table below presents representative data for the analysis of a chiral alcohol by both techniques. The close agreement between the methods demonstrates a successful cross-validation.
| Sample ID | Nominal ee (%) | ee by ¹H NMR (%) | ee by Chiral HPLC (%) | % Difference |
| SAM-001 | 0 (Racemate) | 0.5 | 0.2 | N/A |
| SAM-002 | 50.0 | 50.8 | 50.1 | 1.39% |
| SAM-003 | 95.0 | 95.3 | 94.8 | 0.53% |
| SAM-004 | 99.0 | 99.1 | 99.3 | -0.20% |
Logical Workflow for Cross-Validation
The process of cross-validation is a systematic approach to ensure data concordance between the two orthogonal methods.
Caption: Logical workflow for cross-validating enantiomeric excess.
Conclusion and Recommendations
Neither NMR nor HPLC is universally superior for determining enantiomeric excess; they are powerful, complementary techniques. The choice of a primary method and the necessity of cross-validation depend on the specific context of the analysis.
-
NMR spectroscopy is exceptionally well-suited for high-throughput screening, reaction monitoring, and rapid process development checks . Its speed and low solvent consumption are significant advantages in a research and discovery environment.[12]
-
Chiral HPLC remains the definitive method for quality control, regulatory filings, and situations requiring the highest precision and sensitivity . Its robustness and established acceptance make it the "gold standard" for final product release.[15][20]
By understanding the fundamental principles, strengths, and limitations of each technique, and by employing a rigorous cross-validation strategy, researchers and drug development professionals can ensure the utmost accuracy and reliability in their enantiomeric excess determinations. This dual-pronged approach provides the robust, self-validating data system required to confidently advance chiral molecules from the laboratory to the clinic.
References
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Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717. Retrieved from [Link]
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Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Retrieved from [Link]
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ChemistrySelect. (2020, February 14). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? Retrieved from [Link]
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Seco, J. M., Quínoa, E., & Riguera, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Retrieved from [Link]
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ACS Publications. (2018, April 24). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]
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UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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Wenzel, T. J., & Chiral, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 358-367. Retrieved from [Link]
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RSC Publishing. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]
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Physics Forums. (2007, November 8). [SOLVED] Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]
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University of Groningen Research Portal. (1994). New methods for the enantiomeric excess determination using NMR. Retrieved from [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Silva Elipe, M. V. (2003). Advantages and disadvantages of nuclear magnetic resonance spectroscopy as a hyphenated technique. Journal of Chromatography A, 1000(1-2), 3-25. Retrieved from [Link]
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A Comparative Guide to the Efficacy of (R)- and (S)-Benzyl Mandelate as Resolving Agents
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt crystallization stands as a robust and scalable method for chiral resolution, and the selection of an appropriate resolving agent is paramount to the success of this process. This guide provides an in-depth, objective comparison of the efficacy of (R)- and (S)-benzyl mandelate as resolving agents, supported by foundational principles and a detailed experimental framework.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical yet powerful technique that leverages the different physicochemical properties of diastereomers.[1] The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (an acid, in this case, benzyl mandelate). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This disparity allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, enabling its isolation. Subsequently, the desired enantiomer is recovered by breaking the salt, typically through treatment with an acid or base.
The success of this method hinges on the degree of chiral recognition between the resolving agent and the enantiomers of the racemic substrate, which manifests as a significant difference in the solubility of the resulting diastereomeric salts.
Workflow for chiral resolution via diastereomeric salt crystallization.
Physicochemical Properties of (R)- and (S)-Benzyl Mandelate
A thorough understanding of the physicochemical properties of the resolving agents is crucial for designing an effective resolution protocol. Below is a comparison of the key properties of (R)- and (S)-benzyl mandelate.
| Property | (R)-(-)-Benzyl Mandelate | (S)-(+)-Benzyl Mandelate | Reference(s) |
| CAS Number | 97415-09-3 | 62173-99-3 | [2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ | [2][3] |
| Molecular Weight | 242.27 g/mol | 242.27 g/mol | [2][4] |
| Appearance | White to off-white powder or crystals | White crystalline powder | [2][5] |
| Melting Point | 104-107 °C | 107 °C | [2][5][6] |
| Solubility | Soluble in methanol, N,N-dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | Soluble in organic solvents like ethanol and ether; less soluble in water. | [5][7] |
| Optical Rotation | [α]²⁰/D ≈ -56° (c=1 in CHCl₃) | Not specified | [2] |
The similarity in the physical properties of the two enantiomers underscores the fact that their efficacy as resolving agents is not inherent to the molecules themselves, but rather a consequence of the interaction with a specific enantiomer of the racemic substrate.
Experimental Design for Comparative Efficacy
To objectively compare the efficacy of (R)- and (S)-benzyl mandelate, a systematic experimental approach is required. The following protocol outlines a general procedure for the resolution of a model racemic amine, 1-phenylethylamine.
Objective: To determine which enantiomer of benzyl mandelate provides a more efficient resolution of racemic 1-phenylethylamine based on the yield and diastereomeric excess of the crystallized salt, and the enantiomeric excess of the recovered amine.
Materials:
-
Racemic 1-phenylethylamine
-
(R)-(-)-Benzyl mandelate
-
(S)-(+)-Benzyl mandelate
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Anhydrous magnesium sulfate
Experimental Protocol:
Part A: Resolution with (R)-(-)-Benzyl Mandelate
-
Salt Formation: In a 100 mL Erlenmeyer flask, dissolve 10.0 g (41.3 mmol) of (R)-(-)-benzyl mandelate in 50 mL of anhydrous ethanol, warming gently if necessary. In a separate flask, dissolve 5.0 g (41.3 mmol) of racemic 1-phenylethylamine in 20 mL of anhydrous ethanol.
-
Crystallization: Slowly add the amine solution to the benzyl mandelate solution with constant stirring. Allow the mixture to cool to room temperature, and then place it in an ice bath for 1-2 hours to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold anhydrous ethanol.
-
Drying and Analysis: Dry the crystals in a vacuum oven at a low temperature. Record the yield and determine the diastereomeric excess (d.e.) of the salt using ¹H NMR spectroscopy.
-
Liberation of the Amine: Suspend the diastereomeric salt in 100 mL of diethyl ether and add 50 mL of 1 M sodium hydroxide. Stir vigorously until all the solid has dissolved.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis of Resolved Amine: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by measuring its specific rotation.
Part B: Resolution with (S)-(+)-Benzyl Mandelate
Repeat steps 1-7 from Part A, using (S)-(+)-benzyl mandelate instead of (R)-(-)-benzyl mandelate.
Comparative experimental workflow.
Key Performance Indicators and Data Interpretation
The efficacy of each resolving agent should be evaluated based on the following key performance indicators:
-
Yield of Diastereomeric Salt: This is a measure of the efficiency of the crystallization step. A higher yield of the less soluble salt is desirable.
-
Diastereomeric Excess (d.e.): This indicates the purity of the isolated diastereomeric salt. A higher d.e. signifies better chiral recognition.
-
Enantiomeric Excess (e.e.) of the Recovered Amine: This is the ultimate measure of the success of the resolution. The goal is to obtain the amine with the highest possible enantiomeric purity.
-
Crystal Morphology: Observation of the crystal habit can provide qualitative insights into the crystallization process. Well-formed, easily filterable crystals are advantageous for large-scale production.
Hypothetical Comparative Data:
| Parameter | (R)-Benzyl Mandelate | (S)-Benzyl Mandelate |
| Yield of Diastereomeric Salt | 85% | 78% |
| Diastereomeric Excess (d.e.) | 95% | 88% |
| Enantiomeric Excess (e.e.) of Recovered Amine | 98% | 92% |
| Crystal Morphology | Well-defined needles | Small plates |
In this hypothetical scenario, (R)-benzyl mandelate would be considered the more efficacious resolving agent for 1-phenylethylamine due to the higher yield, d.e., and ultimately, a higher e.e. of the final product.
The Role of Intermolecular Interactions and Crystal Packing
The difference in solubility between the two diastereomeric salts is a direct consequence of the way they pack in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions between the aromatic rings of the mandelate and the amine.
X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of the diastereomeric salts, providing invaluable insights into the specific interactions that lead to more favorable crystal packing and lower solubility for one diastereomer over the other.[8] A more stable, tightly packed crystal lattice generally corresponds to lower solubility.
Conclusion
The choice between (R)- and (S)-benzyl mandelate as a resolving agent is not arbitrary but must be determined empirically for each specific racemic substrate. While their intrinsic physicochemical properties are identical, their interaction with a chiral substrate leads to the formation of diastereomers with distinct properties. A systematic, comparative experimental approach, as outlined in this guide, is essential for identifying the more efficacious resolving agent. The optimal choice will be the one that provides the highest yield of the desired enantiomer with the greatest enantiomeric purity in the most efficient manner. For researchers and professionals in drug development, this methodical approach to selecting a resolving agent is a critical step in the journey to producing enantiomerically pure active pharmaceutical ingredients.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-benzyl 2-hydroxy-2-phenylacetate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-benzyl 2-hydroxy-2-phenylacetate (also known as (S)-benzyl mandelate). As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed with the utmost care and scientific rigor.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic properties of this compound is the first principle of its safe management. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not always available, data for the racemic mixture, Benzyl DL-mandelate, provides the necessary hazard information. According to aggregated GHS data, benzyl mandelate is classified as Harmful if swallowed (Acute toxicity, oral - Category 4) .[1][2] This classification is the primary driver for treating this compound as a hazardous chemical waste, necessitating controlled disposal to prevent harm to human health and the environment.
The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," is frequently associated with this and similar chemical structures, reinforcing that it must not be discarded as common refuse.[3] The core directive is to prevent its release into the environment, particularly sewer systems or general landfills, where it could pose a risk to aquatic life.[4]
Table 1: Hazard Profile for Benzyl Mandelate
| Hazard Classification | GHS Category | Associated Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data aggregated from supplier safety data sheets for the racemic mixture.[1][2]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensuring personal and environmental safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[5][6]
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory practices.
-
Eye Protection: Use safety glasses with side shields or goggles to protect against accidental splashes.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Respiratory protection is typically required if vapors or aerosols are generated.[3]
Waste Segregation and Collection: A Self-Validating System
Proper segregation is the cornerstone of safe and compliant chemical waste management.[5][7] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation can complicate and increase the cost of disposal. The Resource Conservation and Recovery Act (RCRA) establishes the federal framework for hazardous waste management, which is the guiding principle for these procedures.[8][9]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[5][10] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for any acidic or basic waste streams.[8][10]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" .[10] The label must also include:
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).[11]
-
-
Segregation: Keep this waste stream separate from other chemical wastes. Specifically:
-
Accumulation: Collect the waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][13] This area should be under the direct control of laboratory personnel.
Storage and Handling of Waste Containers
Once collection begins, the storage of the waste container must adhere to strict safety standards to prevent spills, leaks, and exposure.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[10] Evaporation of waste in a fume hood is not a permissible disposal method.[14]
-
Secondary Containment: Always store the waste container within a secondary containment system, such as a spill tray or tub.[15][16] This is a critical safeguard to contain any potential leaks or spills.
-
Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]
-
Storage Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be stored in a laboratory (e.g., not to exceed 55 gallons).[14]
Disposal Workflow: From Bench to Final Disposition
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor for final disposal.
Step-by-Step Disposal Procedure:
-
Finalize the Waste Manifest: Once the container is full (or the experiment is complete), ensure the hazardous waste label is complete and accurate.
-
Request Pickup: Contact your institution's EH&S office to schedule a waste pickup. Follow their specific procedures for submitting a collection request.[14] Do not transport hazardous waste yourself.[14][17]
-
Documentation: Maintain records of your waste generation and disposal as required by your institution and regulatory bodies like the EPA.[5]
-
Empty Container Disposal: A container that has held this compound must be managed carefully. To be disposed of as non-hazardous trash, it should be empty of any free-standing liquid.[18] It is best practice to triple-rinse the container with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove the original label and discard the container according to institutional policy.[7][11]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For a small spill that you are trained to handle, use an appropriate absorbent material (e.g., Chemizorb® or vermiculite) to collect the liquid. Avoid generating dust.
-
Clean-up: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: For large spills or if you are unsure, evacuate the area and contact your institution's emergency response or EH&S department immediately.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our colleagues and the environment.
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A Researcher's Guide to the Safe Handling of (S)-benzyl 2-hydroxy-2-phenylacetate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling, use, and disposal of (S)-benzyl 2-hydroxy-2-phenylacetate, a chiral ester with significant potential in organic synthesis. Our focus extends beyond mere procedural steps, delving into the rationale behind each safety recommendation to empower researchers with the knowledge to maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound, also known as (S)-benzyl mandelate, is an organic compound that requires careful handling due to its potential health and environmental effects. While specific data for the (S)-enantiomer is limited, information from the racemic mixture (benzyl DL-mandelate) provides a strong basis for a thorough risk assessment.
Globally Harmonized System (GHS) Classification:
Based on available data for the closely related benzyl DL-mandelate, the primary hazards are as follows:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] | Warning | |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life[1][4][5] | Warning | |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[1] | Warning |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[3] The ester functional group, combined with the aromatic rings, dictates its chemical reactivity and informs the selection of appropriate protective measures.
Personal Protective Equipment (PPE): A Proactive Defense
The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. For this compound, the focus is on preventing dermal, ocular, and respiratory exposure.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves.[6][7] Double-gloving is recommended. | Esters can degrade common glove materials like nitrile and latex.[8][9] Butyl rubber provides superior resistance to esters and ketones.[6][7] Double-gloving provides an additional barrier in case of a breach of the outer glove.[10] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[11] | The compound is a known eye irritant.[3] Goggles provide a seal against splashes, while a face shield offers broader protection against unexpected sprays during transfers or reactions. |
| Body Protection | Polyethylene-coated polypropylene lab coat or gown.[11] | A low-permeability, solid-front gown prevents skin contact from spills. Standard cloth lab coats are absorbent and not suitable for handling this compound.[11] |
| Respiratory Protection | Use in a certified chemical fume hood.[12] If engineering controls are insufficient, a NIOSH-approved respirator is required.[13] | The compound may cause respiratory irritation.[3] A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Decision workflow for PPE selection based on task.
Operational and Disposal Protocols
A structured approach to handling and disposal is critical to prevent accidental exposure and environmental contamination.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as determined by your risk assessment. Prepare all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use anti-static weigh boats or weighing paper. When transferring, do so slowly and carefully to avoid creating airborne dust.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly. If the process is exothermic, use an ice bath for cooling. Keep the container covered as much as possible.
-
Post-Handling: After completing the task, decontaminate all surfaces within the fume hood. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[10]
Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Utilize secondary containment to prevent spills from spreading in the event of a container failure.[14]
Waste Disposal Plan
Disposal of this compound and any contaminated materials must adhere to institutional and local regulations. Never dispose of organic substances down the drain.[12]
-
Solid Waste: Collect waste this compound and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated "Halogen-Free Organic Waste" container. Ensure the container is made of a chemically resistant material and is kept closed when not in use.[14]
-
Container Decontamination: To dispose of the original product container, it must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinses should also be collected. The decontaminated container can then be disposed of according to your institution's policy.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash.
-
Secure: Prevent entry into the affected area.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill yourself.
-
Small Spills (within a fume hood): If the spill is small and contained within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2]
By adhering to these detailed safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Ms. Kropac. (n.d.). Ester Lab Student Handout. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
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Safe Work Australia. (n.d.). Using the GHS. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BENZYL DL-MANDELATE - Safety Data Sheet [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves.com [gloves.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
